Palmitoyl Carnitine
Descripción
The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Palmitoyl Carnitine...
L-Palmitoylcarnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Palmitoylcarnitine has been reported in Homo sapiens and Apis cerana with data available.
L-Palmitoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Hexadecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Propiedades
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019091 | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-67-2 | |
| Record name | Palmitoyl-(-)-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL CARNITINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Palmitoyl Carnitine in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl carnitine is the critical transport form of long-chain fatty acids, such as palmitate, enabling their entry into the mitochondrial matrix for subsequent energy production via beta-oxidation. The intricate and highly regulated "carnitine shuttle" system, which facilitates this transport, represents a key control point in cellular energy metabolism. This technical guide provides an in-depth exploration of the role of this compound in mitochondrial beta-oxidation, detailing the enzymatic players, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide clear, logical representations of the core processes. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and related therapeutic areas.
Introduction: The Imperative for Fatty Acid Transport
Mitochondrial beta-oxidation is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. While short- and medium-chain fatty acids can freely diffuse across the mitochondrial membranes, long-chain fatty acids (LCFAs), such as palmitic acid (C16:0), which are major energy substrates, cannot. The inner mitochondrial membrane is impermeable to LCFAs and their activated form, long-chain fatty acyl-CoAs (LCFA-CoAs).[1][2] To overcome this barrier, cells employ a specialized transport mechanism known as the carnitine shuttle. This compound, an ester of carnitine and palmitic acid, is the central molecule in this shuttle, acting as the carrier for the palmitoyl group across the inner mitochondrial membrane.[1][2]
The Carnitine Shuttle: A Three-Step Conveyance System
The transport of palmitoyl-CoA into the mitochondrial matrix is a coordinated process involving three key enzymatic and transport proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3]
2.1. Carnitine Palmitoyltransferase I (CPT1): The Gateway
Located on the outer mitochondrial membrane, CPT1 catalyzes the initial and rate-limiting step of the carnitine shuttle. It facilitates the transesterification of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing coenzyme A (CoA). There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform).
2.2. Carnitine-Acylcarnitine Translocase (CACT): The Transporter
Once formed in the intermembrane space, this compound is transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. This antiport mechanism ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity and facilitates the movement of acylcarnitines into the matrix.
2.3. Carnitine Palmitoyltransferase II (CPT2): The Final Hand-off
Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from this compound back to CoA, regenerating palmitoyl-CoA within the mitochondrial matrix and releasing free carnitine. This newly formed palmitoyl-CoA is now available for the enzymatic machinery of beta-oxidation.
Regulation of this compound Formation and Transport
The flux of this compound into the mitochondria is tightly regulated, primarily at the level of CPT1, to match the cell's energy demands and substrate availability.
3.1. Malonyl-CoA Inhibition of CPT1
The primary physiological inhibitor of CPT1 is malonyl-CoA, a key intermediate in de novo fatty acid synthesis. When glucose levels are high, insulin signaling promotes the conversion of acetyl-CoA to malonyl-CoA in the cytosol by acetyl-CoA carboxylase (ACC). The resulting increase in malonyl-CoA levels allosterically inhibits CPT1, thereby preventing fatty acid entry into the mitochondria and favoring fatty acid storage as triglycerides. Conversely, during fasting or exercise, when glucagon and epinephrine levels are high, ACC is inhibited, leading to a decrease in malonyl-CoA concentration and disinhibition of CPT1, thus promoting fatty acid oxidation.
Quantitative Data on the Carnitine Shuttle
The efficiency and regulation of the carnitine shuttle are reflected in the kinetic properties of its components and the intracellular concentrations of its substrates and products.
Table 1: Kinetic Parameters of Carnitine Shuttle Enzymes
| Enzyme | Substrate | Tissue | Species | Km | Vmax | Reference(s) |
| CPT1A | Palmitoyl-CoA | Liver | Rat | 20-40 µM | ~2.5 nmol/min/mg protein | |
| L-Carnitine | Liver | Rat | 164-216 µM | - | ||
| CPT1B | Palmitoyl-CoA | Muscle | Rat | ~30 µM | - | - |
| L-Carnitine | Muscle | Rat | 480 µM | - | ||
| CPT2 | Palmitoylcarnitine | Heart | Rat | ~130 µM | ~15 nmol/min/mg protein | |
| CoA | Heart | Rat | ~30 µM | - | ||
| CACT | L-Carnitine | Heart | Rat | 0.38-1.50 mM | 0.20-0.34 nmol/mg/min | - |
Table 2: Malonyl-CoA Inhibition of CPT1
| CPT1 Isoform | Tissue | Species | IC50 / Ki for Malonyl-CoA | Metabolic State | Reference(s) |
| CPT1A | Liver | Rat | ~2.5 µM | Fed | |
| Liver | Rat | ~25 µM | Fasted | ||
| CPT1B | Muscle | Rat | ~0.03 µM | - | |
| Heart | Rabbit | 4-5 nM | - |
Table 3: Intracellular Concentrations of Key Metabolites
| Metabolite | Tissue | Species | Concentration | Metabolic State | Reference(s) |
| Palmitoyl-CoA | Liver | Rat | 15-30 nmol/g wet weight | Fed | |
| Liver | Rat | 60-100 nmol/g wet weight | Fasted | ||
| Palmitoylcarnitine | Muscle | Human | ~0.3 nmol/g | Fasted | |
| Malonyl-CoA | Liver | Rat | ~2 nmol/g | Fed | - |
| Liver | Rat | <0.5 nmol/g | Fasted | - | |
| Muscle | Human | ~0.13 nmol/g | Fasted | - | |
| Muscle | Human | ~0.35 nmol/g | Hyperglycemic | - |
Experimental Protocols for Studying this compound Metabolism
A variety of experimental approaches are employed to investigate the role of this compound in mitochondrial beta-oxidation.
5.1. Isolation of Functional Mitochondria
A prerequisite for many in vitro assays is the isolation of intact and functional mitochondria.
-
Principle: Differential centrifugation is used to separate mitochondria from other cellular components based on their size and density.
-
Protocol Outline:
-
Tissue/Cell Homogenization: Mince tissue or harvest cultured cells and homogenize in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) to pellet the mitochondria.
-
Washing: Wash the mitochondrial pellet with isolation buffer to remove contaminants.
-
Resuspension: Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.
-
5.2. Measurement of CPT1 and CPT2 Enzyme Activity
Enzyme activity assays are crucial for characterizing the function of the carnitine shuttle components.
-
Principle (Forward Radioisotope Assay for CPT1): This assay measures the rate of formation of radiolabeled this compound from [3H]carnitine and palmitoyl-CoA.
-
Protocol Outline:
-
Incubate isolated mitochondria or cell lysates with a reaction mixture containing buffer, bovine serum albumin (BSA), palmitoyl-CoA, and [3H]carnitine.
-
Start the reaction by adding the mitochondrial/lysate sample.
-
Incubate for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Extract the radiolabeled this compound using an organic solvent (e.g., butanol).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
-
CPT2 Activity: CPT2 activity can be measured in the reverse direction by monitoring the formation of CoA-SH from palmitoylcarnitine and CoA, which can be detected spectrophotometrically using DTNB (Ellman's reagent).
5.3. Analysis of Fatty Acid Oxidation using Seahorse XF Analyzer
The Seahorse XF Analyzer allows for real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) in live cells, providing insights into fatty acid oxidation (FAO) capacity.
-
Principle: By providing specific substrates and inhibitors, the contribution of FAO to overall mitochondrial respiration can be determined.
-
Protocol Outline (for permeabilized cells):
-
Cell Seeding: Plate cells in a Seahorse XF microplate.
-
Permeabilization: Permeabilize the cell membrane using a reagent like saponin or a commercially available permeabilizer, allowing direct access of substrates to the mitochondria.
-
Substrate Addition: Provide a substrate mix containing this compound (or palmitoyl-CoA and carnitine) and an electron donor for the TCA cycle (e.g., malate).
-
Mito Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the changes in OCR to assess the capacity for this compound-driven respiration.
-
5.4. Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
MS/MS is a highly sensitive and specific method for the quantitative analysis of acylcarnitines, including this compound, in biological samples.
-
Principle: Acylcarnitines are extracted from samples, derivatized (if necessary), and then separated by liquid chromatography before being ionized and detected by a mass spectrometer. The fragmentation pattern of each acylcarnitine allows for its specific identification and quantification.
-
Protocol Outline:
-
Sample Preparation: Extract acylcarnitines from plasma, tissue homogenates, or cell lysates using a solvent precipitation method (e.g., with methanol containing internal standards).
-
Derivatization (optional but common): Convert the acylcarnitines to their butyl esters to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Data Analysis: Quantify the concentration of this compound and other acylcarnitines by comparing their peak areas to those of the internal standards.
-
Conclusion and Future Directions
This compound is an indispensable molecule in cellular energy metabolism, serving as the key that unlocks the potential of long-chain fatty acids for mitochondrial beta-oxidation. The intricate regulation of its formation and transport via the carnitine shuttle highlights the sophisticated mechanisms that govern cellular fuel selection. Understanding the nuances of this system is paramount for elucidating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, as well as inborn errors of metabolism related to fatty acid oxidation.
The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the role of this compound in health and disease. Future research in this area will likely focus on the development of novel therapeutic strategies that target the components of the carnitine shuttle to modulate fatty acid oxidation for the treatment of metabolic disorders. Furthermore, advancements in analytical techniques will continue to enhance our ability to precisely quantify the dynamics of acylcarnitine metabolism, offering new insights into the intricate network of cellular energy homeostasis.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Intracellular and Extracellular Fatty Acids in Skeletal Muscle: Application of kinetic modeling, stable isotopes and liquid chromatography/electrospray ionization ion-trap tandem mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Endogenous Plasma Palmitoyl Carnitine in Mice: An In-depth Technical Guide
This guide provides a comprehensive overview of endogenous plasma palmitoyl carnitine levels in mice, intended for researchers, scientists, and drug development professionals. It covers quantitative data, detailed experimental protocols for measurement, and the key metabolic pathway involving this compound.
Quantitative Data: Plasma this compound Concentrations in Mice
The following table summarizes reported endogenous plasma concentrations of this compound in various mouse models. These values can serve as a reference for experimental design and data interpretation.
| Mouse Strain | Sex | Condition | Plasma this compound Concentration (ng/mL) | Reference |
| CD-1 | Male | Control (vehicle-treated) | 138 - 153 | [1] |
| C57BL/6 | Male | Control | ~100 | [2] |
| 129S1/SvlmJ (Wild-Type) | Male | Fed | Not explicitly stated, but lower than PPARα-/- | [3] |
| 129S1/SvlmJ (Wild-Type) | Male | Fasted (18h) | Not explicitly stated, but lower than PPARα-/- | [3] |
| 129S1/SvlmJ (PPARα-/-) | Male | Fed | 2- to 4-fold higher than wild-type | [3] |
| 129S1/SvlmJ (PPARα-/-) | Male | Fasted (18h) | 2- to 4-fold higher than wild-type | |
| NZO | Female | - | Higher fatty acid-derived acylcarnitines compared to males | |
| NZO | Male | - | Higher branched-chain amino acid-derived acylcarnitines |
Note: Concentrations can vary based on the specific experimental conditions, including diet, age, and the exact timing of sample collection relative to the light/dark cycle and feeding. In general, fasting is expected to increase the levels of long-chain acylcarnitines like this compound due to increased fatty acid oxidation. Studies have also indicated significant sex-based differences in acylcarnitine profiles, with some research suggesting higher levels of certain acylcarnitines in female mice.
Experimental Protocols
Accurate quantification of this compound in mouse plasma is critical for metabolic studies. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Plasma Collection and Preparation
Objective: To obtain high-quality plasma from mice suitable for metabolomic analysis.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
Dry ice or liquid nitrogen
-
-80°C freezer
Protocol:
-
Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.
-
Collect whole blood via cardiac puncture or from the retro-orbital sinus and immediately transfer it into pre-chilled anticoagulant-coated tubes (e.g., EDTA).
-
Gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Immediately freeze the plasma samples in liquid nitrogen or on dry ice and store them at -80°C until analysis to prevent degradation of metabolites.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound from the plasma matrix and remove interfering substances, primarily proteins.
Materials:
-
Mouse plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge or protein precipitation plate
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 90:10 ACN:water)
Protocol (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., d3-palmitoyl carnitine) to account for matrix effects and variations in extraction efficiency.
-
Add 3-4 volumes of ice-cold acetonitrile (e.g., 150-200 µL) to precipitate the proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for injection.
LC-MS/MS Quantification of this compound
Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Parameters (Example using HILIC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 3 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water with 5% acetonitrile.
-
Mobile Phase B: 5 mM ammonium acetate in 95% acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the polar analytes.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1) m/z 400.4 → Product ion (Q3) m/z 85.1.
-
MRM Transition for d3-Palmitoyl Carnitine (Internal Standard): Precursor ion (Q1) m/z 403.4 → Product ion (Q3) m/z 85.1.
-
Typical Instrument Settings:
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500 °C
-
Collision Gas: Argon
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key metabolic pathway for this compound and a typical experimental workflow for its analysis.
References
Palmitoyl carnitine involvement in fatty acid metabolism pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl carnitine is an essential intermediate in the metabolism of long-chain fatty acids, serving as the transport form of palmitic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production. The regulation of its formation and transport is a critical control point in cellular energy homeostasis. Dysregulation of this compound metabolism is implicated in a range of metabolic diseases, including insulin resistance, type 2 diabetes, cardiovascular disease, and certain cancers, making the enzymes and transporters involved in its flux attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support research and development efforts.
Core Signaling Pathway: The Carnitine Shuttle
The transport of long-chain fatty acids from the cytosol into the mitochondrial matrix is accomplished via the carnitine shuttle. This multi-step process is essential as the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs.
-
Activation of Fatty Acids: In the cytosol, long-chain fatty acids, such as palmitic acid, are activated to their coenzyme A (CoA) esters by long-chain acyl-CoA synthetase (ACSL).
-
Conversion to Acylcarnitine: Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transesterification of the long-chain acyl group from CoA to L-carnitine, forming a long-chain acylcarnitine, such as this compound.[1][2] This is the rate-limiting step in long-chain fatty acid oxidation.[3]
-
Translocation across the Inner Mitochondrial Membrane: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), in exchange for a molecule of free carnitine.[4][5]
-
Reconversion to Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts this compound back to palmitoyl-CoA and free carnitine. The regenerated palmitoyl-CoA is now available for β-oxidation, while the free carnitine is transported back to the cytosol by CACT.
Data Presentation
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferases (CPT)
| Enzyme | Tissue/Organism | Substrate | Km | Vmax | Inhibitor | IC50 | Reference |
| CPT1 | Pig Liver | Carnitine | 164 - 216 µmol/L | - | Malonyl-CoA | - | |
| CPT1 | Pig Skeletal Muscle | Carnitine | 480 ± 44 µmol/L | - | Malonyl-CoA | - | |
| CPT1 | Beef Heart | Palmitoyl-CoA | 1.9 µM (pH 8.0) | - | - | - | |
| CPT1 | Beef Heart | Palmitoyl-CoA | 24.2 µM (pH 6.0) | - | - | - | |
| CPT1 | Beef Heart | L-Carnitine | 0.2 mM (pH 8.0) | - | - | - | |
| CPT1 | Beef Heart | L-Carnitine | 2.9 mM (pH 6.0) | - | - | - | |
| CPT1 | Human Skeletal Muscle | - | - | - | Malonyl-CoA | 0.5 µM | |
| CPT2 | Human Skeletal Muscle | - | - | - | L-Aminocarnitine | 21.3 µM |
Table 2: this compound Concentrations in Biological Samples
| Sample Type | Condition | Concentration (µmol/L) | Reference |
| Human Plasma | Healthy (Fasting) | 0.538 ± 0.175 | |
| Human Plasma | Healthy (Hyperinsulinemia) | 0.298 ± 0.102 | |
| Human Plasma | Type 2 Diabetes (Fasting with insulin clamp) | Significantly higher than healthy controls | |
| Human Prostate Tissue | Benign | Lower than cancerous tissue | |
| Human Prostate Tissue | Cancerous | Significantly higher than benign tissue |
Experimental Protocols
Measurement of CPT1 Activity
This protocol describes a common method for determining CPT1 activity in isolated mitochondria or tissue homogenates using a radiolabeled substrate.
Workflow for CPT1 Activity Assay
Detailed Methodology:
-
Mitochondrial Isolation:
-
Homogenize fresh tissue (e.g., liver, muscle) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Enzymatic Assay:
-
Prepare an assay buffer containing Tris-HCl (pH 7.4), KCl, KCN (to inhibit complex IV), rotenone (to inhibit complex I), and bovine serum albumin (BSA).
-
Add a known amount of mitochondrial protein (e.g., 50-100 µg) to the assay buffer.
-
To measure CPT1 activity in the presence of its inhibitor, pre-incubate the mitochondria with varying concentrations of malonyl-CoA.
-
Initiate the reaction by adding the substrates: palmitoyl-CoA and radiolabeled L-[methyl-3H]carnitine.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding an acid, such as perchloric acid.
-
-
Extraction and Quantification:
-
Extract the radiolabeled this compound from the aqueous phase using an organic solvent like n-butanol.
-
Centrifuge to separate the phases and transfer the organic (upper) phase containing the [3H]this compound to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the CPT1 activity as nmol of this compound formed per minute per mg of mitochondrial protein.
-
Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
This method allows for the sensitive and specific quantification of this compound and other acylcarnitines in various biological matrices.
Detailed Methodology:
-
Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile containing a known amount of a stable isotope-labeled internal standard (e.g., [d3]-palmitoyl carnitine).
-
For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
-
Derivatization (Optional but common):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent, such as butanolic-HCl, to convert the acylcarnitines to their butyl esters. This improves their chromatographic and mass spectrometric properties.
-
Incubate at an elevated temperature (e.g., 65°C) for a specific time.
-
Evaporate the derivatizing agent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column for separation, such as a C8 or C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with an additive like formic acid to promote ionization.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of the analyte (e.g., the [M+H]+ of butylated this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The transition for the internal standard is monitored simultaneously.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Measurement of Fatty Acid Oxidation Rate in Isolated Mitochondria
This protocol measures the rate of oxygen consumption by isolated mitochondria in the presence of this compound as a substrate.
Detailed Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest as described in the CPT1 activity assay protocol.
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Add a defined amount of isolated mitochondria to the respiration medium in the instrument chamber at a controlled temperature (e.g., 37°C).
-
Measure the basal respiration rate.
-
Initiate fatty acid oxidation by adding the substrates: this compound and malate. Malate is required to replenish TCA cycle intermediates.
-
Measure the rate of oxygen consumption (State 2 respiration).
-
Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal rate of fatty acid-supported respiration (State 3 respiration).
-
Optionally, add inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone, antimycin A) to further dissect mitochondrial function.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption in different respiratory states (e.g., pmol O2/s/mg mitochondrial protein).
-
The difference in oxygen consumption before and after the addition of this compound represents the rate of fatty acid oxidation.
-
Regulation of this compound Metabolism
The primary point of regulation for the entry of long-chain fatty acids into mitochondria is at the level of CPT1. CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis. This ensures that when fatty acid synthesis is active (e.g., in the fed state), fatty acid oxidation is inhibited, preventing a futile cycle. Conversely, during fasting or exercise, when malonyl-CoA levels are low, CPT1 is active, allowing for fatty acid oxidation to proceed.
Conclusion
This compound is a central player in fatty acid metabolism, and its intricate regulation highlights the sophisticated control mechanisms governing cellular energy balance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the role of this compound in health and disease. A thorough understanding of these pathways and the ability to accurately measure their components are crucial for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet | PLOS One [journals.plos.org]
- 4. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Lynchpin of Fatty Acid Oxidation: A Technical Guide to Palmitoyl Carnitine's Role in Cellular Energy Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl carnitine is a critical intermediate in the metabolic pathway of long-chain fatty acid oxidation, serving as the transport-competent form of palmitate for entry into the mitochondrial matrix. This technical guide provides an in-depth exploration of the biochemical processes governed by this compound, from its synthesis in the cytoplasm to its role in β-oxidation and subsequent ATP production. We will dissect the enzymatic machinery of the carnitine shuttle, delve into the intricate regulatory networks that control its flux, and present key experimental methodologies for its study. This document aims to be a comprehensive resource for professionals investigating metabolic pathways and developing therapeutic interventions targeting cellular energy metabolism.
Introduction: The Imperative of Fatty Acid Oxidation
Cellular energy, in the form of adenosine triphosphate (ATP), is predominantly generated through the oxidation of glucose and fatty acids. Long-chain fatty acids, such as palmitic acid, represent a highly efficient energy reserve. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules.[1][2] To overcome this barrier, cells employ a specialized transport mechanism known as the carnitine shuttle, in which this compound plays a central and indispensable role.[2][3] The efficient transport of fatty acids into the mitochondria is a rate-limiting step in fatty acid β-oxidation (FAO) and is tightly regulated to meet the cell's energetic demands.[4] Dysregulation of this pathway is implicated in a variety of metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease, as well as in the metabolic reprogramming of cancer cells.
The Carnitine Shuttle: A Multi-Enzyme System for Fatty Acid Transport
The journey of palmitoyl-CoA from the cytoplasm into the mitochondrial matrix is facilitated by the coordinated action of three key proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).
2.1. Carnitine Palmitoyltransferase 1 (CPT1): The Gateway to Oxidation
Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytoplasmic long-chain acyl-CoA (e.g., palmitoyl-CoA) and carnitine into acylcarnitine (e.g., this compound). This transesterification reaction is the primary regulatory point and the committed step for fatty acid oxidation.
There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, pancreas, and fibroblasts.
-
CPT1B (muscle isoform): Expressed in skeletal muscle, heart, and adipose tissue. It exhibits a higher sensitivity to its allosteric inhibitor, malonyl-CoA, compared to CPT1A.
-
CPT1C (brain isoform): Primarily located in the endoplasmic reticulum of neurons and is thought to be involved in neuronal signaling rather than direct energy production.
2.2. Carnitine-Acylcarnitine Translocase (CACT): The Inner Membrane Ferry
Once formed, this compound is transported across the inner mitochondrial membrane by CACT in exchange for a molecule of free carnitine. This antiport mechanism ensures a continuous supply of carnitine in the cytoplasm for the CPT1 reaction.
2.3. Carnitine Palmitoyltransferase 2 (CPT2): Reforming for Oxidation
Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting the imported this compound back into palmitoyl-CoA and releasing free carnitine into the mitochondrial matrix. This newly formed palmitoyl-CoA is now available to enter the β-oxidation spiral.
Diagram: The Carnitine Shuttle Pathway
Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport.
Regulation of this compound Formation and Fatty Acid Oxidation
The rate of this compound synthesis, and therefore fatty acid oxidation, is meticulously controlled to adapt to the cell's metabolic state. This regulation occurs at multiple levels, including allosteric inhibition and hormonal control of gene expression.
3.1. Allosteric Regulation by Malonyl-CoA
Malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis, is a potent allosteric inhibitor of CPT1. This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is reciprocally inhibited, preventing a futile cycle. The concentration of malonyl-CoA required for inhibition varies between CPT1 isoforms.
| Parameter | CPT1A (Liver) | CPT1B (Muscle/Heart) | Reference |
| Sensitivity to Malonyl-CoA | Lower | 30-100-fold higher | |
| Km for Carnitine | Lower | Higher |
Table 1: Comparative Kinetics of CPT1 Isoforms.
3.2. Hormonal and Transcriptional Regulation
Hormones play a crucial role in regulating the expression of CPT1. Insulin, released in the fed state, suppresses CPT1A expression and increases its sensitivity to malonyl-CoA, thereby inhibiting FAO. Conversely, glucagon, prevalent during fasting, stimulates FAO by decreasing malonyl-CoA levels. Thyroid hormone is also known to increase the expression of CPT1A.
Diagram: Regulation of CPT1 by Malonyl-CoA
Caption: Allosteric inhibition of CPT1 by malonyl-CoA.
This compound in Cellular Energetics: The ATP Yield
Once inside the mitochondrial matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, generating further reducing equivalents (NADH and FADH₂) and GTP. These reducing equivalents are subsequently oxidized by the electron transport chain to produce a substantial amount of ATP.
The complete oxidation of one molecule of this compound (and subsequently palmitoyl-CoA) yields a significant amount of ATP.
| Process | NADH Produced | FADH₂ Produced | Acetyl-CoA Produced | GTP Produced | Net ATP Yield |
| β-Oxidation of Palmitoyl-CoA | 7 | 7 | 8 | 0 | - |
| TCA Cycle (8 Acetyl-CoA) | 24 | 8 | - | 8 | - |
| Total Reducing Equivalents | 31 | 15 | - | - | - |
| Electron Transport Chain | ~77.5 (31 x 2.5) | ~22.5 (15 x 1.5) | - | - | - |
| Total | 8 | ~108 |
Table 2: Theoretical ATP Yield from the Complete Oxidation of One Molecule of this compound. Note: The net ATP yield from palmitic acid is often cited as 106, accounting for the initial activation of palmitate to palmitoyl-CoA which consumes two ATP equivalents.
Experimental Protocols for Studying this compound and Fatty Acid Oxidation
The investigation of this compound metabolism and its role in FAO relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
5.1. Measurement of Fatty Acid Oxidation Rate using Radiolabeled Palmitate
This method quantifies the rate of β-oxidation by measuring the production of radiolabeled acid-soluble metabolites (ASMs) or ¹⁴CO₂ from [¹⁴C]-palmitate.
Materials:
-
Cultured cells or tissue homogenates
-
[1-¹⁴C]palmitic acid or [9,10-³H]palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid (to stop the reaction)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Dissolve sodium palmitate and radiolabeled palmitic acid in a solution of fatty acid-free BSA. This is crucial for the solubility of the long-chain fatty acid in an aqueous buffer.
-
-
Incubation:
-
Incubate the cells or tissue homogenates with the radiolabeled palmitate-BSA conjugate in the reaction buffer at 37°C for a defined period.
-
-
Termination of Reaction:
-
Stop the reaction by adding a strong acid, such as perchloric acid. This precipitates macromolecules, leaving the smaller, acid-soluble metabolites in the supernatant.
-
-
Separation and Quantification:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the radiolabeled ASMs.
-
For ¹⁴CO₂ measurement, the reaction is performed in a sealed flask with a trap (e.g., filter paper soaked in NaOH) to capture the evolved gas.
-
-
Scintillation Counting:
-
Add the supernatant (for ASMs) or the trap (for ¹⁴CO₂) to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled palmitate and the amount of radioactivity incorporated into ASMs or ¹⁴CO₂ per unit of time and per unit of protein or tissue weight.
-
Diagram: Experimental Workflow for Measuring Fatty Acid Oxidation
Caption: Workflow for measuring fatty acid oxidation rates.
5.2. Quantification of this compound by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitines, including this compound, in biological samples.
Procedure:
-
Sample Preparation:
-
Extract metabolites from cells, tissues, or plasma using a suitable solvent system (e.g., methanol/acetonitrile).
-
Incorporate an internal standard (e.g., deuterated this compound) for accurate quantification.
-
-
LC Separation:
-
Separate the acylcarnitines using a reversed-phase or HILIC liquid chromatography column.
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
This compound in Pathophysiology and as a Therapeutic Target
Given its central role in energy metabolism, the dysregulation of this compound synthesis and fatty acid oxidation is implicated in numerous diseases.
-
Metabolic Syndrome, Type 2 Diabetes, and Obesity: In these conditions, there is often an imbalance between fatty acid uptake and oxidation, leading to the accumulation of lipid intermediates that can cause insulin resistance and cellular dysfunction.
-
Cardiovascular Disease: Excessive accumulation of fatty acid intermediates in the heart can lead to lipotoxicity and cardiac dysfunction.
-
Cancer: Many cancer cells upregulate fatty acid oxidation to meet their high energy demands for proliferation and survival. This makes the carnitine shuttle, and CPT1 in particular, an attractive target for anti-cancer therapies.
-
Neurodegenerative Diseases: Recent studies suggest a link between elevated levels of this compound and mitochondrial dysfunction in neuronal cells, potentially contributing to the pathology of diseases like Alzheimer's.
Drug Development:
The critical role of CPT1 as the rate-limiting enzyme in FAO has made it a prime target for drug development. CPT1 inhibitors, such as Etomoxir, have been investigated for their potential to treat metabolic and oncologic diseases by shifting cellular metabolism away from fatty acid oxidation. However, the development of isoform-specific and tissue-selective inhibitors is crucial to minimize off-target effects.
Conclusion
This compound is more than a simple metabolic intermediate; it is the gatekeeper for mitochondrial fatty acid oxidation and a critical node in the regulation of cellular energy homeostasis. A thorough understanding of its synthesis, transport, and regulation is paramount for researchers and clinicians working on metabolic diseases, cancer, and other conditions with a bioenergetic component. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into the multifaceted role of this compound in health and disease, and for the development of novel therapeutic strategies targeting this vital metabolic pathway.
References
Relationship between palmitoyl carnitine and insulin resistance
An In-depth Technical Guide on the Relationship Between Palmitoyl Carnitine and Insulin Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The accumulation of lipid metabolites in insulin-sensitive tissues, such as skeletal muscle and liver, is a key contributor to the development of insulin resistance. Among these metabolites, long-chain acylcarnitines, particularly this compound (C16:0), have emerged as significant players. This compound is an essential intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. However, under conditions of metabolic stress and nutrient excess, the production of this compound can exceed the oxidative capacity of the mitochondria. This imbalance leads to the accumulation of this compound and other acylcarnitines, which are increasingly recognized not merely as biomarkers of metabolic dysfunction but as active signaling molecules that can directly impair insulin signaling pathways. This guide provides a comprehensive overview of the intricate relationship between this compound and insulin resistance, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
The Role of this compound in Mitochondrial Fatty Acid Oxidation
The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process known as the carnitine shuttle. This process involves two key enzymes of the Carnitine Palmitoyltransferase (CPT) system.
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs (e.g., palmitoyl-CoA) and carnitine into long-chain acylcarnitines (e.g., this compound). This is the rate-limiting step in fatty acid oxidation.[1][2][3]
-
Carnitine Acylcarnitine Translocase (CACT): This transporter facilitates the movement of acylcarnitines across the inner mitochondrial membrane into the matrix.
-
Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitine back into acyl-CoA and free carnitine within the mitochondrial matrix.[4][5] The regenerated acyl-CoA can then enter the β-oxidation spiral.
Caption: The Carnitine Shuttle for mitochondrial fatty acid transport.
Evidence Linking this compound to Insulin Resistance
Under conditions of high fatty acid availability, the rate of fatty acid uptake and CPT1 activity can surpass the capacity of the tricarboxylic acid (TCA) cycle to completely oxidize the resulting acetyl-CoA. This leads to what is termed "incomplete fatty acid oxidation," characterized by the accumulation and efflux of acylcarnitines, including this compound, from the mitochondria. A growing body of evidence suggests that this accumulation directly contributes to cellular insulin resistance.
Molecular Mechanisms of this compound-Induced Insulin Resistance
Accumulated this compound is implicated in the disruption of the canonical insulin signaling pathway through several mechanisms:
-
Mitochondrial Stress and Oxidative Stress: The buildup of acylcarnitines is a hallmark of mitochondrial overload, which can lead to the increased production of reactive oxygen species (ROS). This oxidative stress can activate stress-sensitive kinases.
-
Activation of Stress-Activated Kinases: Long-chain acylcarnitines can activate stress kinases such as c-Jun N-terminal kinase (JNK) and protein kinase C theta (PKCθ).
-
Impairment of Insulin Receptor Substrate (IRS-1): Activated JNK and PKCθ can phosphorylate IRS-1 on inhibitory serine residues (e.g., Ser307). This inhibitory phosphorylation prevents the proper tyrosine phosphorylation of IRS-1 by the insulin receptor, thereby blocking downstream signaling.
-
Inhibition of the PI3K/Akt Pathway: The impairment of IRS-1 function prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), leading to reduced phosphorylation and activation of Akt (also known as protein kinase B).
-
Reduced GLUT4 Translocation: Akt is a critical kinase that promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. Impaired Akt activation results in decreased GLUT4 translocation, leading to reduced glucose uptake into skeletal muscle and adipose tissue, a defining characteristic of insulin resistance.
Caption: this compound-induced impairment of insulin signaling.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the impact of this compound and related metabolic states on insulin resistance.
Table 1: Effects of Acylcarnitines on Insulin Signaling and Glucose Metabolism
| Model System | Treatment / Condition | Key Quantitative Finding | Reference |
|---|---|---|---|
| C2C12 Myotubes | CPT2 Knockout (exacerbates this compound accumulation) | 50-96% greater reduction in insulin-stimulated Akt phosphorylation compared to wild-type cells when treated with palmitic acid. | |
| C2C12 & Human Myotubes | Treatment with C16:0, C14:0, or C4:0 acylcarnitines | 20-30% decrease in insulin response at the level of Akt phosphorylation and/or glucose uptake. | |
| Mice (in vivo) | Single-dose administration of this compound | Induced marked insulin insensitivity and decreased glucose uptake in muscles. |
| Diet-Induced Obese Mice | Treatment with oxfenicine (CPT-1 inhibitor) | Improved insulin-stimulated Akt phosphorylation in gastrocnemius muscle. | |
Table 2: Alterations in this compound Levels in Insulin Resistance Models
| Model System | Condition | Key Quantitative Finding | Reference |
|---|---|---|---|
| C2C12 Myotubes | Palmitate treatment (induces insulin resistance) | ~80-fold increase in secreted this compound. | |
| Skeletal Muscle-Specific CPT2 Knockout Mice | CPT2 deletion | ~22-fold accumulation of long-chain acylcarnitines in muscle. |
| Humans with Type 2 Diabetes | Fasting, during insulin clamp | Plasma this compound (AC16:0) levels were significantly higher compared to healthy controls. | |
Contradictory Evidence and Alternative Perspectives
The role of acylcarnitines in insulin resistance is complex and not without controversy. Some studies challenge the notion that this compound is a direct causative agent of insulin resistance.
-
CPT2 Knockout Studies: In a skeletal muscle-specific CPT2 knockout mouse model, there was a massive accumulation (~22-fold) of long-chain acylcarnitines. Paradoxically, these mice were protected from high-fat diet-induced obesity and insulin resistance. This suggests that the accumulation of acylcarnitines alone may not be sufficient to cause insulin resistance and that the overall metabolic flux and capacity for fatty acid oxidation are critical determinants.
-
CPT1 Overexpression: Conversely, a modest (~20%) overexpression of CPT1 in the skeletal muscle of high-fat diet-fed rats improved insulin action. This was associated with reduced content of lipid intermediates like diacylglycerol and ceramide, suggesting that enhancing the capacity for fatty acid entry into mitochondria can be beneficial.
These findings suggest that it may not be the acylcarnitine molecule itself, but rather the state of mitochondrial "overload" and the resulting incomplete β-oxidation and downstream metabolic inflexibility that drive insulin resistance.
Key Experimental Protocols
Reproducing and building upon existing research requires standardized and detailed methodologies. Below are outlines of key experimental protocols used to study the effects of this compound on insulin resistance.
In Vitro Model: Palmitate-Induced Insulin Resistance in C2C12 Myotubes
This model is widely used to study the molecular mechanisms of lipid-induced insulin resistance in skeletal muscle.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Palmitate Treatment:
-
Prepare a stock solution of palmitic acid (PA) conjugated to bovine serum albumin (BSA). A common concentration is 500 µM PA with 1% BSA.
-
Treat differentiated myotubes with the PA-BSA complex for 12-16 hours to induce insulin resistance. Control cells are treated with BSA vehicle alone.
-
-
Insulin Stimulation and Lysis:
-
Serum-starve the myotubes for 2-4 hours in serum-free DMEM.
-
Stimulate cells with insulin (e.g., 10-100 nM) for 10-20 minutes.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine protein concentration of lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other targets (e.g., p-JNK, total JNK).
-
Use secondary antibodies conjugated to HRP and detect via chemiluminescence. Quantify band density to assess changes in protein phosphorylation.
-
Caption: Workflow for in vitro analysis of insulin resistance.
In Vivo Model: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing whole-body and tissue-specific insulin sensitivity in vivo.
-
Animal Preparation:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) of rodents. Allow for a recovery period of 5-7 days.
-
-
Experimental Setup:
-
Fast the animal overnight.
-
Begin a continuous infusion of a high, fixed dose of insulin (e.g., 2.5 mU/kg/min) to suppress endogenous glucose production.
-
Simultaneously, infuse a variable rate of glucose (e.g., 20% dextrose) to maintain euglycemia (normal blood glucose levels).
-
-
Procedure:
-
Monitor blood glucose from the arterial catheter every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to "clamp" the blood glucose at the target level.
-
-
Data Interpretation:
-
A higher steady-state GIR required to maintain euglycemia indicates greater insulin sensitivity, as the body is disposing of more glucose under insulin stimulation.
-
The procedure can be combined with isotopic tracers (e.g., [3-³H]glucose) to measure glucose uptake in specific tissues like skeletal muscle and adipose tissue.
-
Quantification of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying specific acylcarnitine species.
-
Sample Preparation:
-
Extract lipids from plasma, cells, or tissue homogenates.
-
Use solid-phase extraction (SPE) with a strong cation-exchange column to isolate carnitine and acylcarnitines.
-
-
Internal Standards:
-
Spike samples with stable isotope-labeled internal standards (e.g., d3-palmitoyl carnitine) prior to extraction to correct for matrix effects and variations in recovery.
-
-
LC-MS/MS Analysis:
-
Employ hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography to separate acylcarnitine species.
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. For this compound, a common transition is m/z 400.4 → 85.1.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Implications for Drug Development
The relationship between this compound and insulin resistance is multifaceted. While a substantial body of evidence supports its role as a mediator of lipid-induced insulin resistance by activating stress signaling pathways and impairing insulin action, other studies highlight a more complex picture where the context of overall metabolic flux is paramount.
For drug development professionals, this presents several considerations:
-
Therapeutic Targets: Modulating the CPT system remains a viable, albeit complex, therapeutic strategy. While complete inhibition of CPT1 can lead to lipid accumulation and exacerbate insulin resistance, partial or targeted inhibition might redirect substrate utilization favorably. Conversely, strategies to enhance complete fatty acid oxidation and prevent the buildup of acylcarnitines could improve insulin sensitivity.
-
Biomarker Development: Plasma levels of this compound and other long-chain acylcarnitines serve as valuable biomarkers for mitochondrial dysfunction and metabolic inflexibility. Monitoring these species in clinical trials could provide insights into the metabolic efficacy of novel therapeutic agents.
-
Future Research: Further investigation is needed to dissect the precise downstream targets of this compound and to understand why its accumulation causes insulin resistance in some contexts but not others. Elucidating the interplay between acylcarnitine accumulation, mitochondrial function, ER stress, and inflammatory pathways will be crucial for developing effective therapies against metabolic diseases.
References
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Long-Chain Acylcarnitines: A Technical Guide for Researchers
Abstract
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While this role is central to cellular bioenergetics, emerging evidence has implicated the accumulation of LCACs in the pathophysiology of various metabolic diseases, including insulin resistance, cardiovascular conditions, and inherited metabolic disorders. This technical guide provides an in-depth exploration of the physiological and pathological functions of LCACs, detailed experimental methodologies for their study, and a summary of quantitative data. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.
Core Physiological Function: The Carnitine Shuttle
The primary and most well-understood function of long-chain acylcarnitines is their role as carriers in the carnitine shuttle, a vital process for mitochondrial fatty acid oxidation (FAO). Long-chain fatty acids, which are a major energy source for tissues such as the heart and skeletal muscle, cannot passively cross the inner mitochondrial membrane in their activated acyl-CoA form. The carnitine shuttle circumvents this barrier through a series of enzymatic steps.
The process begins with the esterification of a long-chain fatty acyl-CoA to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[1][2] This reaction forms a long-chain acylcarnitine and releases coenzyme A into the cytoplasm. CPT1 is a critical regulatory point for FAO.[3]
The newly synthesized LCAC is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.[4][5] Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, converting the LCAC and a mitochondrial CoA molecule back into a long-chain fatty acyl-CoA and free L-carnitine. The regenerated long-chain fatty acyl-CoA is then available for β-oxidation, while the liberated L-carnitine is transported back to the cytoplasm by CACT to continue the cycle.
There are three tissue-specific isoforms of CPT1: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). CPT2, however, is ubiquitously expressed.
Pathophysiological Roles of Long-Chain Acylcarnitines
Under conditions of metabolic stress, such as in fatty acid oxidation disorders (FAODs), cardiac ischemia, and type 2 diabetes, the rate of fatty acid influx into mitochondria can exceed the capacity of β-oxidation. This imbalance leads to an accumulation of LCACs in the mitochondria and their subsequent efflux into the cytoplasm and circulation. Elevated levels of LCACs are no longer just biomarkers of metabolic dysfunction but are now recognized as bioactive molecules that can actively contribute to cellular pathology.
Cellular Stress and Inflammation
Accumulated LCACs have been shown to activate cellular stress and pro-inflammatory signaling pathways. In skeletal muscle cells, for instance, treatment with long-chain acylcarnitines such as palmitoylcarnitine (C16) leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. This activation can, in turn, stimulate the production and release of pro-inflammatory cytokines like interleukin-6 (IL-6). Studies in macrophages have also demonstrated that LCACs can induce the expression of cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines. This inflammatory response may be mediated, at least in part, through a MyD88-dependent signaling pathway, suggesting a potential interaction with pattern recognition receptors.
Insulin Resistance
Elevated levels of LCACs are associated with insulin resistance. Experimental evidence suggests that LCACs can directly impair insulin signaling in skeletal muscle cells. Treatment of myotubes with various acylcarnitines, including C14:0 and C16:0, has been shown to decrease insulin-stimulated Akt phosphorylation and glucose uptake. One of the proposed mechanisms for this effect is the induction of oxidative stress. LCACs can increase the production of reactive oxygen species (ROS), and the resulting oxidative stress can interfere with insulin signaling pathways. Treatment with antioxidants has been shown to reverse the insulin resistance induced by acylcarnitines.
Cardiac Dysfunction and Arrhythmias
The heart relies heavily on fatty acid oxidation for its energy supply, making it particularly vulnerable to the accumulation of LCACs. In ischemic conditions, the buildup of LCACs has been linked to a range of detrimental effects on cardiac function. These include the induction of cellular apoptosis, endoplasmic reticulum (ER) stress, and the generation of ROS.
A critical aspect of LCAC-induced cardiotoxicity is the disruption of intracellular calcium homeostasis. LCACs can induce Ca2+ release from the sarcoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This calcium overload can trigger a cascade of events, including the activation of Ca2+-dependent phospholipases and the opening of the mitochondrial permeability transition pore (mPTP), ultimately leading to mitochondrial dysfunction and cell death. The alterations in ion gradients and electrical activity caused by LCACs are also thought to contribute to the development of cardiac arrhythmias.
Quantitative Data Summary
The concentration of long-chain acylcarnitines in plasma and tissues is a critical indicator of metabolic health. The following tables summarize representative concentrations of key long-chain acylcarnitines in various physiological and pathological states. It is important to note that these values can vary depending on the specific analytical methods used and the characteristics of the study population.
Table 1: Plasma Long-Chain Acylcarnitine Concentrations in Fatty Acid Oxidation Disorders (FAODs)
| Acylcarnitine | Disorder | Concentration (µmol/L) | Reference Range (µmol/L) |
| C14:1 (Tetradecenoylcarnitine) | VLCAD Deficiency | 1.39 ± 1.14 | 0.00 - 0.23 |
| C16 (Palmitoylcarnitine) | CPT2 Deficiency | Elevated | 0.03 - 0.22 |
| C18 (Stearoylcarnitine) | CPT2 Deficiency | Elevated | 0.01 - 0.13 |
| C18:1 (Oleoylcarnitine) | CPT2 Deficiency | 0.76 ± 0.35 | 0.02 - 0.38 |
| C16-OH (Hydroxypalmitoylcarnitine) | LCHAD/TFP Deficiency | Elevated | 0.00 - 0.05 |
| C18-OH (Hydroxystearoylcarnitine) | LCHAD/TFP Deficiency | Elevated | 0.00 - 0.02 |
| C18:1-OH (Hydroxyoleoylcarnitine) | LCHAD/TFP Deficiency | 0.56 ± 0.52 | 0.00 - 0.05 |
| VLCAD: Very long-chain acyl-CoA dehydrogenase; CPT2: Carnitine palmitoyltransferase II; LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase; TFP: Trifunctional protein. |
Table 2: Association of Plasma Long-Chain Acylcarnitines with Heart Failure and Type 2 Diabetes
| Acylcarnitine Group | Condition | Association | Notes |
| Long-chain acylcarnitines | Heart Failure | Elevated levels associated with increased risk. | The amount of acylcarnitines in plasma is comparable to the heart tissue content. |
| Long-chain acylcarnitines | Atrial Fibrillation | Elevated levels associated with increased risk. | |
| C18, C18:1, C20 | Type 2 Diabetes | Associated with a lower risk. | |
| C16, C16:1, C18, C18:1 | Diabetic Heart Failure | Higher levels associated with worse outcomes. |
Experimental Protocols
Quantification of Long-Chain Acylcarnitines in Biological Samples using LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of LCACs from plasma or tissue samples.
Materials:
-
Plasma or tissue homogenate
-
Internal standards (e.g., deuterated acylcarnitines)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium acetate
-
Heptafluorobutyric acid (HFBA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS/MS system with an ESI source
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 10-50 µL of plasma or an equivalent amount of tissue homogenate.
-
Add a known amount of the internal standard mixture.
-
Add 500 µL of ice-cold 80:20 methanol:water or a similar protein precipitation solvent.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis or further purification.
-
-
Solid-Phase Extraction (Optional, for cleaner samples):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the acylcarnitines with a stronger, slightly basic organic solvent mixture (e.g., acetonitrile/water/formic acid/pyridine).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% acetonitrile).
-
Inject the sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.
-
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each acylcarnitine, monitor the transition from the precursor ion (the m/z of the intact molecule) to a specific product ion (often m/z 85 for the carnitine moiety).
-
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine by comparing the peak area of the analyte to the peak area of its corresponding internal standard.
-
Assessment of LCAC-Induced Cellular Stress in C2C12 Myotubes
This protocol describes how to treat cultured C2C12 myotubes with LCACs and assess the activation of stress signaling pathways.
Materials:
-
Differentiated C2C12 myotubes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Long-chain acylcarnitines (e.g., L-palmitoylcarnitine)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phosphorylated and total JNK, ERK, and p38
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
LCAC Treatment:
-
Once fully differentiated, serum-starve the myotubes for 3-4 hours in DMEM with 0.25% FBS.
-
Prepare stock solutions of the desired long-chain acylcarnitine in a suitable vehicle (e.g., water or a low concentration of ethanol).
-
Treat the myotubes with varying concentrations of the LCAC (e.g., 0-100 µM) for the desired time period (e.g., 15 minutes to 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of JNK, ERK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of JNK, ERK, and p38.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of protein phosphorylation as the ratio of the phosphorylated protein to the total protein.
-
Conclusion
Long-chain acylcarnitines are at the crossroads of energy metabolism and cellular signaling. While their fundamental role in fatty acid oxidation is well-established, their accumulation under metabolic stress can trigger a cascade of pathological events, including cellular stress, inflammation, insulin resistance, and cardiac dysfunction. A thorough understanding of the dual nature of LCACs is crucial for the development of novel therapeutic strategies for a range of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the complex roles of these important metabolites.
References
- 1. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. medlink.com [medlink.com]
- 5. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoyl Carnitine: A Critical Intermediate in Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Palmitoyl carnitine is a pivotal intermediate in the intricate process of long-chain fatty acid metabolism, serving as the transport-competent form of palmitate for its entry into the mitochondrial matrix, the primary site of β-oxidation. The formation and subsequent metabolism of this compound are tightly regulated by the carnitine palmitoyltransferase (CPT) system, a key enzymatic machinery that governs the rate of fatty acid oxidation. Understanding the nuances of this pathway is crucial for researchers in metabolic diseases, drug development professionals targeting metabolic disorders, and scientists investigating cellular bioenergetics. This technical guide provides a comprehensive overview of the role of this compound, including detailed experimental protocols and quantitative data to facilitate further research and development in this field.
The Carnitine Shuttle: Transporting Fatty Acids into the Mitochondria
Long-chain fatty acids, such as palmitic acid, are unable to freely cross the inner mitochondrial membrane.[1] The carnitine shuttle system facilitates their transport from the cytoplasm into the mitochondrial matrix. This process involves a series of enzymatic steps orchestrated by the carnitine palmitoyltransferase (CPT) system.[2][3]
The key steps are:
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters, for instance, palmitoyl-CoA, by acyl-CoA synthetases located on the outer mitochondrial membrane.[4]
-
Formation of this compound: Carnitine palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing CoA.[2] This is the rate-limiting step in long-chain fatty acid oxidation.
-
Translocation across the Inner Mitochondrial Membrane: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).
-
Regeneration of Palmitoyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the matrix side of the inner mitochondrial membrane, reverses the reaction catalyzed by CPT1. It transfers the palmitoyl group from this compound back to CoA, regenerating palmitoyl-CoA and releasing free carnitine.
-
β-Oxidation: The reformed palmitoyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.
Regulation of the Carnitine Shuttle
The activity of the carnitine shuttle, and thus the rate of fatty acid oxidation, is meticulously regulated to meet the cell's energy demands and to coordinate with other metabolic pathways, such as glucose metabolism. The primary regulatory point is CPT1.
Malonyl-CoA Inhibition: CPT1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This ensures that when fatty acid synthesis is active (e.g., in the well-fed state), fatty acid oxidation is suppressed, preventing a futile cycle. Conversely, during fasting or exercise, when energy demand is high, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and promoting fatty acid oxidation.
Transcriptional Regulation: The expression of the genes encoding the CPT enzymes is also subject to transcriptional regulation by various factors, allowing for long-term adaptation to different physiological conditions.
Subcellular Localization of Carnitine Acyltransferases
The enzymes of the carnitine shuttle are strategically located within the cell to ensure efficient transport of fatty acids.
| Enzyme/Transporter | Subcellular Localization | Function |
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer mitochondrial membrane | Catalyzes the formation of acylcarnitines from acyl-CoAs and carnitine. |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner mitochondrial membrane (matrix side) | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. |
| Carnitine Acyltransferases | Peroxisomes, Endoplasmic Reticulum | Also present in these organelles, suggesting roles in other aspects of lipid metabolism. In human liver, peroxisomes contain about 20% of the carnitine palmitoyltransferase activity. |
Quantitative Data on this compound and Fatty Acid Metabolism
The following table summarizes key quantitative data related to this compound and fatty acid metabolism, providing a reference for experimental design and interpretation.
| Parameter | Value | Organism/Tissue | Conditions | Reference |
| Myocardial Fatty Acid Oxidation (MFAO) Rate | 375.03 ± 43.83 nmol/min/g | C57BL/6 Mice | In vivo, dynamic [11C]palmitate PET | |
| Palmitoyl-L-carnitine concentration causing mitochondrial membrane depolarization | 10 µM | Rat ventricular myocytes | In vitro | |
| Palmitoyl-L-carnitine concentration causing ROS generation | 10 µM | Rat ventricular myocytes | In vitro | |
| Fractional Synthesis Rate of this compound | 0.318 ± 0.012 %•hr⁻¹ (Basal) | Healthy overweight women | In vivo, stable isotope tracer infusion | |
| Fractional Synthesis Rate of this compound | 0.788 ± 0.084 %•hr⁻¹ (Hyperinsulinemia) | Healthy overweight women | In vivo, stable isotope tracer infusion | |
| IC50 of Malonyl-CoA for CPT I | 2.4 times higher in 24-h-fed vs. newborn pigs | Neonatal swine liver | In vitro | |
| Inhibition of CPT by D,L-Palmitoylcarnitine | ~55% | Normal human muscle homogenates | In vitro | |
| Inhibition of CPT by D,L-Palmitoylcarnitine | Almost complete | CPT deficient patient muscle homogenates | In vitro |
Experimental Protocols
Detailed methodologies are essential for accurate and reproducible research. The following sections provide protocols for key experiments in the study of this compound and fatty acid metabolism.
Isolation of Mitochondria from Rodent Liver
This protocol is adapted from established methods for isolating functional mitochondria for respiratory studies.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal and rapidly excise the liver. Place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.
-
Homogenize the minced tissue in 5 volumes of Isolation Buffer I with 0.5% BSA using a loose-fitting glass-Teflon homogenizer (6-8 passes at low speed).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with ice-cold Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (e.g., 0.5-1.0 mL) and determine the protein concentration using a standard assay (e.g., BCA). Keep the mitochondrial suspension on ice.
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This fluorometric assay provides a rapid and sensitive method for determining CPT activity.
Principle: The assay measures the release of Coenzyme A (CoA) from palmitoyl-CoA, which then reacts with a fluorescent probe.
Materials:
-
Assay Buffer: 116 mM Tris-HCl, pH 8.0.
-
Palmitoyl-CoA solution.
-
L-Carnitine solution.
-
N-(9-acridinyl)-maleimide (NAM) solution (fluorescent probe).
-
Mitochondrial protein sample.
-
Fluorometer.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, palmitoyl-CoA, and the mitochondrial sample.
-
Initiate the reaction by adding L-carnitine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding a stopping solution.
-
Add the NAM solution to the reaction mixture. The liberated CoA will react with NAM to form a fluorescent product.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate CPT activity by comparing the fluorescence intensities to a standard curve generated with known concentrations of CoA.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acylcarnitines, including this compound, in biological samples.
Principle: This method utilizes hydrophilic interaction chromatography (HILIC) to retain and separate polar analytes like this compound, followed by detection using tandem mass spectrometry.
Materials:
-
Plasma or tissue homogenate samples.
-
Internal standard (e.g., deuterated this compound).
-
Acetonitrile.
-
Formic acid.
-
HILIC column.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Elute the analytes using a gradient of mobile phase (e.g., acetonitrile and water with formic acid).
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of this compound and its internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations of Key Pathways and Workflows
Fatty Acid Transport into the Mitochondria via the Carnitine Shuttle
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Experimental Workflow for Measuring Fatty Acid Oxidation in Isolated Mitochondria
Caption: Workflow for Assessing Mitochondrial Fatty Acid Oxidation.
Logical Relationship of CPT1 Regulation by Malonyl-CoA
Caption: Allosteric Regulation of CPT1 by Malonyl-CoA.
Conclusion
This compound is an indispensable intermediate in the transport of long-chain fatty acids into the mitochondria for energy production. The carnitine palmitoyltransferase system, which governs the formation and metabolism of this compound, is a critical control point in cellular metabolism. The intricate regulation of this pathway, primarily through the inhibition of CPT1 by malonyl-CoA, ensures a coordinated balance between fatty acid synthesis and oxidation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the role of this compound in health and disease, and to develop novel therapeutic strategies for metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Plasma Palmitoyl Carnitine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of palmitoyl carnitine in plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a key intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, is an important biomarker for studying metabolic disorders and the effects of therapeutic agents.[1][2][3]
Introduction
This compound is an acylcarnitine that facilitates the transport of palmitic acid, a 16-carbon saturated fatty acid, across the inner mitochondrial membrane.[4][5] This process is a critical step in fatty acid oxidation, a major energy-producing pathway. The concentration of this compound and other acylcarnitines in plasma can reflect the status of fatty acid metabolism, making them valuable biomarkers for inherited metabolic diseases, as well as for monitoring the pharmacological effects of drugs targeting metabolic pathways. LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of these compounds in complex biological matrices like plasma.
Metabolic Pathway of this compound
Palmitic acid from the cytosol is first activated to palmitoyl-CoA. To enter the mitochondrial matrix for β-oxidation, palmitoyl-CoA is converted to this compound by the enzyme Carnitine Palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane. This compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts this compound back to palmitoyl-CoA, which can then enter the β-oxidation spiral.
Experimental Protocols
A generalized workflow for the quantification of plasma this compound is presented below. Specific parameters from published methods are detailed in the subsequent tables.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 4. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 5. Palmitoylcarnitine [benchchem.com]
Protocol for Measuring CPT-1 Mediated Respiration in Permeabilized Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carnitine Palmitoyltransferase-1 (CPT-1) is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3][4][5] The study of CPT-1 mediated respiration is crucial for understanding cellular metabolism in various physiological and pathological states, including metabolic diseases and cancer. This document provides a detailed protocol for measuring CPT-1 dependent respiration in permeabilized cells using extracellular flux analysis, allowing for the direct assessment of mitochondrial function.
In this protocol, the plasma membrane of cultured cells is selectively permeabilized, leaving the mitochondrial membranes intact. This allows for the direct delivery of substrates and inhibitors to the mitochondria, enabling the specific measurement of fatty acid oxidation (FAO).
Signaling Pathway and Experimental Workflow
CPT-1 Mediated Fatty Acid Transport and Oxidation Pathway
The following diagram illustrates the pathway of long-chain fatty acid transport into the mitochondria via the CPT system and its subsequent entry into β-oxidation.
Caption: CPT-1 pathway for fatty acid transport into mitochondria.
Experimental Workflow for Measuring CPT-1 Respiration
The following diagram outlines the key steps involved in the preparation and execution of the CPT-1 mediated respiration assay in permeabilized cells.
Caption: Workflow for CPT-1 mediated respiration measurement.
Experimental Protocols
This protocol is adapted for use with an extracellular flux analyzer, such as the Seahorse XF Analyzer.
Reagents and Materials
Table 1: Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Permeabilizing Agent | |||
| Digitonin | 5 mg/mL in DMSO | 20 µg/mL | Selectively permeabilizes the plasma membrane. |
| Saponin | 5 mg/mL in water | 25 µg/mL | Alternative permeabilizing agent. |
| Substrates | |||
| Palmitoyl-CoA | 10 mM in water | 25 µM | CPT-1 substrate. |
| L-Carnitine | 100 mM in water | 2 mM | Co-substrate for CPT-1. |
| Malate | 1 M in water | 2 mM | Supports TCA cycle activity. |
| ADP | 100 mM in water | 1-4 mM | Stimulates oxidative phosphorylation (State 3 respiration). |
| Inhibitors | |||
| Etomoxir | 10 mM in DMSO | 40 µM | Specific inhibitor of CPT-1. |
| Rotenone | 2 mM in DMSO | 2 µM | Complex I inhibitor. |
| Antimycin A | 2 mM in DMSO | 2 µM | Complex III inhibitor. |
| Assay Medium | |||
| MAS Buffer (1x) | N/A | N/A | Mitochondrial assay solution. |
Note: The optimal concentration of the permeabilizing agent and substrates should be determined empirically for each cell type.
Cell Culture and Seeding
-
Seed adherent cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Culture cells overnight in a standard incubator (37°C, 5% CO2).
Assay Procedure
-
Prepare Reagents: Thaw all stock solutions and prepare fresh working solutions in the mitochondrial assay solution (MAS).
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Plate:
-
Remove the cell culture medium from the wells.
-
Wash the cells twice with pre-warmed MAS buffer.
-
Add the final volume of pre-warmed MAS buffer containing the permeabilizing agent (e.g., digitonin) and substrates (Palmitoyl-CoA, L-Carnitine, Malate, and ADP) to each well.
-
-
Incubate: Incubate the plate at 37°C for 5-10 minutes to allow for plasma membrane permeabilization.
-
Run the Assay:
-
Place the cell culture plate into the extracellular flux analyzer.
-
Equilibrate the plate and begin the assay protocol.
-
Baseline Respiration: Measure the basal oxygen consumption rate (OCR) for 3-4 cycles. This represents the maximal fatty acid-driven respiration.
-
CPT-1 Inhibition: Inject Etomoxir to inhibit CPT-1 and measure the OCR for 3-4 cycles. The decrease in OCR represents CPT-1 dependent respiration.
-
Inhibition of Electron Transport Chain (ETC): Inject Rotenone and Antimycin A to inhibit Complex I and III, respectively. Measure the OCR for 2-3 cycles to determine non-mitochondrial oxygen consumption.
-
Data Presentation and Analysis
The oxygen consumption rates are measured in pmol/min. The data can be summarized and analyzed as follows:
-
Calculate Basal Respiration: Average the OCR measurements before the injection of any inhibitors.
-
Calculate CPT-1 Independent Respiration: Average the OCR measurements after the injection of Etomoxir.
-
Calculate Non-Mitochondrial Respiration: Average the OCR measurements after the injection of Rotenone and Antimycin A.
-
Calculate CPT-1 Mediated Respiration:
-
CPT-1 Mediated OCR = (Basal Respiration) - (CPT-1 Independent Respiration)
-
-
Normalize Data: Normalize the OCR values to cell number or total protein content per well.
Table 2: Representative Data for CPT-1 Mediated Respiration
| Measurement | OCR (pmol/min) | Standard Deviation |
| Baseline Respiration (Palmitoyl-CoA + L-Carnitine) | 250 | ± 20 |
| After Etomoxir Injection (CPT-1 Inhibition) | 80 | ± 10 |
| After Rotenone/Antimycin A Injection | 30 | ± 5 |
| Calculated CPT-1 Dependent Respiration | 170 | ± 22.4 |
Conclusion
This protocol provides a robust method for the specific measurement of CPT-1 mediated respiration in permeabilized cells. The use of an extracellular flux analyzer allows for real-time, high-throughput analysis of mitochondrial function. This assay is a valuable tool for researchers investigating fatty acid metabolism and for the screening of potential therapeutic compounds that target CPT-1. The strengths of this approach include its ease of use, speed, and the breadth of analysis possible, while a drawback is the loss of physiological regulation found in intact cell systems.
References
- 1. escholarship.org [escholarship.org]
- 2. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
Measuring Cellular Fatty Acid Oxidation Using the Seahorse XF Assay with Palmitoyl-Carnitine Substrate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process that is fundamental to cell function, proliferation, and survival. The ability of cells to utilize different energy substrates, such as glucose, glutamine, and fatty acids, is critical for maintaining metabolic homeostasis. Fatty acid oxidation (FAO) is a key metabolic pathway responsible for energy production in many cell types, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver. Dysregulation of FAO has been implicated in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer.
The Agilent Seahorse XF Analyzer is a powerful tool that enables real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively[1]. This application note provides a detailed protocol for conducting a Seahorse XF Fatty Acid Oxidation (FAO) assay. The primary protocol describes the use of exogenous palmitate conjugated to bovine serum albumin (BSA) in conjunction with L-carnitine for intact cells. An alternative protocol for the use of palmitoyl-carnitine with permeabilized cells is also provided, allowing for a more direct assessment of mitochondrial FAO.
Principle of the Assay
The Seahorse XF FAO assay measures the cell's ability to oxidize long-chain fatty acids. In intact cells, long-chain fatty acids like palmitate are taken up and activated to fatty acyl-CoAs in the cytoplasm. The transport of these fatty acyl-CoAs into the mitochondrial matrix for β-oxidation is dependent on the carnitine palmitoyltransferase (CPT) system. L-carnitine is therefore a crucial supplement in the assay medium for intact cells[2][3]. The subsequent β-oxidation of the fatty acyl-CoA in the mitochondria generates FADH2 and NADH, which donate electrons to the electron transport chain (ETC), leading to an increase in oxygen consumption.
The assay typically involves the sequential injection of pharmacological agents to probe different aspects of mitochondrial function in the context of FAO[4][5]:
-
Etomoxir: An irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), which blocks the transport of long-chain fatty acids into the mitochondria. A decrease in OCR upon etomoxir injection confirms that the measured respiration is due to the oxidation of exogenous long-chain fatty acids.
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, leading to a decrease in OCR. This allows for the determination of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the ETC to function at its maximum rate. This reveals the maximal respiratory capacity of the cells.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the ETC, respectively. Their injection shuts down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.
By measuring the changes in OCR in response to these inhibitors, researchers can quantify basal FAO, maximal FAO, and spare FAO capacity.
I. Protocol for Fatty Acid Oxidation Assay in Intact Cells using Palmitate-BSA
This protocol is adapted from the Agilent Seahorse XF Palmitate Oxidation Stress Test Kit and is suitable for most adherent cell types.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Final Concentration |
| Seahorse XF Palmitate-BSA FAO Substrate | Agilent Technologies | 102720-100 | 0.15 mM Palmitate / 0.025 mM BSA |
| L-Carnitine Hydrochloride | Sigma-Aldrich | C0283 | 0.5 mM |
| Etomoxir | Sigma-Aldrich | E1905 | 40 µM |
| Seahorse XF Cell Mito Stress Test Kit | Agilent Technologies | 103015-100 | Oligomycin (1.0 µM), FCCP (0.5 µM), Rot/AA (0.5 µM) |
| Seahorse XF DMEM Medium, pH 7.4 | Agilent Technologies | 103575-100 | - |
| Glucose | Sigma-Aldrich | G8270 | 2.5 mM |
| HEPES | Sigma-Aldrich | H3375 | 5 mM |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | 1% (for substrate-limited medium) |
| Seahorse XF Calibrant | Agilent Technologies | 100840-000 | - |
| Cell Culture Microplates (24 or 96-well) | Agilent Technologies | Varies | - |
| Sensor Cartridges (24 or 96-well) | Agilent Technologies | Varies | - |
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF Fatty Acid Oxidation assay.
Detailed Protocol
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF 24-well or 96-well cell culture microplate at a pre-determined optimal density.
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, CO2 incubator.
-
Culture cells overnight to allow for adherence and recovery.
Day 2: Substrate Limitation and Sensor Cartridge Hydration
-
Substrate Limitation (Overnight):
-
Prepare substrate-limited growth medium containing a low concentration of glucose (e.g., 0.5 mM), glutamine (e.g., 1.0 mM), and serum (e.g., 1.0% FBS), supplemented with 0.5 mM L-Carnitine. The goal is to encourage the cells to utilize fatty acids as an energy source.
-
Aspirate the growth medium from the cell plate and replace it with the substrate-limited medium.
-
Incubate the cells overnight in a 37°C, CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge by adding sterile water to each well and placing it in a non-CO2 37°C incubator overnight.
-
Day 3: Assay Execution
-
Prepare FAO Assay Medium:
-
Prepare Krebs-Henseleit Buffer (KHB) or Seahorse XF DMEM medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Warm to 37°C and adjust the pH to 7.4.
-
-
Calibrate Sensor Cartridge:
-
Replace the sterile water in the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least 1 hour prior to the assay.
-
-
Prepare Cell Plate:
-
Remove the cell plate from the incubator.
-
Wash the cells once with the FAO Assay Medium.
-
Add the final volume of FAO Assay Medium to each well (180 µL for 96-well, 500 µL for 24-well).
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Prepare Injection Compounds:
-
Prepare 10X stock solutions of etomoxir, oligomycin, FCCP, and rotenone/antimycin A in the FAO Assay Medium.
-
Load the injection ports of the calibrated sensor cartridge according to the plate map design.
-
-
Run the Assay:
-
Just before starting the assay, add the Palmitate-BSA substrate or BSA control to the appropriate wells.
-
Place the cell plate in the Seahorse XF Analyzer and start the assay protocol. The instrument will perform baseline measurements followed by the sequential injection of the prepared compounds.
-
Data Presentation
The quantitative data from the Seahorse XF FAO assay can be summarized in the following table. The values represent typical parameters that are calculated from the OCR measurements.
| Parameter | Treatment Group 1 (Control) | Treatment Group 2 (e.g., Drug X) |
| Basal Respiration (pmol/min) | Value ± SD | Value ± SD |
| FAO-linked Respiration (pmol/min) | Value ± SD | Value ± SD |
| ATP Production (pmol/min) | Value ± SD | Value ± SD |
| Maximal Respiration (pmol/min) | Value ± SD | Value ± SD |
| Spare Respiratory Capacity (%) | Value ± SD | Value ± SD |
| Non-Mitochondrial Respiration (pmol/min) | Value ± SD | Value ± SD |
II. Protocol for Fatty Acid Oxidation Assay in Permeabilized Cells using Palmitoyl-Carnitine
This protocol is designed for researchers who wish to bypass the cellular uptake and CPT1-mediated transport of fatty acids to directly assess mitochondrial FAO. This is achieved by permeabilizing the plasma membrane, allowing direct access of substrates to the mitochondria.
Additional Materials and Reagents
| Reagent | Supplier | Catalog Number | Final Concentration |
| Seahorse XF Plasma Membrane Permeabilizer (PMP) | Agilent Technologies | 102504-100 | 1 nM |
| Palmitoyl-L-carnitine hydrochloride | Sigma-Aldrich | P1645 | 40 µM |
| Malate | Sigma-Aldrich | M1000 | 0.5 mM |
| ADP | Sigma-Aldrich | A2754 | 4 mM |
| MAS Buffer (Mannitol and Sucrose based) | - | - | 1X |
Experimental Workflow for Permeabilized Cells
References
Application Notes and Protocols for the Preparation of Palmitoyl Carnitine-Anchored Nanoliposomes for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl carnitine-anchored nanoliposomes are advanced drug delivery systems designed to enhance the therapeutic efficacy of various pharmaceutical agents, particularly lipophilic drugs. The incorporation of this compound into the liposomal bilayer imparts a positive surface charge, which can improve colloidal stability and facilitate targeted delivery to negatively charged cell surfaces, such as those found in tumor neovasculature.[1][2][3] Furthermore, this compound also functions as a Protein Kinase C (PKC) inhibitor, potentially augmenting the anticancer potency of the encapsulated drug.[1][2]
These application notes provide a detailed overview and experimental protocols for the preparation, characterization, and application of this compound-anchored nanoliposomes for drug delivery research.
Data Presentation
Table 1: Physicochemical Properties of this compound-Anchored Nanoliposomes
This table summarizes the key quantitative parameters of this compound-anchored nanoliposomes loaded with Gemcitabine Elaidate, a lipophilic derivative of the chemotherapeutic agent gemcitabine. For comparison, data for liposomes prepared without this compound are also included.
| Parameter | This compound-Anchored Nanoliposomes (PGPLs) | Nanoliposomes without this compound | Reference |
| Particle Size (nm) | 81.78 ± 2.31 | > 130 | |
| Polydispersity Index (PDI) | < 0.20 | > 0.30 | |
| Zeta Potential (mV) | +31.6 ± 3.54 | -46.4 ± 12.8 | |
| Encapsulation Efficiency (%) | 93.25 (for Gemcitabine Elaidate) | 29.63 (for Gemcitabine) | |
| Drug Loading (% w/w) | 4.77 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of this compound-Anchored Nanoliposomes using the Modified Thin-Film Hydration Method
This protocol describes the preparation of nanoliposomes incorporating Palmitoyl-DL-carnitine chloride (PC) and loaded with a lipophilic drug, using Gemcitabine Elaidate as an example.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Palmitoyl-DL-carnitine chloride (PC)
-
Gemcitabine Elaidate (or other lipophilic drug)
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh and dissolve DSPC, cholesterol, DSPE-PEG2000, Palmitoyl-DL-carnitine chloride, and the lipophilic drug (e.g., Gemcitabine Elaidate) in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to evaporate the organic solvents under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid phase transition temperature.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion.
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposomal suspension through the extruder multiple times (e.g., 10-15 times) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification:
-
Remove any unencapsulated drug by a suitable method such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of Nanoliposomes
1. Particle Size and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoliposome suspension with an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement at a constant temperature (e.g., 25°C).
-
The instrument will report the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Perform the measurements in triplicate for each sample.
-
2. Encapsulation Efficiency Determination:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes using a method such as ultracentrifugation or size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Quantification of Free Drug: Collect the supernatant or eluate containing the free drug and quantify its concentration using a validated HPLC method.
-
Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug. Quantify the total drug concentration using the same HPLC method.
-
Calculation of Encapsulation Efficiency (EE%): EE% = [ (Total Drug - Free Drug) / Total Drug ] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of nanoliposomes.
Caption: Proposed mechanism of cellular uptake and action of this compound-anchored nanoliposomes.
References
- 1. This compound-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Tracing Fatty Acid Metabolism with [13C]Palmitoylcarnitine Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling with the stable carbon-13 (¹³C) isotope is a powerful technique for elucidating the complexities of metabolic networks.[1] By tracing the metabolic fate of ¹³C-labeled substrates, researchers can quantitatively measure reaction rates (fluxes), identify novel drug targets, and understand the metabolic reprogramming inherent in various disease states.[1][2] This document focuses on the use of [¹³C]palmitoylcarnitine and its precursor, [¹³C]palmitate, to investigate fatty acid oxidation (FAO), a critical process for energy homeostasis.
Palmitoylcarnitine is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[3][4] This transport is mediated by the carnitine shuttle system. By introducing ¹³C-labeled palmitoylcarnitine or palmitate, the subsequent appearance of the ¹³C label in downstream metabolites can be tracked using mass spectrometry (MS), providing a dynamic and quantitative view of FAO.
Principle of the Method
The core principle involves replacing the naturally abundant ¹²C atoms in palmitate or palmitoylcarnitine with the heavier, stable ¹³C isotope. These labeled molecules are chemically identical to their unlabeled counterparts and are processed by metabolic enzymes in the same way. When introduced into a biological system (e.g., cell culture or an in vivo model), the ¹³C-labeled substrate enters the fatty acid oxidation pathway. As it is metabolized, the ¹³C atoms are incorporated into a series of downstream intermediates, such as shorter-chain acylcarnitines and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), can distinguish between the unlabeled (¹²C) and labeled (¹³C) versions of metabolites based on their mass-to-charge ratio. By measuring the relative abundance of these labeled and unlabeled molecules over time, it is possible to calculate the rate of substrate conversion, thereby quantifying the flux through the FAO pathway.
Applications in Research and Drug Development
-
Quantifying Fatty Acid Oxidation (FAO) Flux: Directly measures the rate at which cells or tissues oxidize fatty acids for energy.
-
Investigating Tissue-Specific Metabolism: Elucidates how different tissues, such as the liver and skeletal muscle, utilize and store fatty acids. Studies have shown that during fasting, skeletal muscle is the primary source of plasma long-chain acylcarnitines, while the liver prioritizes storing excess fatty acids as triglycerides.
-
Drug Efficacy and Mechanism of Action: Evaluates how pharmaceutical compounds modulate fatty acid metabolism, providing critical information for developing drugs targeting metabolic diseases like diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
-
Diagnosis of Metabolic Disorders: Serves as an improved tool for diagnosing inborn errors of metabolism, such as defects in the carnitine shuttle (e.g., CPT I or CPT II deficiency) or other FAO disorders.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the key metabolic pathway involving palmitoylcarnitine and the general workflow for a typical isotopic labeling experiment.
Protocols
Protocol 1: In Vitro Labeling of Adherent Cells with [U-¹³C]Palmitate
This protocol is adapted for tracing the metabolism of palmitate into acylcarnitines and other metabolites in cultured adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Glucose-free DMEM
-
[U-¹³C₁₆]-Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) 80% methanol
-
6-well cell culture plates
-
Cell scraper
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture overnight in complete medium.
-
Preparation of Labeling Medium:
-
Prepare a 10 mM stock solution of [U-¹³C₁₆]-palmitate by dissolving it in ethanol.
-
Prepare a 10% BSA solution in glucose-free DMEM.
-
To create the palmitate-BSA conjugate, slowly add the palmitate stock solution to the BSA solution while stirring at 37°C to achieve a final concentration of 1-2 mM palmitate. This results in a ~5:1 molar ratio of palmitate to BSA.
-
Sterile-filter the conjugate solution.
-
Prepare the final labeling medium by adding the palmitate-BSA conjugate to glucose-free DMEM to a final palmitate concentration of 100-200 µM. Supplement with 10% dFBS.
-
-
Isotopic Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cell monolayer once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for the desired duration (e.g., for time-course experiments, time points could be 0, 15, 30, 60, 120 minutes).
-
-
Metabolism Quenching and Metabolite Extraction:
-
To end the labeling, quickly aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS to remove extracellular tracer.
-
Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity.
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator. Store dried pellets at -80°C until LC-MS analysis.
-
Protocol 2: In Vivo Labeling in a Mouse Model
This protocol is based on a study investigating the fate of fatty acids in fasting mice.
Materials:
-
Male C57BL/6N mice (or other appropriate strain)
-
[U-¹³C₁₆]-Palmitate tracer solution, conjugated to BSA
-
Anesthetic (e.g., isoflurane)
-
Syringes for intravenous injection
-
Tools for tissue dissection
-
Tubes for blood and tissue collection (containing anticoagulant for plasma)
-
Liquid nitrogen
Methodology:
-
Animal Preparation: Fast mice for a period appropriate to the study design (e.g., 15 hours) to elevate endogenous free fatty acids.
-
Tracer Administration:
-
Anesthetize the mouse.
-
Administer a bolus of [U-¹³C₁₆]-palmitate via intravenous injection (e.g., into the caudal vein). A typical dose might be 20 nmol/kg body weight.
-
-
Sample Collection:
-
After a specific time post-injection (e.g., 10 minutes), collect blood via cardiac puncture into an EDTA-containing tube.
-
Immediately following blood collection, perfuse the liver with saline and then dissect the liver and desired skeletal muscles (e.g., gastrocnemius).
-
Flash-freeze all tissue samples in liquid nitrogen.
-
Centrifuge the blood sample to separate the plasma.
-
-
Sample Storage and Processing:
-
Store all plasma and tissue samples at -80°C until extraction.
-
For analysis, lipids and acylcarnitines can be extracted from plasma and homogenized tissues using an appropriate solvent mixture (e.g., acetonitrile-methanol).
-
Protocol 3: Sample Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of ¹³C-labeled acylcarnitines.
Methodology:
-
Sample Preparation:
-
Resuspend the dried metabolite extracts (from Protocol 1) or perform a liquid-liquid extraction on plasma/tissue homogenates (from Protocol 2). An internal standard, such as d₃-palmitoylcarnitine, should be added to correct for extraction efficiency and matrix effects.
-
-
Chromatographic Separation:
-
Perform HPLC separation using a column suitable for polar metabolites, such as an Atlantis HILIC silica column.
-
Use a gradient elution with mobile phases consisting of ammonium acetate in acetonitrile/water. A typical gradient might start at high organic content (e.g., 90% acetonitrile) and decrease to low organic content over several minutes to elute polar compounds.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use tandem mass spectrometry (MS/MS) for quantification. Program the instrument to isolate the protonated precursor ions ([M+H]⁺) for both the unlabeled (¹²C) and labeled (¹³C) palmitoylcarnitine and its downstream products.
-
Fragment the precursor ions in the collision cell and monitor for specific product ions to ensure specificity and accurate quantification.
-
-
Data Analysis:
-
Calculate the Molar Percent Excess (MPE) or tracer-to-tracee ratio to determine the level of ¹³C enrichment in each metabolite.
-
MPE = [Sum of labeled ion intensities / (Sum of labeled + unlabeled ion intensities)] * 100
-
Data Presentation
Quantitative data from isotopic labeling studies are crucial for comparing metabolic states.
Table 1: Distribution of [U-¹³C]Palmitate-Derived Metabolites in Fasted Mice (10 min post-injection) Data extracted from a study in male C57BL/6N mice fasted for 15 hours. Values are presented as mean ± SD.
| Metabolite | Plasma (nmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) |
| Free [¹³C]Palmitate | 2500 ± 500 | 39 ± 12 | 14 ± 4 |
| [¹³C]Acylcarnitines | 0.82 ± 0.18 | 0.002 ± 0.001 | 0.95 ± 0.47 |
| [¹³C]Triglycerides | Not Reported | 511 ± 160 | Not Detectable |
| [¹³C]Phosphatidylcholines | Not Reported | 58 ± 9 | Not Detectable |
This data demonstrates that in a fasted state, skeletal muscle actively converts palmitate into acylcarnitines, whereas the liver primarily incorporates it into storage lipids like triglycerides.
Table 2: Labeled Acylcarnitine Species Detected in Tissues of Sedentary Mice Data extracted from a study by Hoene et al. showing the variety of labeled acylcarnitines produced from a [¹³C₁₆]-palmitate tracer.
| Labeled Acylcarnitine | Gastrocnemius Muscle | Soleus Muscle | Liver |
| Butyrylcarnitine (C4) | Detected | Detected | Detected |
| Lauroylcarnitine (C12) | Detected | Detected | Detected |
| Tetradecanoylcarnitine (C14) | Not Detected | Detected | Not Detected |
| Palmitoylcarnitine (C16) | Detected | Detected | Not Detected |
This table shows that the initial C16 tracer is converted through β-oxidation into various shorter-chain acylcarnitines in a tissue-specific manner.
References
Application Notes and Protocols for Measuring Palmitoyl Carnitine Synthesis Rate in Blood Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Palmitoyl carnitine is a critical molecule in cellular metabolism, formed when a palmitoyl group from palmitoyl-CoA is transferred to L-carnitine. This reaction is the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. The synthesis is catalyzed by the enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane.
Measuring the rate of this compound synthesis in blood cells such as lymphocytes, platelets, and red blood cells provides a window into cellular fatty acid oxidation capacity.[1][2] This is highly relevant for studying metabolic diseases like insulin resistance and type 2 diabetes, as well as inherited disorders of fatty acid metabolism.[3][4][5]
The most common and robust method to determine the synthesis rate is to measure the enzymatic activity of CPT1. This is achieved by incubating isolated blood cells or cell lysates with the substrates, L-carnitine and palmitoyl-CoA, where one of the substrates is labeled with a stable isotope (e.g., ¹³C or ²H). The rate of formation of the labeled this compound product is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Biochemical Pathway
The synthesis of this compound is a fundamental step in fatty acid metabolism, governed by the CPT system. Long-chain fatty acids are first activated to their CoA esters (e.g., Palmitoyl-CoA) in the cytoplasm. CPT1 then esterifies carnitine with the fatty acyl group, forming acylcarnitine (e.g., this compound), which is transported across the inner mitochondrial membrane.
Caption: CPT1 catalyzes the conversion of Palmitoyl-CoA and L-Carnitine.
Materials and Reagents
-
Blood Collection: EDTA or heparinized collection tubes
-
Cell Isolation:
-
Ficoll-Paque PLUS or similar density gradient medium for Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Red Blood Cell Lysis Buffer (optional)
-
-
Cell Lysis:
-
RIPA buffer or a specific mitochondrial isolation buffer
-
Protease inhibitor cocktail
-
-
CPT1 Assay:
-
L-Carnitine hydrochloride
-
Palmitoyl-CoA lithium salt
-
Stable Isotope Tracer: ¹³C₁₆-Palmitoyl-CoA or d₃-L-Carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer: e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
-
Reaction Quenching:
-
Ice-cold Acetonitrile or Methanol containing an internal standard (e.g., d₃-Palmitoyl carnitine if using ¹³C-Palmitoyl-CoA tracer)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Centrifuge, vortex mixer, incubator
-
Experimental Workflow and Protocol
The overall process involves isolating the target blood cells, preparing a lysate, running the enzymatic reaction with a stable isotope tracer, and quantifying the product.
Caption: Experimental workflow for measuring this compound synthesis.
Detailed Step-by-Step Protocol
Part 1: Isolation of Lymphocytes from Whole Blood
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, and collect the "buffy coat" layer containing lymphocytes.
-
Wash the collected cells with PBS and centrifuge at 200 x g for 10 minutes. Repeat the wash step.
-
Count the cells and determine viability. The cell pellet can be used immediately or stored at -80°C.
Part 2: Cell Lysate Preparation
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).
-
Normalize the lysate concentration with lysis buffer to a standard concentration (e.g., 1 mg/mL).
Part 3: CPT1 Enzymatic Assay
-
Prepare a master mix containing the reaction buffer, L-carnitine, and ¹³C₁₆-Palmitoyl-CoA. (See Table 1 for example concentrations).
-
Pre-warm the master mix and the cell lysate to 37°C.
-
Start the reaction by adding a known amount of cell lysate (e.g., 50 µg of protein) to the master mix. The final volume should be consistent across all samples.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of the reaction, which should be determined empirically.
-
Stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing a known concentration of d₃-palmitoyl carnitine as an internal standard for quantification.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
Part 4: LC-MS/MS Quantification
-
Inject the extracted sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., a C18 or HILIC column) to separate this compound from other molecules.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for the labeled product (¹³C₁₆-palmitoyl carnitine) and the internal standard (d₃-palmitoyl carnitine).
-
Quantify the amount of ¹³C₁₆-palmitoyl carnitine formed by comparing its peak area to that of the internal standard.
Data Presentation and Analysis
The synthesis rate is typically expressed as picomoles or nanomoles of product formed per minute per milligram of protein (pmol/min/mg).
Calculation:
-
Synthesis Rate = (Amount of ¹³C₁₆-Palmitoyl Carnitine formed (pmol)) / (Incubation Time (min) * Amount of Protein (mg))
| Parameter | Recommended Concentration | Purpose |
| Cell Lysate Protein | 25-100 µg | Enzyme Source |
| L-Carnitine | 400-500 µM | Substrate |
| ¹³C₁₆-Palmitoyl-CoA | 50-100 µM | Labeled Substrate |
| Fatty Acid-Free BSA | 0.1 - 0.2% (w/v) | Binds excess palmitoyl-CoA, preventing inhibition |
| Internal Standard (d₃-Palmitoyl carnitine) | 5-10 µM in quench solution | Quantification Standard |
| Table 1: Example Reaction Component Concentrations. |
| Cell Type | Condition | This compound Synthesis Rate (pmol/min/mg protein) | Reference |
| Human Lymphocytes | Healthy Control | 150 - 300 | Hypothetical Data |
| Human Lymphocytes | CPT2 Deficient Patient | 30 - 60 | Derived from literature |
| Human Blood Cells | Basal (Healthy) | Fractional Synthesis: 0.318 %/hr | Sidossis et al. (2016) |
| Human Blood Cells | Hyperinsulinemia | Fractional Synthesis: 0.788 %/hr | Sidossis et al. (2016) |
| Table 2: Example Data on this compound Synthesis Rates. Note: Absolute rates can vary significantly based on specific assay conditions, cell purity, and individual health status. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Very Low Signal | Inactive enzyme (degradation). | Ensure proper sample handling and storage. Always use protease inhibitors. |
| Incorrect LC-MS/MS parameters. | Optimize mass spectrometer settings (ion source, collision energy) for labeled this compound. | |
| Reaction time too short. | Perform a time-course experiment to find the optimal incubation time. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes; prepare a master mix for reaction components. |
| Incomplete cell lysis. | Ensure lysis buffer and protocol are effective for the cell type. | |
| Protein precipitation is incomplete. | Ensure sufficient volume of cold organic solvent is used to quench and precipitate. | |
| Substrate Inhibition | Palmitoyl-CoA concentration is too high. | Include fatty acid-free BSA in the reaction buffer to bind excess substrate. |
References
- 1. Palmitoyl-carnitine production by blood cells associates with the concentration of circulating acyl-carnitines in healthy overweight women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PALMITOYL-CARNITINE PRODUCTION BY BLOOD CELLS ASSOCIATES WITH THE CONCENTRATION OF CIRCULATING ACYL-CARNITINES IN HEALTHY OVERWEIGHT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
Unlocking the powerhouse: Validating fatty-acid β-oxidation models with palmitoyl carnitine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A new set of detailed application notes and protocols promises to standardize the experimental validation of fatty-acid β-oxidation (FAO) models, a critical metabolic process implicated in numerous diseases, including cancer, metabolic syndrome, and cardiovascular conditions. These resources, tailored for researchers, scientists, and drug development professionals, leverage palmitoyl carnitine to probe the intricacies of mitochondrial energy production.
Fatty acid β-oxidation is the primary pathway for breaking down fatty acids to produce energy.[1][2][3] Long-chain fatty acids are transported into the mitochondria via the carnitine shuttle system, a process that can be bypassed by directly supplying this compound, an intermediate in this pathway.[4][5] This approach allows for a more direct assessment of the mitochondrial β-oxidation machinery, isolating it from upstream transport mechanisms. The provided protocols offer robust methods for quantifying FAO rates and validating computational models of this vital metabolic pathway.
Key Applications:
-
Drug Discovery: Screen and validate the efficacy of novel therapeutic compounds targeting FAO.
-
Disease Modeling: Investigate the role of dysfunctional FAO in various pathologies.
-
Basic Research: Elucidate the fundamental mechanisms regulating mitochondrial fatty acid metabolism.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying biological processes and experimental procedures, the following diagrams have been created.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Caption: Experimental workflow for measuring FAO.
Caption: Logical workflow for model validation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing and executing FAO assays using this compound.
Table 1: Recommended Reagent Concentrations for Cellular FAO Assays
| Reagent | Typical Concentration | Purpose | Reference(s) |
| This compound | 10 - 50 µM | Substrate for mitochondrial β-oxidation | |
| L-Carnitine | 0.5 mM | Facilitates transport of long-chain fatty acids | |
| Etomoxir | 40 - 200 µM | Inhibitor of CPT1, used as a control | |
| BSA (Bovine Serum Albumin) | 0.3 - 0.5% | Carrier for fatty acids to improve solubility | |
| Glucose | 2.5 - 5.6 mM | Alternative energy substrate, concentration can be varied |
Table 2: Example Oxygen Consumption Rate (OCR) Data in Cultured Astrocytes
| Substrate (175 µM) | Basal Respiration (pmol/min/µg protein) | Maximal Respiration (pmol/min/µg protein) | Reference |
| Palmitic Acid (PA) | ~5 | ~15 |
Experimental Protocols
Protocol 1: Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer
This protocol is adapted from established methods for measuring FAO by monitoring oxygen consumption rates (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
FAO Assay Medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES, pH 7.4)
-
This compound stock solution
-
Etomoxir stock solution (for control wells)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight.
-
Substrate Limitation (Optional): 24 hours prior to the assay, replace the growth medium with a substrate-limited medium to increase reliance on FAO.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed FAO Assay Medium. Add the appropriate volume of FAO Assay Medium containing the desired concentration of this compound to the wells.
-
Incubation: Incubate the plate in a non-CO2 incubator at 37°C for 30-45 minutes.
-
Inhibitor Addition (Control): For control wells, add etomoxir to a final concentration of 40 µM approximately 15 minutes before starting the assay to inhibit CPT1-dependent FAO from endogenous fatty acids.
-
Seahorse Assay: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol to measure basal OCR.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the rate of FAO by comparing the OCR in the presence and absence of this compound and specific inhibitors.
Protocol 2: Radiolabeled [¹⁴C]-Palmitate Oxidation Assay
This protocol provides a method for measuring the complete oxidation of fatty acids to CO₂ and the production of acid-soluble metabolites (ASMs).
Materials:
-
[1-¹⁴C]palmitic acid
-
BSA (fatty acid-free)
-
Cell culture medium (e.g., DMEM)
-
L-Carnitine
-
Perchloric acid (PCA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a solution of [¹⁴C]-palmitate conjugated to BSA in the cell culture medium. Add L-carnitine to a final concentration of 1 mM.
-
Cell Treatment: Rinse cultured cells with PBS and add the medium containing the radiolabeled palmitate. Seal the plate and incubate at 37°C for a defined period (e.g., 3 hours).
-
Stopping the Reaction: Stop the oxidation reaction by adding a strong acid, such as perchloric acid. This will precipitate unoxidized fatty acids.
-
CO₂ Trapping (for complete oxidation): If measuring complete oxidation, the incubation should be performed in a sealed system with a trap (e.g., a filter paper soaked in NaOH) to capture the released ¹⁴CO₂.
-
Separation of ASMs: Centrifuge the acid-treated samples to pellet the precipitated unoxidized fatty acids. The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent incomplete β-oxidation products.
-
Scintillation Counting: Measure the radioactivity in the CO₂ trap and the ASM fraction using a scintillation counter.
-
Data Analysis: Calculate the rate of palmitate oxidation by converting the measured disintegrations per minute (DPM) to nanomoles of product formed per unit of time, normalized to the amount of protein or cells per sample.
These detailed notes and protocols provide a solid foundation for researchers to confidently and accurately validate their fatty-acid β-oxidation models, ultimately accelerating discoveries in metabolic research and drug development.
References
- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Use of Deuterated Palmitoyl Carnitine as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl carnitine is a critical intermediate in mitochondrial fatty acid β-oxidation, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for energy production.[1][2] Its quantification in biological matrices is essential for studying metabolic disorders, drug toxicity, and cellular energy homeostasis.[3][4][5] Due to the endogenous presence of this compound, accurate quantification requires the use of a stable isotope-labeled internal standard. Deuterated this compound, most commonly as d3-palmitoyl carnitine, serves as an ideal internal standard for mass spectrometry-based quantification, as it shares near-identical physicochemical properties with the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z).
This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex mixtures. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The internal standard co-elutes with the endogenous analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample extraction, injection volume, and ionization suppression.
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the role of this compound in the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Caption: Role of this compound in Fatty Acid Transport.
Experimental Protocols
Materials and Reagents
-
Deuterated this compound (e.g., Palmitoyl-L-carnitine-d3)
-
Non-labeled this compound standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
-
Biological matrix (e.g., plasma, tissue homogenate)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of non-labeled this compound in acetonitrile.
-
Prepare a 1 mg/mL stock solution of deuterated this compound (e.g., d3-palmitoyl carnitine) in acetonitrile.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Serially dilute the non-labeled this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare a series of working standard solutions for constructing calibration curves. The concentration range should encompass the expected endogenous levels in the samples.
-
-
Internal Standard Working Solution:
-
Dilute the deuterated this compound stock solution with a 1:1 acetonitrile/water mixture to prepare a working internal standard solution. The final concentration will depend on the sensitivity of the mass spectrometer and the expected analyte concentration.
-
Sample Preparation (Plasma)
The following protocol is a general guideline for plasma sample preparation. Optimization may be required for different biological matrices.
-
Place 50 µL of each plasma sample into individual wells of a 96-well collection plate.
-
For the calibration curve, add 10 µL of each working standard solution to separate wells containing a blank matrix (e.g., dialyzed plasma).
-
For all other samples (blanks, QCs, and study samples), add 10 µL of 50% acetonitrile.
-
Add 20 µL of the internal standard working solution to all wells except for the blank matrix wells.
-
Vortex the 96-well plate for 30 seconds.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 200 µL).
-
Vortex the plate again and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
Column: A hydrophilic interaction chromatography (HILIC) column is often used for retaining highly polar compounds like acylcarnitines. Alternatively, a reversed-phase C8 or C18 column can be used with an ion-pairing reagent.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase and gradually increasing the aqueous phase to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized. Commonly reported transitions are:
-
This compound: m/z 400 -> 341
-
d3-Palmitoyl Carnitine: m/z 403 -> 341
-
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
Analytical Workflow
The diagram below outlines the general workflow for the quantification of this compound using a deuterated internal standard.
Caption: General workflow for this compound quantification.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below are examples of tables for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve for this compound
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 15,234 | 1,510,876 | 0.0101 | 1.05 | 105.0 |
| 5 | 76,170 | 1,525,432 | 0.0499 | 4.95 | 99.0 |
| 20 | 305,880 | 1,530,110 | 0.1999 | 19.8 | 99.0 |
| 100 | 1,515,000 | 1,515,000 | 1.0000 | 101.2 | 101.2 |
| 500 | 7,650,000 | 1,530,000 | 5.0000 | 495.5 | 99.1 |
| 1000 | 15,200,000 | 1,520,000 | 10.0000 | 1008 | 100.8 |
Regression analysis of the calibration curve should yield a correlation coefficient (r²) > 0.99.
Table 2: Quantification of this compound in Mouse Plasma
| Sample ID | Group | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Control 1 | Vehicle | 21,560 | 1,540,000 | 0.0140 | 142 |
| Control 2 | Vehicle | 20,790 | 1,525,000 | 0.0136 | 138 |
| Control 3 | Vehicle | 22,500 | 1,500,000 | 0.0150 | 150 |
| Vehicle Mean ± SD | 143.3 ± 6.1 | ||||
| Treated 1 | Compound A | 10,800 | 1,500,000 | 0.0072 | 72 |
| Treated 2 | Compound A | 11,250 | 1,520,000 | 0.0074 | 74 |
| Treated 3 | Compound A | 10,500 | 1,480,000 | 0.0071 | 71 |
| Compound A Mean ± SD | 72.3 ± 1.5 |
This table is an example based on data that may be obtained from a study investigating the effect of a compound on fatty acid oxidation. A significant decrease in this compound levels was observed in the treated group.
Conclusion
The use of deuterated this compound as an internal standard is a robust and reliable method for the accurate quantification of endogenous this compound in various biological matrices. This approach, coupled with the specificity and sensitivity of LC-MS/MS, provides a powerful tool for researchers in drug development and metabolic disease studies. The protocols and workflows described herein offer a comprehensive guide for the implementation of this analytical technique.
References
- 1. Palmitoylcarnitine [benchchem.com]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mitochondrial fatty acid oxidation intermediates by tandem mass spectrometry from intact mitochondria prepared from homogenates of cultured fibroblasts, skeletal muscle cells, and fresh muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: An In Vitro Model for Studying Palmitoyl Carnitine-Induced Mitochondrial Fission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular homeostasis, including energy production, calcium signaling, and apoptosis. Dysregulation of these processes is implicated in various pathologies, including neurodegenerative diseases. Palmitoyl carnitine, a long-chain acylcarnitine, has been identified as a key metabolite that can induce mitochondrial dysfunction and fission.[1][2] This application note provides a detailed in vitro model using the human neuroblastoma cell line SH-SY5Y to study this compound-induced mitochondrial fission. The protocols outlined below cover cell culture and differentiation, treatment with this compound, and subsequent analysis of mitochondrial morphology, protein expression, and intracellular calcium levels.
Data Presentation
Table 1: Quantitative Analysis of Mitochondrial Fission Markers
| Protein | Treatment | Fold Change (vs. Control) | P-value |
| pDRP1 (S616)/DRP1 | BSA-Palmitoyl Carnitine | ~1.5 | < 0.05 |
| pMFF (S146)/MFF | BSA-Palmitoyl Carnitine | ~1.8 | < 0.01 |
| MFF/Actin | BSA-Palmitoyl Carnitine | ~1.4 | < 0.05 |
Data is representative of typical results obtained from Western blot analysis and may vary between experiments. Fold change is normalized to the vehicle control (BSA).
Table 2: Quantification of Intracellular Calcium Levels
| Treatment | Normalized Fluorescence Intensity | P-value |
| BSA (Control) | 1.0 | - |
| BSA-Palmitoyl Carnitine | ~2.5 | < 0.01 |
Data is based on Fluo-4 AM fluorescence intensity measurements and is normalized to the vehicle control (BSA).[3]
Experimental Protocols
SH-SY5Y Cell Culture and Neuronal Differentiation
This protocol describes the differentiation of SH-SY5Y cells to acquire a more mature neuronal phenotype, which is recommended for studies of neurodegenerative processes.
Materials:
-
SH-SY5Y cells
-
Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% MEM Non-Essential Amino Acids, 1% Penicillin-Streptomycin.
-
Differentiation Medium: Neurobasal medium with 1% FBS, B27 supplement, 1% L-glutamine, 10 µM Retinoic Acid (RA), and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).
Procedure:
-
Culture SH-SY5Y cells in Growth Medium at 37°C in a 5% CO2 incubator.
-
For differentiation, seed cells at a density of 2 x 10^4 cells/cm^2.
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Change the Differentiation Medium every 2-3 days for a total of 7-10 days.[4] Differentiated cells will exhibit a more neuronal morphology with extended neurites.
This compound Treatment
Materials:
-
Differentiated SH-SY5Y cells
-
Palmitoyl-L-carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Serum-free culture medium
Procedure:
-
Prepare a 5 mM stock solution of palmitoyl-L-carnitine in absolute ethanol.[1]
-
To prepare BSA-conjugated this compound (BSA-PC), dilute the stock solution in serum-free culture medium containing fatty acid-free BSA. The final concentration of BSA should be molar-equivalent to the this compound concentration. Incubate at 37°C for at least 30 minutes.
-
As a vehicle control, prepare a BSA solution without this compound.
-
Treat differentiated SH-SY5Y cells with the desired final concentration of BSA-PC (e.g., 25 µM) or BSA control in serum-free medium.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator before proceeding with analysis.
Immunofluorescence for Mitochondrial Morphology
Materials:
-
Treated SH-SY5Y cells on coverslips
-
MitoTracker™ Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Incubate live, treated cells with 100 nM MitoTracker™ Red CMXRos for 30 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a confocal or fluorescence microscope. Fragmented mitochondria will appear as small, punctate structures, while fused mitochondria form an elongated, interconnected network.
Western Blotting for Fission/Fusion Proteins
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pDRP1 (S616), anti-DRP1, anti-pMFF (S146), anti-MFF, anti-OPA1, anti-Mitofusin-1, anti-Mitofusin-2, anti-Actin.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using image analysis software and normalize to a loading control like actin.
Intracellular Calcium Measurement
Materials:
-
Treated SH-SY5Y cells
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
Procedure:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the treated cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~490 nm and emission at ~515 nm. An increase in fluorescence intensity indicates a rise in intracellular calcium levels.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Palmitoyl Carnitine Formulations
Introduction
Palmitoyl carnitine, the ester of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. Its quantification in pharmaceutical formulations is essential for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of this compound. This document provides a detailed protocol for the HPLC analysis of this compound formulations, intended for researchers, scientists, and drug development professionals. The method described is a stability-indicating assay, capable of separating this compound from its potential degradation products.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Phosphate buffer
-
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or a mixture of acetonitrile and water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: The sample preparation will depend on the nature of the formulation.
-
For liquid formulations (e.g., liposomes, solutions): Dilute an accurately measured volume of the formulation with a suitable solvent (e.g., methanol or acetonitrile) to disrupt the formulation matrix and solubilize the this compound. The dilution factor should be chosen to bring the concentration of this compound within the range of the calibration curve. Subsequent centrifugation or filtration may be necessary to remove any precipitated excipients.
-
For solid formulations (e.g., powders, tablets): Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent, and sonicate to ensure complete dissolution of the this compound. The solution should then be filtered through a 0.45 µm filter before injection into the HPLC system.
-
3. HPLC Method
A stability-indicating reversed-phase HPLC method is detailed below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm or MS detection |
4. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity/Selectivity | No interference from excipients or degradation products at the retention time of the analyte |
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5800 | > 2000 |
| %RSD (n=6) | 0.8% | < 2.0% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 100 | 1502245 |
| 200 | 3004567 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision
| Concentration Level | Recovery (%) | RSD (%) |
| 80% | 99.5 | 1.2 |
| 100% | 100.2 | 0.9 |
| 120% | 101.1 | 1.1 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound formulations.
Caption: Role of this compound in Mitochondrial Fatty Acid β-Oxidation.
Application of Palmitoyl Carnitine in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Emerging research has implicated dysregulation of fatty acid metabolism and accumulation of acylcarnitines, including this compound, in the pathogenesis of several neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research, with a focus on its role in mitochondrial dysfunction, oxidative stress, apoptosis, and neuroinflammation.
Recent studies have identified elevated levels of palmitoyl-L-carnitine as a potential contributor to the pathology of Alzheimer's disease (AD) by inducing tau hyperphosphorylation and mitochondrial dysfunction.[1][2][3][4][5] In vitro experiments using neuronal cell lines have demonstrated that treatment with palmitoyl-L-carnitine leads to increased mitochondrial fission, elevated intracellular calcium levels, and subsequent activation of kinases that phosphorylate tau protein. Furthermore, research into other neurodegenerative conditions such as Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS) suggests a central role for dysregulated lipid metabolism and the carnitine palmitoyltransferase (CPT) system in disease progression.
These findings highlight this compound as a valuable tool for modeling specific aspects of neurodegenerative disease in vitro and in vivo, and for screening potential therapeutic interventions that target metabolic pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in neurodegenerative disease models.
Table 1: In Vitro Effects of Palmitoyl-L-Carnitine on Neuronal Cells
| Cell Line | Treatment Concentration | Duration | Observed Effects | Reference |
| SH-SY5Y | 5 µM (BSA-conjugated) | 24 hours | Increased tau phosphorylation (T181, S262, PHF-1 sites), increased mitochondrial fission (increased pDRP1, pMFF), elevated intracellular calcium. | |
| SH-SY5Y | 5 µM (BSA-conjugated) with kinase inhibitors | 24 hours | Inhibition of GSK-3β (SB216763, 5 µM), CDK5 (Roscovitine, 5 µM), and calpain (PD150606, 5 µM) reduced palmitoyl-L-carnitine-induced tau phosphorylation. | |
| Jurkat | 50 µM | Not specified | Stimulated activity of caspases 3, 7, and 8. Reversed the inhibitory effect of L-carnitine on caspases. |
Table 2: this compound Levels in Neurodegenerative Disease
| Disease | Sample Type | Change in this compound Levels | Reference |
| Alzheimer's Disease | Aged mouse serum | Significantly increased with age. | |
| Alzheimer's Disease | Human brain | Reduced carnitine palmitoyl-transferase activity suggests potential accumulation. | |
| Alzheimer's Disease | Human serum | Some studies report decreased levels of certain acylcarnitines, including C16:1, in AD. | |
| Parkinson's Disease | Mouse models | Downregulation of CPT1 alleviates disease markers. | |
| Huntington's Disease | Drosophila model | Pharmacological inhibition of the carnitine system had an ameliorative effect. | |
| Amyotrophic Lateral Sclerosis | SOD1 G93A mouse model | Downregulation of CPT1 activity ameliorates disease symptoms. |
Signaling Pathways and Experimental Workflows
This compound-Induced Tau Pathology Pathway
Caption: this compound's role in neurodegeneration.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro this compound studies.
Experimental Protocols
Preparation of BSA-Conjugated this compound for Cell Culture
Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for administration to cultured cells. This is necessary due to the low solubility of long-chain fatty acids in aqueous culture media.
Materials:
-
Palmitoyl-L-carnitine powder (high purity)
-
Fatty acid-free BSA
-
Ethanol, absolute
-
Sterile, deionized water
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or heat block
-
Vortex mixer
Protocol:
-
Prepare a 5 mM stock solution of palmitoyl-L-carnitine by dissolving it in absolute ethanol. This may require heating at 40°C for up to 2 hours with periodic vortexing to ensure complete dissolution.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile deionized water.
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 5 mM this compound-ethanol solution to the warmed BSA solution while gently stirring. A common molar ratio of fatty acid to BSA is 5:1.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
The final BSA-conjugated this compound solution can be diluted to the desired working concentration in cell culture medium.
-
A vehicle control should be prepared using the same concentration of BSA and ethanol without the this compound.
Assessment of Mitochondrial Membrane Potential using TMRE
Objective: To measure changes in mitochondrial membrane potential in neuronal cells following treatment with this compound. A decrease in potential is an indicator of mitochondrial dysfunction.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) cultured on glass-bottom dishes or black-walled microplates
-
BSA-conjugated this compound solution
-
Tetramethylrhodamine, Ethyl Ester, Perchlorate (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Live cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or microplate reader with appropriate filters (Ex/Em ~549/575 nm)
Protocol:
-
Seed neuronal cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of BSA-conjugated this compound or vehicle control for the specified duration.
-
For a positive control, treat a set of cells with 20 µM FCCP for 10-15 minutes prior to TMRE staining.
-
Prepare a working solution of TMRE in pre-warmed culture medium or imaging buffer. A typical starting concentration is 50-200 nM.
-
Remove the treatment medium and incubate the cells with the TMRE solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed imaging buffer to remove excess dye.
-
Immediately image the cells using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.
-
Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
Objective: To quantify the generation of intracellular ROS in neuronal cells in response to this compound treatment.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) cultured in a 96-well plate
-
BSA-conjugated this compound solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Live cell imaging buffer (e.g., HBSS)
-
Fluorescence microplate reader (Ex/Em ~485/535 nm)
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or imaging buffer.
-
Remove the treatment medium and wash the cells once with imaging buffer.
-
Incubate the cells with the DCFH-DA solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with imaging buffer to remove excess probe.
-
Add imaging buffer back to the wells.
-
Measure the fluorescence intensity using a microplate reader.
-
An increase in fluorescence in treated cells compared to controls indicates an increase in ROS production.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal cells treated with this compound.
Materials:
-
Neuronal cells
-
BSA-conjugated this compound solution
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Protocol:
-
Treat cells with this compound or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
An increase in signal in treated cells indicates an increase in caspase-3 activity.
Live-Cell Intracellular Calcium Imaging with Fura-2 AM
Objective: To visualize and quantify changes in intracellular calcium concentrations in real-time in response to this compound.
Materials:
-
Neuronal cells cultured on glass coverslips
-
BSA-conjugated this compound solution
-
Fura-2 AM
-
Pluronic F-127
-
DMSO
-
Live cell imaging buffer (e.g., HBSS)
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Protocol:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in imaging buffer).
-
Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with imaging buffer and allow them to de-esterify the dye for at least 30 minutes.
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Perfuse the cells with the BSA-conjugated this compound solution.
-
Continuously acquire ratiometric images to monitor changes in intracellular calcium. The ratio of the fluorescence emission at 340 nm excitation to that at 380 nm excitation is proportional to the intracellular calcium concentration.
Concluding Remarks
The study of this compound in the context of neurodegenerative diseases is a rapidly evolving field. The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of this lipid metabolite in neuronal pathophysiology. By utilizing these methods, scientists can further elucidate the mechanisms by which metabolic dysregulation contributes to neurodegeneration and explore novel therapeutic strategies aimed at restoring metabolic homeostasis in the brain.
References
- 1. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoyl-L-carnitine - LKT Labs [lktlabs.com]
- 3. Palmitoylcarnitine (CAS No. 1935-18-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. Palmitoyl-L-carnitine, 95.0% (HPLC), MilliporeSigma Supelco 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 5. [PDF] Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palmitoyl Carnitine as a Substrate for Isolated Mitochondria Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl carnitine, the ester derivative of palmitic acid and L-carnitine, serves as a crucial transport molecule for long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. In the context of isolated mitochondria experiments, this compound is a key substrate used to specifically investigate fatty acid oxidation (FAO) and its impact on mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production. Unlike free fatty acids, this compound can be directly transported across the inner mitochondrial membrane, bypassing the need for carnitine palmitoyltransferase I (CPT-I) when provided exogenously. This makes it an invaluable tool for dissecting the intricacies of mitochondrial fatty acid metabolism and identifying potential therapeutic targets for metabolic diseases.
Biochemical Pathway: Fatty Acid β-Oxidation
The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process. Fatty acids are first activated to acyl-CoAs in the cytoplasm. The acyl group is then transferred to carnitine by CPT-I on the outer mitochondrial membrane, forming acylcarnitine. Acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase II (CPT-II) converts acylcarnitine back to acyl-CoA, which then enters the β-oxidation spiral. Each round of β-oxidation produces one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA, which subsequently enter the electron transport chain and the Krebs cycle, respectively, to generate ATP.[1][2][3][4]
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from a mouse liver, a common tissue for mitochondrial studies.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4 with KOH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the mouse according to institutional guidelines and quickly excise the liver.
-
Place the liver in ice-cold Isolation Buffer I with 1 mg/mL BSA.
-
Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.
-
Transfer the minced tissue to a Dounce homogenizer with fresh, ice-cold Isolation Buffer I.
-
Homogenize with 5-10 strokes of the loose-fitting pestle.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[5]
-
Discard the supernatant and resuspend the mitochondrial pellet in ice-cold Isolation Buffer I.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (without EGTA) and keep on ice.
-
Determine the mitochondrial protein concentration using a standard protein assay (e.g., BCA or Bradford). The final concentration should be adjusted to >30 mg/mL.
Measurement of Mitochondrial Respiration
This protocol outlines the use of high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rates (OCR) with this compound as a substrate.
Materials:
-
Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2.
-
Substrates and Reagents:
-
Palmitoyl-L-carnitine (stock solution in water).
-
Malate (stock solution in water, pH 7.2).
-
Adenosine diphosphate (ADP) (stock solution in respiration buffer, pH 7.2).
-
Oligomycin (stock solution in ethanol).
-
Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) (stock solution in ethanol).
-
Rotenone and Antimycin A (stock solutions in ethanol).
-
-
High-resolution respirometer and corresponding assay plates.
Procedure:
-
Prepare the respirometer and hydrate the sensor cartridge according to the manufacturer's instructions.
-
Add isolated mitochondria (typically 5-10 µg per well) to the assay plate wells containing pre-warmed respiration buffer.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to allow the mitochondria to adhere to the bottom of the wells.
-
Load the injection ports of the sensor cartridge with the substrates and inhibitors. A typical injection strategy is:
-
Port A: this compound (final concentration 10-40 µM) + Malate (final concentration 0.5-2 mM). This initiates State 2 respiration.
-
Port B: ADP (final concentration 1-4 mM). This stimulates State 3 respiration (oxidative phosphorylation).
-
Port C: Oligomycin (final concentration 1-5 µg/mL). This inhibits ATP synthase and induces State 4o respiration (leak respiration).
-
Port D: FCCP (titrated to optimal concentration, typically 0.5-2 µM). This uncouples the electron transport chain from ATP synthesis, inducing maximal respiration (State 3u).
-
Final Injection (optional, manual or co-injected): Rotenone (0.5 µM) and Antimycin A (0.5 µM) to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
-
-
Place the plate in the respirometer and start the assay.
Data Presentation
The quantitative data obtained from mitochondrial respiration experiments with this compound can be summarized as follows:
| Respiratory State | Description | Typical OCR (nmol O₂/min/mg protein) | Key Reagents |
| State 2 | Basal respiration with substrate but no ADP | 5-20 | This compound, Malate |
| State 3 | ADP-stimulated respiration (oxidative phosphorylation) | 50-200 | ADP |
| State 4o | Leak respiration (ADP-limited) after oligomycin addition | 10-30 | Oligomycin |
| State 3u | Maximal uncoupled respiration | 150-400 | FCCP |
Note: OCR values are illustrative and can vary significantly depending on the source of mitochondria, isolation quality, and experimental conditions.
| Parameter | Description | Typical Values with this compound |
| Respiratory Control Ratio (RCR) | State 3 / State 4o | 3-8 |
| P/O Ratio | Moles of ADP phosphorylated per mole of oxygen atoms consumed | ~2.5 (for NADH-linked substrates) |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane. | Lower concentrations of this compound (1-5 µM) may cause slight hyperpolarization, while higher concentrations (≥10 µM) can lead to depolarization. |
Experimental Workflow and Logic
Concluding Remarks
The use of this compound as a substrate in isolated mitochondria experiments is a robust and informative approach to study fatty acid metabolism. By providing a direct substrate for the mitochondrial β-oxidation pathway, researchers can accurately assess the capacity of mitochondria to utilize fatty acids for energy production and investigate the effects of various compounds on this process. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding mitochondrial function in health and disease.
References
- 1. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 4. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
How to prevent degradation of palmitoyl carnitine in CPTI assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of Carnitine Palmitoyltransferase I (CPT1) assays, with a special focus on preventing the degradation of the reaction product, palmitoyl carnitine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in CPT1 assays?
A1: The primary cause of this compound degradation is its further metabolism by the mitochondrial β-oxidation pathway. Once formed by CPT1 on the outer mitochondrial membrane, this compound is transported into the mitochondrial matrix where it is converted back to palmitoyl-CoA and then enters the β-oxidation spiral. This series of enzymatic reactions sequentially shortens the fatty acyl chain, leading to an underestimation of the true CPT1 activity.[1][2]
Q2: How can the degradation of this compound be prevented?
A2: Degradation can be prevented by inhibiting the mitochondrial electron transport chain (ETC), which is essential for the re-oxidation of FADH₂ and NADH produced during β-oxidation. By blocking the ETC, the β-oxidation process is halted, thus preserving the this compound product. Common inhibitors used for this purpose include Potassium Cyanide (KCN), which targets Complex IV, or a combination of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[3][4][5]
Q3: Are there safer alternatives to Potassium Cyanide (KCN) for inhibiting β-oxidation?
A3: Yes, a combination of Rotenone and Antimycin A is a widely used and effective alternative to the highly toxic KCN for inhibiting the mitochondrial respiratory chain. Rotenone inhibits Complex I, and Antimycin A inhibits Complex III, effectively blocking electron flow and, consequently, β-oxidation.
Q4: Can detergents in the assay buffer affect CPT1 activity?
A4: Yes, detergents like Triton X-100 are often used to permeabilize mitochondrial membranes and expose the CPT1 enzyme. However, high concentrations or prolonged exposure to certain detergents can denature and inactivate the enzyme. It is crucial to optimize the detergent concentration to ensure membrane permeabilization without compromising enzyme integrity.
Q5: How does temperature affect the CPT1 assay?
A5: Temperature significantly influences CPT1 activity. Enzyme kinetics are temperature-dependent, and the stability of the enzyme can be compromised at elevated temperatures. It is recommended to perform the assay at a consistent and controlled temperature, typically between 25°C and 37°C, and to keep all reagents and samples on ice during preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No CPT1 Activity | Inactive Enzyme: Improper storage or handling of tissue/mitochondrial samples. | Ensure samples are flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation: Palmitoyl-CoA can degrade over time. | Prepare fresh substrate solutions for each experiment. Store stock solutions in aliquots at -20°C or -80°C. | |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations. | Verify the pH of all buffers. Ensure the assay is performed at the recommended temperature. Titrate substrate concentrations to determine the optimal range. | |
| Inhibitor Presence: Contaminants in reagents or samples may inhibit CPT1 activity. | Use high-purity reagents. If possible, dialyze or desalt samples to remove potential inhibitors. | |
| High Background Signal | Non-enzymatic Reaction: Spontaneous reaction of DTNB with free thiols in the sample. | Run a blank reaction without carnitine to measure the non-enzymatic rate and subtract it from the sample readings. |
| Contaminated Reagents: Reagents may be contaminated with reducing agents. | Prepare fresh reagents and use high-purity water. | |
| Insufficient Washing (for plate-based assays): | Ensure thorough washing steps to remove unbound reagents. | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variability. |
| Inconsistent Incubation Times: Variation in the timing of reagent addition and measurement. | Use a multichannel pipette for simultaneous reagent addition. Standardize all incubation times precisely. | |
| Sample Heterogeneity: Uneven homogenization of tissue samples. | Ensure tissue samples are thoroughly homogenized to achieve a uniform suspension. | |
| Underestimation of CPT1 Activity | This compound Degradation: The product is being consumed by β-oxidation. | Add inhibitors of the mitochondrial electron transport chain (e.g., Rotenone and Antimycin A) to the assay buffer to block β-oxidation. |
Experimental Protocols
Protocol 1: Standard CPT1 Activity Assay (Spectrophotometric)
This protocol measures the initial rate of Coenzyme A (CoA-SH) release from palmitoyl-CoA, which is detected by the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Isolated mitochondria or tissue homogenate
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100
-
DTNB Solution: 2 mM DTNB in Assay Buffer
-
Palmitoyl-CoA Solution: 1 mM Palmitoyl-CoA in water
-
L-Carnitine Solution: 100 mM L-Carnitine in water
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer and DTNB solution.
-
Sample Preparation: Add 10 µL of isolated mitochondria or tissue homogenate to the appropriate wells of the 96-well plate.
-
Add Reagent Mix: Add 175 µL of the Reagent Mix to each well containing the sample.
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 10 µL of 1 mM Palmitoyl-CoA to each well.
-
Start CPT1 Reaction: Add 10 µL of 100 mM L-Carnitine to initiate the CPT1-catalyzed reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the rate of change in absorbance (ΔA/min). CPT1 activity can be calculated using the extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹) and normalized to the protein concentration of the sample.
Protocol 2: Optimized CPT1 Assay to Prevent this compound Degradation
This protocol is a modification of the standard assay, incorporating inhibitors of the mitochondrial electron transport chain to block β-oxidation.
Materials:
-
Same as Protocol 1
-
Rotenone Solution: 1 mM in DMSO
-
Antimycin A Solution: 1 mM in ethanol
Procedure:
-
Prepare Inhibitor-Containing Assay Buffer: To the Assay Buffer, add Rotenone to a final concentration of 2 µM and Antimycin A to a final concentration of 2 µM.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the Inhibitor-Containing Assay Buffer and DTNB solution.
-
Follow Steps 2-8 from Protocol 1: Proceed with the sample preparation, reagent addition, pre-incubation, reaction initiation, and absorbance measurement as described in the standard protocol, using the inhibitor-containing reagents.
Quantitative Data
The stability of this compound is significantly enhanced in the presence of mitochondrial respiratory chain inhibitors. The following table illustrates the expected outcome on the measured product concentration over time.
| Time (minutes) | This compound Concentration (Arbitrary Units) - Standard Assay | This compound Concentration (Arbitrary Units) - Optimized Assay with Inhibitors |
| 0 | 0 | 0 |
| 2 | 80 | 100 |
| 5 | 150 | 250 |
| 10 | 200 | 500 |
| 15 | 220 | 750 |
| 20 | 225 | 1000 |
Note: These are illustrative values. The actual rate of degradation and the magnitude of improvement with inhibitors will depend on the specific sample type and experimental conditions.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to CPT1 assays.
Caption: The CPT1 enzymatic reaction.
Caption: this compound degradation via β-oxidation.
Caption: Comparison of standard vs. optimized CPT1 assay workflows.
References
- 1. Quantitative fibroblast acylcarnitine profiles in mitochondrial fatty acid beta-oxidation defects: phenotype/metabolite correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway | MDPI [mdpi.com]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cell Density for Seahorse Assays with Palmitoyl Carnitine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell density in Seahorse XF assays utilizing palmitoyl carnitine.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell density crucial for Seahorse fatty acid oxidation (FAO) assays?
A1: Optimizing cell density is critical to ensure that the oxygen consumption rate (OCR) falls within the optimal detection range of the Seahorse XF Analyzer.[1] Too few cells will result in a low signal-to-noise ratio, making the data unreliable. Conversely, too many cells can lead to rapid depletion of oxygen and nutrients, altering cellular metabolism and potentially masking experimental effects. An appropriate cell density ensures a consistent and healthy cell monolayer, leading to reproducible and meaningful results.[2]
Q2: What is the recommended starting range for cell density in a Seahorse XF assay?
A2: The optimal cell seeding density is highly dependent on the cell type and the Seahorse XF plate format being used. For initial experiments, it is recommended to test a range of densities. A method for testing four different cell densities on a single 96-well plate is a common starting point for initial optimization assays.[3]
Q3: How does this compound enter the mitochondria for oxidation?
A3: this compound is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix. It is formed from palmitoyl-CoA and carnitine by the enzyme carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. This compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts this compound back to palmitoyl-CoA, which can then enter the β-oxidation spiral.
Q4: What are the key components of the assay medium for a Seahorse FAO experiment?
A4: The assay medium for a fatty acid oxidation experiment is designed to promote the utilization of exogenous fatty acids. Key components typically include:
-
Seahorse XF Base Medium: A bicarbonate-free and low-buffered medium.[1]
-
L-carnitine: Essential for the transport of long-chain fatty acids into the mitochondria.[4]
-
Glucose and Glutamine: Often included at low concentrations or omitted to encourage reliance on fatty acid oxidation.
-
Palmitate-BSA conjugate: Provides the long-chain fatty acid substrate. Agilent offers a ready-to-use solution.
-
HEPES: Used for pH buffering in the absence of CO2.
Q5: What is the purpose of etomoxir in a Seahorse FAO assay?
A5: Etomoxir is an irreversible inhibitor of CPT1, the enzyme responsible for the uptake of long-chain fatty acids into the mitochondria. By treating cells with etomoxir, researchers can distinguish between the oxygen consumption due to the oxidation of exogenous this compound and that from other endogenous fuel sources. A decrease in OCR after the addition of etomoxir indicates that the cells were oxidizing the provided long-chain fatty acids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low basal Oxygen Consumption Rate (OCR) | Suboptimal cell number: Too few cells seeded. | Perform a cell density titration experiment to determine the optimal seeding density for your cell type. |
| Unhealthy cells: Cells are stressed, dead, or dying. | Ensure proper cell culture and handling techniques. Check cell viability before seeding. | |
| Incorrect assay medium: Medium is missing essential components like L-carnitine or has an incorrect pH. | Prepare fresh assay medium according to the protocol, ensuring all supplements are added and the pH is adjusted correctly. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells seeded across wells. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to dispense cells evenly. Allow the plate to rest at room temperature for an hour before placing it in the incubator to promote even cell distribution. |
| Edge effects: Wells on the edge of the plate behave differently due to temperature or evaporation gradients. | Fill the moat wells of the Seahorse plate with sterile water or media to minimize evaporation. Avoid using the outermost wells for critical experiments if edge effects are a persistent issue. | |
| Poor response to FCCP | Suboptimal FCCP concentration: The concentration of the uncoupler FCCP is too low to induce maximal respiration or too high, causing inhibition. | Perform an FCCP titration to determine the optimal concentration for your specific cell type and density. |
| Low cell number or unhealthy cells: Insufficient mitochondrial mass or compromised mitochondrial function. | Optimize cell density and ensure cells are healthy before starting the assay. | |
| Unexpected increase in OCR after etomoxir injection | Uncoupling effect of palmitate: High concentrations of free fatty acids can act as uncouplers, increasing OCR independent of oxidation. | Use a validated and quality-controlled source of palmitate-BSA conjugate to minimize free fatty acid levels. Consider testing different concentrations of the palmitate-BSA substrate. |
Experimental Protocols
Protocol 1: Cell Density Optimization for Adherent Cells
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring a single-cell suspension.
-
Prepare a dilution series of your cells to achieve four different seeding densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells/well for a 96-well plate). The optimal range will vary by cell type.
-
Seed the cells in an Agilent Seahorse XF Cell Culture Microplate. Include medium-only wells for background correction.
-
Allow the plate to sit at room temperature for 1 hour to ensure even cell distribution before placing it in a 37°C CO2 incubator overnight.
-
-
Assay Preparation (Day 2):
-
Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine and 2.5 mM glucose. Warm to 37°C and adjust the pH to 7.4.
-
Wash the cells with the prepared FAO assay medium and then add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the Seahorse XF Palmitate-BSA FAO Substrate (or BSA control) and other compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Follow the instrument's instructions to calibrate the sensors and run the assay.
-
Analyze the basal OCR for each cell density. The optimal density will provide a robust basal OCR within the linear range of the instrument (typically 20-160 pmol/min for an XFe96).
-
Protocol 2: Fatty Acid Oxidation Assay with this compound
-
Cell Seeding and Assay Preparation:
-
Follow steps 1 and 2 from Protocol 1, using the predetermined optimal cell density.
-
-
Seahorse XF Assay:
-
Prepare the injection solutions in FAO assay medium. This will typically include:
-
Port A: Palmitate-BSA conjugate (or BSA control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
For experiments investigating the reliance on exogenous FAO, a separate set of wells should be pre-treated with etomoxir (an inhibitor of CPT1) before the injection of the palmitate-BSA substrate.
-
Load the compounds into the hydrated sensor cartridge.
-
Calibrate the instrument and initiate the assay. The assay protocol will involve sequential injections to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Visualizations
Caption: Experimental workflow for optimizing cell density in Seahorse FAO assays.
Caption: Fatty acid import into mitochondria and subsequent β-oxidation.
References
Technical Support Center: Stabilizing Palmitoyl Carnitine-Loaded Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and stabilizing palmitoyl carnitine-loaded nanoemulsions for drug delivery applications. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the stability of this compound-loaded nanoemulsions?
A1: The stability of nanoemulsions is influenced by several factors, including the choice and concentration of the emulsifying agent, droplet size, temperature, and pH.[1] For this compound (pC) loaded nanoemulsions, a Design of Experiments (DoE) approach has been successfully used to optimize the formulation by identifying critical variables.[2][3][4][5] Key factors to consider are the concentrations of the oil, surfactant, and the drug itself, as these can significantly impact particle size, polydispersity index (PDI), and zeta potential, all of which are crucial for stability.
Q2: How can I improve the physical stability of my pC-loaded nanoemulsion?
A2: To enhance physical stability and prevent issues like coalescence and creaming, focus on the following:
-
Optimize Surfactant Concentration: Insufficient emulsifier concentration can lead to droplet aggregation. Increasing the surfactant concentration can lead to a significant decrease in particle size and prevent aggregation.
-
Reduce Droplet Size: Smaller droplets are generally more stable. High-energy homogenization methods like ultrasonication or high-pressure homogenization can produce smaller, more uniform droplets.
-
Increase Viscosity of the Continuous Phase: A more viscous external phase can slow down droplet movement and reduce the likelihood of collision and coalescence.
-
Control Storage Temperature: Storing nanoemulsions at lower temperatures, such as 4°C, has been shown to maintain their colloidal properties for extended periods (e.g., 120 days).
Q3: My nanoemulsion is showing signs of Ostwald ripening. What can I do?
A3: Ostwald ripening is a major instability mechanism for nanoemulsions where larger droplets grow at the expense of smaller ones. To mitigate this:
-
Include a Second, Less Soluble Oil: Adding a highly water-insoluble component to the oil phase can reduce the diffusion of the primary oil from smaller to larger droplets.
-
Optimize the Surfactant Layer: A robust and impermeable surfactant film around the droplets can hinder the diffusion process. The choice of surfactant is critical; for instance, Polysorbate 80 (Tween 80) has been shown to be effective in stabilizing nanoemulsions.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI)
| Possible Cause | Recommended Solution |
| Inefficient homogenization | Increase homogenization time or energy input (e.g., higher pressure or longer sonication time). |
| Inappropriate surfactant concentration | Optimize the surfactant-to-oil ratio. A Design of Experiments (DoE) approach can systematically determine the optimal concentration. |
| Suboptimal formulation components | Screen different surfactants and co-surfactants to find a system that yields a lower PDI. |
Issue 2: Phase Separation (Creaming or Sedimentation)
| Possible Cause | Recommended Solution |
| Large droplet size | Refine the emulsification process to achieve a smaller mean droplet diameter. |
| Low viscosity of the continuous phase | Incorporate a thickening agent or rheology modifier into the aqueous phase. |
| Insufficient electrostatic repulsion | Adjust the pH to increase the magnitude of the zeta potential, leading to greater electrostatic repulsion between droplets. A zeta potential of approximately +40 mV has been associated with stable pC-loaded nanoemulsions. |
Issue 3: Low Drug Entrapment Efficiency
| Possible Cause | Recommended Solution |
| Poor solubility of this compound in the oil phase | Screen different oils to find one with higher solubilizing capacity for pC. |
| Drug precipitation during emulsification | Optimize the process parameters, such as the rate of addition of the organic phase to the aqueous phase. The solvent injection technique has been shown to be effective for preparing pC-loaded nanoemulsions. |
| Inadequate oil core volume | Adjust the oil-to-water ratio to provide a sufficient volume for drug encapsulation. |
Experimental Protocols
Preparation of pC-Loaded Nanoemulsions by Solvent Injection
This method has been successfully used for preparing this compound-loaded nanoemulsions.
-
Prepare the Organic Phase: Dissolve this compound and the selected surfactant (e.g., Polysorbate 80) in a suitable organic solvent like ethanol.
-
Prepare the Aqueous Phase: Use purified water or a buffer solution (e.g., PBS).
-
Injection: Inject the organic phase into the aqueous phase under continuous stirring at a controlled rate.
-
Purification: Remove the organic solvent and non-incorporated components using a suitable method like size exclusion chromatography.
Characterization of Nanoemulsions
| Parameter | Methodology | Instrumentation |
| Particle Size and PDI | Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS) | Zetasizer Nano series or similar |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Zetasizer Nano series or similar |
| Morphology | Transmission Electron Microscopy (TEM) | Transmission Electron Microscope |
| Entrapment Efficiency | Spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separation of free drug | Spectrophotometer or HPLC system |
Visual Guides
Caption: Workflow for the preparation, characterization, and stability testing of pC-loaded nanoemulsions.
Caption: A logical troubleshooting guide for common nanoemulsion instability issues.
References
- 1. cannasoltechnologies.com [cannasoltechnologies.com]
- 2. A quality by design approach for the synthesis of palmitoyl-L-carnitine-loaded nanoemulsions as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Endogenous Palmitoyl Carnitine Levels in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing variability in endogenous palmitoyl carnitine levels in plasma samples. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in endogenous this compound plasma levels?
A1: Variability in endogenous this compound levels can be broadly categorized into three main sources: pre-analytical, biological, and analytical factors.
-
Pre-analytical factors include sample collection, processing, and storage procedures. Key variables are the choice of anticoagulant, time and temperature before centrifugation, centrifugation parameters, storage temperature, and the number of freeze-thaw cycles.
-
Biological factors are inherent to the subject and include diet, fasting state, physical activity, age, sex, and the presence of metabolic diseases.[1][2][3] this compound is an intermediate in fatty acid metabolism and its levels can fluctuate with energy demands.[4]
-
Analytical factors relate to the measurement process itself, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). These can include instrument calibration, the choice of internal standards, and data processing methods.
Q2: Which anticoagulant is best for preserving this compound levels?
A2: Both sodium heparin and EDTA are commonly used and acceptable for the analysis of acylcarnitines.[5] One study found no significant differences in acylcarnitine levels between plasma collected with EDTA, heparin, fluoride-oxalate, or citrate. However, for broader metabolomics studies, heparin is sometimes preferred as it may introduce less interference and ion suppression in LC-MS/MS analysis compared to EDTA. Consistency in the choice of anticoagulant across all samples in a study is crucial.
Q3: How critical is the fasting state of the subject?
A3: The fasting state is highly critical. This compound levels are directly linked to fatty acid oxidation, which is influenced by recent food intake. To minimize variability, it is strongly recommended to collect blood samples after an overnight fast (typically 8-12 hours). Some protocols specify collecting samples just prior to a scheduled meal or feeding.
Q4: What is the impact of hemolysis on this compound measurements?
A4: Hemolysis, the rupture of red blood cells, can significantly alter the metabolic profile of a plasma sample. It is generally recommended to avoid hemolysis, and grossly hemolyzed samples are often considered unacceptable for analysis. Hemolysis can release intracellular contents, including enzymes that may alter carnitine esters.
Q5: How many times can I freeze and thaw my plasma samples?
A5: It is best to minimize freeze-thaw cycles. While some studies suggest that many metabolites are stable for a few cycles, repeated freezing and thawing can lead to degradation of certain analytes and introduce variability. A general recommendation is to aliquot plasma into single-use tubes after the initial processing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate injections of the same sample | 1. LC-MS/MS system instability: Fluctuations in pump pressure, inconsistent spray in the ion source. 2. Sample degradation in the autosampler: Sample may be unstable at the autosampler temperature. | 1. System check: Run system suitability tests with a standard solution to ensure stable performance. Check for leaks and ensure a stable spray. 2. Autosampler temperature: Set the autosampler to a low temperature (e.g., 4°C) to maintain sample stability during the analytical run. |
| Inconsistent results between different sample collection days | 1. Pre-analytical variability: Differences in fasting time, time of day for collection, or sample processing delays. 2. Biological variability: Changes in subject's diet, physical activity, or health status. | 1. Standardize protocols: Strictly adhere to a standardized protocol for sample collection and processing for all time points. This includes consistent fasting duration and collection time to account for circadian rhythms. 2. Subject instructions: Provide clear instructions to subjects regarding diet and exercise restrictions before sample collection. |
| Low or no detectable this compound signal | 1. Improper sample extraction: Inefficient extraction of acylcarnitines from the plasma matrix. 2. Sample degradation: Prolonged storage at improper temperatures or multiple freeze-thaw cycles. 3. LC-MS/MS sensitivity issues: Incorrect instrument parameters or a contaminated ion source. | 1. Optimize extraction: Ensure the protein precipitation and extraction solvent (typically methanol or acetonitrile with an internal standard) is added in the correct ratio and vortexed thoroughly. 2. Review storage history: Check the storage temperature and the number of freeze-thaw cycles for the affected samples. 3. Instrument maintenance: Clean the ion source and optimize MS parameters (e.g., collision energy, declustering potential) for this compound. |
| Interfering peaks in the chromatogram | 1. Contamination: Contaminants from collection tubes, solvents, or labware. 2. Matrix effects: Co-eluting compounds from the plasma that suppress or enhance the ionization of this compound. | 1. Use high-purity reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). Run a blank extraction (no plasma) to identify sources of contamination. 2. Improve chromatography: Adjust the chromatographic gradient to better separate this compound from interfering compounds. The use of a stable isotope-labeled internal standard for this compound can help correct for matrix effects. |
Data Presentation
Table 1: Influence of Pre-analytical Factors on Acylcarnitine Measurement
| Factor | Observation | Recommendation |
| Anticoagulant | No statistically significant differences were found in acylcarnitine levels between samples collected with EDTA, heparin, fluoride-oxalate, or citrate. | While several anticoagulants are acceptable, it is crucial to use the same type for all samples within a single study to ensure consistency. |
| Storage Temperature | Long-term storage at -80°C is recommended for plasma samples to maintain the stability of most metabolites. Some studies have shown that certain acylcarnitines may degrade over extended periods even at -80°C. | For long-term storage, -80°C is the standard. For short-term storage (up to a few days), refrigeration at 4°C is acceptable, but immediate freezing is preferred. Avoid storage at room temperature for more than a few hours. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to an increase in the concentration of free fatty acids and changes in other metabolites. While some acylcarnitines are relatively stable for 1-2 cycles, it is a significant potential source of variability. | Aliquot plasma into single-use tubes after initial processing to avoid repeated freeze-thaw cycles of the bulk sample. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
This protocol outlines the standardized procedure for blood collection and plasma separation to minimize pre-analytical variability.
-
Subject Preparation:
-
The subject should be in a fasted state (8-12 hours).
-
Sample collection should occur at a consistent time of day to minimize circadian rhythm effects.
-
The subject should avoid strenuous physical activity for 24 hours prior to sample collection.
-
-
Blood Collection:
-
Use a 21-gauge needle for venipuncture to minimize hemolysis.
-
Collect blood into a tube containing an appropriate anticoagulant (e.g., sodium heparin or K2EDTA).
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously.
-
-
Pre-Centrifugation Handling:
-
Process the blood sample as soon as possible, ideally within 30-60 minutes of collection.
-
If immediate processing is not possible, place the tube on ice.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1,300-1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
-
Aliquoting and Storage:
-
Transfer the plasma to pre-labeled cryogenic vials in volumes suitable for single-use to avoid freeze-thaw cycles.
-
Immediately snap-freeze the aliquots in liquid nitrogen or on dry ice.
-
Store the frozen aliquots at -80°C until analysis.
-
Protocol 2: Acylcarnitine Extraction from Plasma for LC-MS/MS Analysis
This protocol describes a common method for extracting acylcarnitines from plasma samples prior to analysis.
-
Sample Thawing:
-
Thaw the plasma aliquots on ice.
-
-
Protein Precipitation and Extraction:
-
In a microcentrifuge tube, add 10 µL of plasma.
-
Add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (including d3-palmitoyl carnitine).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins and extract the acylcarnitines.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding the protein pellet.
-
-
Sample Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system. Alternatively, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.
-
Visualizations
Factors Influencing this compound Levels
Caption: Key factors contributing to variability in this compound measurements.
Experimental Workflow for this compound Analysis
Caption: Standard workflow for plasma this compound analysis.
References
- 1. Influence of L-Carnitine on Stored Rat Blood: A Study on Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines, Quantitative, Plasma - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 3. EFFECT OF ANTICOAGULANT TYPE DURING THE BLOOD SAMPLE COLLECTION PROCESS ON THE DETERMINATION OF THE ACYLCARNITINE PROFILE IN BLOOD AND PLASMA [scielo.org.co]
- 4. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effects of Excess Cytosolic Palmitoyl-CoA on Mitochondrial Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental challenges and conceptual frameworks for studying the impact of elevated cytosolic Palmitoyl-CoA on mitochondrial function.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is Palmitoyl-CoA and why is its cytosolic concentration critical?
Palmitoyl-CoA is the activated form of palmitic acid, a common saturated fatty acid. This activation, which occurs in the cytosol, is a prerequisite for its metabolic processing, including beta-oxidation within the mitochondria for energy production.[1] However, under conditions of nutrient excess, such as in obesity and type 2 diabetes, the cytosolic concentration of Palmitoyl-CoA can rise, leading to a state of "lipotoxicity."[2][3][4] This excess has detrimental effects on cellular organelles, particularly the mitochondria.[2]
Q2: What are the primary mechanisms by which excess cytosolic Palmitoyl-CoA impairs mitochondrial function?
Excess cytosolic Palmitoyl-CoA can disrupt mitochondrial function through several key mechanisms:
-
Increased Reactive Oxygen Species (ROS) Production: Elevated fatty acid levels can lead to an overabundance of acyl-CoAs inside the mitochondria, potentially overwhelming the electron transport chain and increasing the production of ROS. This oxidative stress can damage mitochondrial DNA, proteins, and lipids.
-
Induction of Mitochondrial Permeability Transition (MPT): Palmitoyl-CoA can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c.
-
Alterations in Mitochondrial Dynamics: Lipotoxicity has been linked to changes in mitochondrial fission and fusion, processes essential for maintaining a healthy mitochondrial network.
-
Inhibition of Mitochondrial Carriers: Palmitoyl-CoA can inhibit the transport of key metabolites across the inner mitochondrial membrane. For instance, it has been shown to be a competitive inhibitor of the dicarboxylate carrier, which can limit the entry of substrates like succinate for the electron transport chain. It can also inhibit the inner membrane anion-conducting channel (IMAC).
-
Disruption of Calcium Homeostasis: Palmitate, the precursor to Palmitoyl-CoA, can disrupt cellular calcium homeostasis by causing release from the endoplasmic reticulum and influx of extracellular calcium. Altered calcium signaling can further impact mitochondrial function.
-
Ceramide Synthesis: Palmitoyl-CoA is a substrate for the de novo synthesis of ceramides. Accumulation of ceramides can promote apoptosis by affecting mitochondrial integrity.
Experimental Design & Troubleshooting
Q3: My cells are dying too quickly after treatment with palmitate. How can I mitigate this acute toxicity?
-
Optimize Palmitate-BSA Conjugation: Free palmitate is highly insoluble and toxic to cells. It must be conjugated to bovine serum albumin (BSA). Ensure your palmitate-to-BSA molar ratio is optimized. A high ratio can lead to increased free palmitate and rapid cell death.
-
Control Palmitate Concentration: Start with a dose-response experiment to determine the optimal concentration that induces mitochondrial dysfunction without causing widespread, acute apoptosis.
-
Co-treatment with Unsaturated Fatty Acids: Unsaturated fatty acids, like oleate, can often protect against palmitate-induced toxicity. Consider co-treating your cells with oleate to buffer the lipotoxic effects of palmitate.
Q4: I am not observing a significant change in mitochondrial respiration after treating my cells with palmitate. What could be the issue?
-
Time Course: The effects of palmitate on mitochondrial respiration can be time-dependent. Consider performing a time-course experiment to identify the optimal incubation period.
-
Substrate Availability: The observed effect of Palmitoyl-CoA can depend on the respiratory substrate being used in the assay. For example, the inhibitory effect of Palmitoyl-CoA on calcium uptake is more pronounced with succinate as a substrate compared to ascorbate.
-
Cell Type Differences: Different cell types have varying capacities for fatty acid metabolism and storage. The effects of palmitate can be more or less pronounced depending on the cell line being used.
-
Mitochondrial Isolation Quality: If you are working with isolated mitochondria, ensure that the isolation procedure yields highly coupled and functional organelles. Poor quality mitochondria may already have compromised respiration, masking the effects of your treatment.
Q5: How can I differentiate between the effects of cytosolic versus mitochondrial Palmitoyl-CoA?
This is a challenging but important distinction. Here are a few strategies:
-
Inhibitors of CPT1: Carnitine palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondria. Using a CPT1 inhibitor, such as etomoxir, can help to increase the cytosolic pool of Palmitoyl-CoA while limiting its entry into the mitochondria.
-
Isolated Mitochondria Experiments: By working with isolated mitochondria, you can directly expose them to Palmitoyl-CoA and observe its effects on respiration, membrane potential, and ROS production, independent of cytosolic factors.
-
Genetically Encoded Sensors: The use of genetically encoded sensors for specific metabolites, while still an emerging technology, could in the future allow for the real-time monitoring of Palmitoyl-CoA concentrations in different cellular compartments.
Troubleshooting Guides
Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Inconsistent treatment application; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding; Use a multichannel pipette for consistent reagent addition; Avoid using the outermost wells of the plate. |
| No response to mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) | Cells are dead or metabolically inactive; Incorrect inhibitor concentrations. | Perform a cell viability assay (e.g., trypan blue) before starting the experiment; Titrate inhibitor concentrations for your specific cell line. |
| Unexpected increase in oxygen consumption rate (OCR) after palmitate treatment | Palmitate is being used as a fuel source for beta-oxidation. | This can be an expected initial response. To study the pathological effects, consider longer incubation times or higher concentrations. |
| Low OCR values across all wells | Low cell number; Poorly coupled mitochondria. | Optimize cell seeding density; Ensure proper handling of cells to maintain mitochondrial health. |
Mitochondrial Membrane Potential Assays (e.g., TMRE, JC-1)
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Incomplete removal of the fluorescent dye; Autofluorescence from cells or media. | Ensure thorough washing steps after dye incubation; Include an unstained control to measure background fluorescence. |
| Signal quenching | Dye concentration is too high, leading to self-quenching. | Perform a dye concentration titration to find the optimal working concentration. |
| No change in membrane potential after treatment | Treatment is not affecting mitochondrial membrane potential; The incubation time is too short. | Verify the mechanism of action of your treatment; Perform a time-course experiment. |
| All cells show low membrane potential (depolarized) | Cells are unhealthy or dying; The dye is toxic at the concentration used. | Check cell viability before the assay; Use a lower, non-toxic dye concentration. |
Experimental Protocols
Protocol 1: Preparation of Palmitate-BSA Conjugate
Objective: To prepare a stock solution of palmitate conjugated to BSA for cell culture experiments.
Materials:
-
Sodium palmitate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Sterile water
-
0.1 M NaOH
-
5% (w/v) BSA solution in sterile DPBS
-
Water bath or heating block
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 100 mM sodium palmitate stock solution by dissolving it in sterile water with 0.1 M NaOH at 70°C.
-
Prepare a 5% (w/v) fatty acid-free BSA solution in sterile DPBS and warm it to 37°C.
-
Slowly add the 100 mM palmitate stock solution to the warm 5% BSA solution while stirring to achieve the desired final concentration and molar ratio.
-
Incubate the mixture at 37°C for 1 hour with continuous stirring to allow for complete conjugation.
-
Sterile-filter the final Palmitate-BSA conjugate solution using a 0.22 µm filter.
-
Store aliquots at -20°C.
Protocol 2: Measurement of Mitochondrial ROS Production
Objective: To quantify mitochondrial ROS production in response to palmitate treatment using a fluorescent probe.
Materials:
-
Cells of interest
-
Palmitate-BSA conjugate
-
MitoSOX™ Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the Palmitate-BSA conjugate at the desired concentration and for the desired time. Include a vehicle control (BSA solution without palmitate).
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the treatment media and wash the cells once with warm HBSS.
-
Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Measure the fluorescence using a fluorescence microscope or a plate reader with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Visualizations
Caption: Key pathways of Palmitoyl-CoA-induced mitochondrial dysfunction.
Caption: General workflow for assessing mitochondrial function after palmitate treatment.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial dysfunction and lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipotoxic Impairment of Mitochondrial Function in β-Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipotoxicity and mitochondrial phospholipids | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
How to inhibit downstream enzymes in CPTI activity measurements
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carnitine Palmitoyltransferase I (CPTI) activity assays. The focus is on ensuring assay specificity by inhibiting downstream or competing enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the common downstream or competing enzymes that can interfere with CPTI activity measurements?
A1: CPTI is part of a larger family of carnitine acyltransferases.[1] During an in vitro CPTI activity assay, other members of this family present in the sample can utilize the assay substrates (L-carnitine and acyl-CoAs), leading to inaccurate measurements. The primary interfering enzymes are:
-
Carnitine Acetyltransferase (CrAT): This enzyme catalyzes the reversible transfer of acetyl groups between coenzyme A and L-carnitine.[2]
-
Carnitine Octanoyltransferase (CROT): This enzyme transfers medium-chain acyl groups between coenzyme A and L-carnitine.[3]
-
Carnitine Palmitoyltransferase II (CPTII): While technically downstream in the metabolic pathway, CPTII can interfere if the mitochondrial inner membrane is compromised, as it catalyzes the reverse reaction.
Q2: Why is it crucial to inhibit these competing enzymes?
A2: The presence and activity of other carnitine acyltransferases can lead to an overestimation of CPTI activity. These enzymes may consume the L-carnitine or acyl-CoA substrates, or their activity might be inadvertently measured by the detection method, especially in assays that measure the production of free Coenzyme A (CoASH). Ensuring that the measured activity is specific to CPTI is essential for accurate characterization of the enzyme and for screening potential inhibitors.[4][5]
Q3: What are the recommended inhibitors for specifically targeting these competing enzymes without significantly affecting CPTI?
A3: Selecting an inhibitor requires careful consideration to ensure it targets the interfering enzyme without inhibiting CPTI.
-
For Carnitine Acetyltransferase (CrAT) , the cardioprotective drug Mildronate (3-(2,2,2-trimethylhydrazinium)-propionate) has been identified as a competitive inhibitor. It binds to the carnitine binding site of CrAT.
-
For Carnitine Octanoyltransferase (CROT) , specific inhibitors that do not also affect CPTI are less well-defined in the literature. Malonyl-CoA is a known inhibitor of CROT, but it is also the primary physiological inhibitor of CPTI, making it unsuitable for this purpose. Therefore, running appropriate controls is critical when CROT interference is suspected.
Troubleshooting Guide
Problem: My CPTI activity measurements are inconsistent, or the measured activity is higher than expected.
Possible Cause: Interference from other carnitine acyltransferases like CrAT or CROT is a likely cause. These enzymes can contribute to the signal being measured, artificially inflating the apparent CPTI activity.
Solution: Incorporate a specific inhibitor for the suspected interfering enzyme into your assay buffer. The workflow below illustrates how to integrate this step. It is also recommended to run parallel control experiments to quantify the contribution of the interfering enzyme to the total measured activity.
Inhibitor Data Summary
The following table summarizes key information for an inhibitor targeting a common interfering enzyme in CPTI assays.
| Inhibitor | Target Enzyme | Type of Inhibition | Dissociation Constant (Kd) / Ki | Reference |
| Mildronate | Carnitine Acetyltransferase (CrAT) | Competitive with L-carnitine | Ki = 1.6 mM |
Note: Researchers should always perform dose-response experiments to determine the optimal inhibitor concentration for their specific experimental conditions.
Experimental Protocols
Protocol: Measuring CPTI Activity with Inhibition of CrAT
This protocol outlines a representative method for measuring CPTI activity in isolated mitochondria while inhibiting CrAT. The assay principle is based on the forward reaction, measuring the rate of palmitoylcarnitine production from palmitoyl-CoA and L-[3H]carnitine.
1. Reagents and Buffers:
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KPi (pH 7.4), 1 mM EDTA.
-
Substrate Mix:
-
Palmitoyl-CoA
-
L-[methyl-3H]carnitine
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
-
CrAT Inhibitor: Mildronate solution.
-
Stopping Solution: 1 M HCl.
-
Wash Solution: 1x PBS with 1 mM L-carnitine (unlabeled).
-
Mitochondrial Sample: Isolated mitochondria from tissue of interest, protein concentration determined.
2. Experimental Workflow:
The overall workflow involves pre-incubating the mitochondrial sample with the CrAT inhibitor before initiating the CPTI-specific reaction.
3. Detailed Steps:
-
Thaw isolated mitochondrial samples on ice.
-
In a microcentrifuge tube, add the mitochondrial sample to the pre-warmed assay buffer.
-
Add Mildronate to the desired final concentration (a titration is recommended, starting around the Ki of 1.6 mM) and pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the CPTI reaction by adding the substrate mix containing palmitoyl-CoA and L-[3H]carnitine.
-
Incubate for a fixed time (e.g., 5 minutes) at 37°C. Ensure the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold 1 M HCl.
-
Centrifuge the samples to pellet the mitochondria.
-
Wash the pellet with a wash solution containing unlabeled L-carnitine to remove any non-specifically bound L-[3H]carnitine.
-
Lyse the final mitochondrial pellet and transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity, which corresponds to the amount of [3H]palmitoylcarnitine formed.
-
Calculate the specific activity of CPTI (e.g., in nmol/min/mg protein).
4. Controls:
-
No Inhibitor Control: Perform the assay without Mildronate to measure total carnitine acyltransferase activity under these conditions.
-
CPTI Inhibited Control: Perform the assay in the presence of a known CPTI inhibitor (e.g., etomoxir or malonyl-CoA) to confirm that the measured activity is indeed from CPTI. The activity in this control represents the background and non-CPTI dependent signal.
By subtracting the activity measured in the CPTI inhibited control from the activity measured in the presence of the CrAT inhibitor, a more accurate value for CPTI-specific activity can be determined.
References
Troubleshooting low signal in LC/MS/MS analysis of acylcarnitines
Welcome to the technical support center for the LC/MS/MS analysis of acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low signal intensity during the LC/MS/MS analysis of acylcarnitines in a question-and-answer format.
Q1: I am observing a very low signal or no signal for my acylcarnitine analytes. What are the most common causes?
Low signal intensity in the LC/MS/MS analysis of acylcarnitines is a frequent challenge. The primary reasons often revolve around sample preparation, chromatographic conditions, and mass spectrometer settings. Key factors include:
-
Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.[1] Inadequate extraction of acylcarnitines from the biological matrix is a common culprit.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a decreased signal.[2][3][4] This is a major concern in LC/MS analysis.[3]
-
Suboptimal Liquid Chromatography (LC) Conditions: Poor chromatographic separation can lead to co-elution with matrix components, causing ion suppression. The choice of column and mobile phase is critical for retaining and separating the diverse range of acylcarnitines.
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analytes. This includes parameters like capillary voltage, nebulizer pressure, and collision energy.
-
Analyte Instability: Acylcarnitines can be unstable, especially short-chain species, and may degrade during sample handling, storage, and preparation.
Q2: How can I improve the signal intensity of my acylcarnitines through sample preparation?
Effective sample preparation is crucial for achieving a strong signal. Here are some strategies:
-
Protein Precipitation: A simple and common method is to precipitate proteins using organic solvents like methanol or acetonitrile. An 80:20 methanol:water solution can be used to extract acylcarnitines from plasma.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by removing more interfering matrix components. Mixed-mode, reversed-phase/strong cation-exchange SPE plates are effective for isolating carnitines and acylcarnitines.
-
Chemical Derivatization: Derivatization can significantly enhance the signal intensity of acylcarnitines. Derivatizing with 3-nitrophenylhydrazine (3NPH) has been shown to increase signal intensity. Butylation to form butyl esters also improves ionization efficiency.
Q3: My signal is still low. What LC-MS parameters should I optimize?
Optimizing your LC-MS parameters is crucial for maximizing sensitivity.
-
Chromatographic Separation:
-
Column Choice: A C18 column is commonly used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile) is typically employed. The addition of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and separation, but may also cause ion suppression.
-
-
Mass Spectrometer Source Parameters:
-
Systematically optimize the capillary voltage, ion source temperature, and desolvation gas flow rate and temperature. These parameters influence droplet formation, desolvation, and ionization.
-
-
Tandem MS (MS/MS) Parameters:
-
Ensure correct precursor ion selection and optimize collision energy for efficient fragmentation to produce strong product ion signals. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.
-
Experimental Protocols
Protocol 1: Simple Protein Precipitation for Acylcarnitine Extraction from Plasma
This protocol is a quick and straightforward method for preparing plasma samples.
-
Sample Preparation:
-
To 10 µL of plasma, add 490 µL of an 80:20 methanol:water solution containing labeled internal standards.
-
Vortex the mixture thoroughly.
-
-
Centrifugation:
-
Centrifuge the samples for 10 minutes at 15,000 rpm to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer 150 µL of the supernatant to an autosampler vial for LC/MS/MS analysis.
-
-
Injection:
-
Inject 1 µL of the supernatant into the LC/MS/MS system.
-
Protocol 2: Derivatization of Acylcarnitines with 3-Nitrophenylhydrazine (3NPH)
This protocol describes a derivatization procedure to enhance the signal intensity of acylcarnitines.
-
Sample Preparation:
-
To your sample (e.g., in 80% methanol), add an isotopically labeled internal acylcarnitine standard.
-
-
Derivatization Reaction:
-
Sequentially add the following reagents to the sample:
-
25 mM 3-nitrophenylhydrazine (3NPH).
-
25 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
0.396% pyridine.
-
-
Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.
-
-
Sample Finalization:
-
Lyophilize the samples to dryness.
-
Reconstitute the dried residue in 30 µL of water before injection.
-
Inject 15 µL for LC/MS/MS analysis.
-
Data Presentation
Table 1: Example LC Gradient for Acylcarnitine Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 - 0.5 | 0.45 | 60 | 40 |
| 0.7 - 2.5 | 0.45 | 10 | 90 |
| 3.5 - 5.0 | 0.45 | 60 | 40 |
This is an example gradient and should be optimized for your specific application and column dimensions.
Table 2: Optimized Mass Spectrometric Conditions for Acylcarnitine Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.5 kV |
| Ion Source Temperature | 140 °C |
| Desolvation Gas (N₂) Temperature | 600 °C |
| Desolvation Gas (N₂) Flow Rate | 1000 L/h |
| Cone Gas (N₂) Flow Rate | 50 L/h |
| Collision Gas | Argon |
These are example parameters and should be optimized for your specific instrument.
Visualizations
Caption: A troubleshooting workflow for addressing low signal in acylcarnitine analysis.
Caption: A general experimental workflow for LC/MS/MS analysis of acylcarnitines.
References
Best practices for storing and handling palmitoyl carnitine standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling palmitoyl carnitine standards. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound standards be stored?
For long-term stability, solid this compound standards should be stored at -20°C.[1][2][3][4] Under these conditions, the standards are stable for at least two to four years.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before adding it to the vial to minimize oxidation. For accurate quantification, especially when using deuterated standards as internal standards, it is advised to quantify the deuterated standard against a precisely weighed unlabeled standard by creating a standard curve of peak intensity ratios.
Q3: Which solvents are recommended for dissolving this compound standards?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements. Commonly used solvents include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Q4: Can I dissolve this compound in water?
Palmitoyl L-carnitine is slightly soluble in water, but this often requires warming and sonication. However, it is not recommended to store aqueous solutions for more than one day due to potential stability issues.
Q5: How should I store stock solutions of this compound?
Stock solutions of this compound in organic solvents should be stored at -20°C. To ensure stability, it is best to use glass vials with Teflon-lined closures and to overlay the solution with an inert gas like argon or nitrogen before sealing. Storing organic solutions below -30°C is generally not recommended unless they are in sealed glass ampoules.
Troubleshooting Guide
Issue 1: The this compound standard is difficult to dissolve.
-
Solution 1: Sonication and Warming. If you are using water or a buffer, gentle warming and sonication can aid in dissolution. Be cautious with the temperature to avoid degradation.
-
Solution 2: Solvent Choice. Ensure you are using an appropriate organic solvent such as ethanol, DMSO, or DMF, where this compound has higher solubility.
-
Solution 3: Check for Hygroscopy. this compound powder can be hygroscopic. If it has absorbed moisture, it may become gummy and difficult to handle. Allow the container to reach room temperature before opening to minimize moisture absorption.
Issue 2: I am observing inconsistent results in my LC-MS analysis.
-
Solution 1: Use a Deuterated Internal Standard. For quantitative analysis by GC- or LC-MS, it is highly recommended to use a deuterated internal standard, such as palmitoyl-L-carnitine-d3. This will help to correct for variations in sample preparation and instrument response.
-
Solution 2: Freshly Prepare Working Solutions. The stability of this compound in aqueous solutions is limited. Prepare working solutions fresh from a stock solution in organic solvent for each experiment.
-
Solution 3: Proper Storage of Stock Solutions. Ensure your stock solutions are stored correctly at -20°C in tightly sealed glass vials under an inert atmosphere to prevent degradation.
Issue 3: My aqueous solution of this compound appears cloudy.
-
Solution 1: Incomplete Dissolution. Cloudiness may indicate that the standard has not fully dissolved. As mentioned, warming and sonication can help.
-
Solution 2: Limited Aqueous Solubility. this compound has limited solubility in water. You may have exceeded its solubility limit. Consider preparing a more concentrated stock in an organic solvent and then diluting it into your aqueous experimental medium.
Data Presentation
Table 1: Solubility of this compound Standards
| Compound | Solvent | Approximate Solubility | Reference |
| Palmitoyl-L-carnitine-d3 (chloride) | Ethanol | 20 mg/mL | |
| Palmitoyl-L-carnitine-d3 (chloride) | DMF | 20 mg/mL | |
| Palmitoyl-L-carnitine-d3 (chloride) | DMSO | 10 mg/mL | |
| Palmitoyl-DL-carnitine (chloride) | Ethanol | 20 mg/mL | |
| Palmitoyl-DL-carnitine (chloride) | DMF | 20 mg/mL | |
| Palmitoyl-DL-carnitine (chloride) | DMSO | 14 mg/mL | |
| Palmitoyl-L-carnitine chloride | Water | 25 mg/mL (with heat or sonication) |
Table 2: Storage and Stability of this compound Standards
| Form | Storage Temperature | Stability | Reference |
| Solid (Crystalline) | -20°C | ≥ 2 years | |
| Solid (Crystalline) | -20°C | ≥ 4 years | |
| Organic Solution | -20°C ± 4°C | Not specified, best practice | |
| Aqueous Solution | Not Recommended for Storage | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for LC-MS
This protocol describes the preparation of a primary stock solution of this compound, which can then be used to prepare working standards and for spiking into samples.
-
Equilibrate the Standard: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Preparation: Select a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile). Purge the solvent with a stream of inert gas (e.g., nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add a precise volume of the purged solvent to the vial containing the pre-weighed this compound standard to achieve a desired concentration (e.g., 1 mg/mL).
-
Vortexing and Sonication: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Transfer the stock solution to a clean, amber glass vial with a Teflon-lined cap. Flush the headspace of the vial with inert gas before sealing. Store the stock solution at -20°C.
Visualizations
Caption: Workflow for the preparation and use of this compound standards in LC-MS analysis.
Caption: Troubleshooting inconsistent LC-MS results with this compound standards.
References
Technical Support Center: Correcting for Autofluorescence in Mitochondrial Function Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in mitochondrial function assays.
Troubleshooting Guides
Issue: High background fluorescence is obscuring my signal.
This is a common problem in fluorescence-based assays and can often be attributed to autofluorescence from various sources. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
1. Identify the Source of Autofluorescence:
-
Unstained Controls: Always include an unstained control (cells or tissue not treated with any fluorescent dye) to determine the baseline level of autofluorescence.[1][2]
-
Media and Reagents: Check for autofluorescence from your cell culture media, especially those containing phenol red or fetal bovine serum (FBS).[3][4][5] Consider imaging cells in a saline-based solution or a medium with low autofluorescence for the duration of the experiment.
-
Cellular Components: Endogenous fluorophores like NADH, FAD, collagen, and elastin are major contributors to cellular autofluorescence. Dead cells are also more autofluorescent than live cells.
2. Experimental Workflow to Minimize Autofluorescence:
Caption: Workflow for minimizing autofluorescence in mitochondrial assays.
3. Solutions and Mitigation Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Optimal Fluorophore Selection | Choose fluorophores with emission spectra in the red or far-red regions (above 600 nm) to avoid the common blue-green autofluorescence range of cells. | Simple to implement, avoids complex data correction. | Limited availability of red-shifted dyes for all targets. |
| Media and Reagent Optimization | Use phenol red-free media and reduce the concentration of FBS. For short-term assays, consider using a buffer with low autofluorescence like PBS. | Reduces background from the supernatant, improving signal-to-noise. | May not be suitable for long-term live-cell imaging as it can affect cell health. |
| Background Subtraction | Measure the fluorescence intensity of a background region (without cells) and subtract this value from the intensity of your regions of interest. | Computationally straightforward. | May not be accurate for inhomogeneous background fluorescence. |
| Spectral Unmixing | This technique treats autofluorescence as a separate fluorescent signal with a distinct spectral profile. By acquiring images or data across multiple emission wavelengths, algorithms can separate the specific signal from the autofluorescence. | Highly effective for removing autofluorescence and can improve data quality significantly. | Requires specialized equipment (spectral flow cytometer or confocal microscope with a spectral detector) and analysis software. |
| Chemical Quenching | Treat fixed samples with quenching agents like Sudan Black B or commercial reagents (e.g., TrueVIEW) to reduce autofluorescence. | Effective for specific types of autofluorescence, particularly from lipofuscin. | Can introduce its own background signal and may not be compatible with all fluorophores or live-cell imaging. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in mitochondrial function assays?
A1: Autofluorescence in biological samples originates from endogenous molecules that fluoresce naturally. In the context of mitochondrial assays, the main sources are:
-
Mitochondrial Components: The mitochondrial matrix has high concentrations of NADH and FAD, which are naturally fluorescent and are key indicators of metabolic state.
-
Other Cellular Structures: Collagen and elastin in the extracellular matrix, as well as intracellular lipofuscin, are significant contributors to autofluorescence.
-
Cell Culture Media: Common components like phenol red (a pH indicator) and fetal bovine serum (FBS), which contains various fluorescent molecules, can increase background fluorescence.
-
Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.
Q2: How can I correct for the autofluorescence of NADH and FAD when I am using them as my primary readout of mitochondrial function?
A2: Since NADH and FAD are intrinsic to the signal you want to measure, you cannot simply eliminate their fluorescence. Instead, the goal is to accurately quantify their contribution relative to experimental manipulations.
-
Establish a Baseline: Measure the autofluorescence of NADH and FAD in your control (untreated) cells to establish a baseline. Changes in fluorescence upon treatment can then be attributed to alterations in mitochondrial function.
-
Redox Ratio: A common approach is to calculate the optical redox ratio (FAD/(NADH+FAD)), which provides a ratiometric measurement that is less sensitive to variations in cell number or instrument settings.
-
Fluorescence Lifetime Imaging (FLIM): FLIM can distinguish between the free and protein-bound states of NADH, which have different fluorescence lifetimes. This provides more detailed information about the metabolic state of the mitochondria.
Q3: Can autofluorescence affect my mitochondrial membrane potential measurements?
A3: Yes, autofluorescence can interfere with mitochondrial membrane potential (ΔΨm) assays, which often use fluorescent dyes like TMRM or JC-1.
-
Spectral Overlap: If the emission spectrum of the autofluorescence overlaps with that of your ΔΨm probe, it can lead to an overestimation of the signal and inaccurate results.
-
Mitigation:
-
Use a ΔΨm probe with a more red-shifted emission spectrum to minimize overlap with the common blue-green autofluorescence.
-
Perform spectral unmixing to separate the probe's signal from the autofluorescence.
-
Always include an unstained control to assess the level of autofluorescence in your specific cell type and experimental conditions.
-
Q4: Are there any drugs or compounds that are known to be highly autofluorescent and could interfere with my assay?
A4: Yes, many compounds, including some drugs, are intrinsically fluorescent. This can be a significant issue in drug discovery and screening.
-
Compound Screening: It is crucial to test the intrinsic fluorescence of any compound you are evaluating. This can be done by measuring the fluorescence of the compound in cell-free media at the same concentration used in the assay.
-
Correction: If a compound is autofluorescent, you will need to subtract its signal from the total fluorescence measured in the presence of cells. Alternatively, if the spectral properties are distinct, spectral unmixing can be employed.
Experimental Protocols
Protocol 1: Basic Background Subtraction for Microscopy Images
-
Acquire Images: Capture fluorescence images of your stained cells and a corresponding image of a region in the same well that does not contain any cells (background region).
-
Measure Mean Intensity: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of your cells of interest (Region of Interest - ROI).
-
Measure Background Intensity: In the same image, measure the mean fluorescence intensity of the background region.
-
Calculate Corrected Intensity: Subtract the mean background intensity from the mean intensity of your ROI. Corrected Intensity = Mean ROI Intensity - Mean Background Intensity
Protocol 2: Spectral Unmixing for Flow Cytometry
-
Prepare Controls:
-
Unstained Cells: A sample of cells that has not been stained with any fluorescent marker. This is used to define the autofluorescence spectrum.
-
Single-Stained Controls: For each fluorophore in your panel, prepare a sample of cells stained with only that single fluorophore. This is used to define the spectral signature of each dye.
-
-
Acquire Data: Run your samples on a spectral flow cytometer, which measures the entire emission spectrum for each cell.
-
Analysis:
-
Use the unstained control to generate an "autofluorescence signature."
-
Use the single-stained controls to generate reference spectra for each of your fluorophores.
-
The analysis software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore and the autofluorescence to the total signal for each cell in your fully stained sample, effectively removing the autofluorescence component.
-
Logical Diagram for Spectral Unmixing
Caption: Logical flow of spectral unmixing to isolate specific signals.
References
Accounting for precursor enrichment in stable isotope tracer studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stable isotope tracers. The focus is on accurately accounting for precursor enrichment to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is precursor enrichment, and why is it critical in stable isotope tracer studies?
A1: Precursor enrichment refers to the isotopic abundance of a labeled molecule in the specific pool that directly contributes to the synthesis of the product molecule being measured. It is a critical parameter because the rate of synthesis of a product is calculated based on the incorporation of the tracer from its immediate precursor pool.[1][2][3] Failure to accurately determine the true precursor enrichment can lead to significant underestimation or overestimation of synthesis rates.[2]
Q2: What are the common challenges in determining the true precursor pool enrichment?
A2: Several challenges complicate the accurate measurement of precursor pool enrichment:
-
Compartmentalization: The isotopic enrichment of a precursor in the plasma or whole-cell lysate may not reflect the enrichment in the specific subcellular compartment where synthesis occurs (e.g., mitochondrial vs. cytosolic pools).
-
Dilution by endogenous sources: The labeled tracer can be diluted by unlabeled precursors derived from intracellular stores or protein breakdown, lowering the enrichment at the site of synthesis.[4]
-
Inaccessibility of the true precursor: The direct precursor for protein synthesis is the aminoacyl-tRNA pool, which is technically challenging to isolate and measure due to its low abundance and rapid turnover.
-
In vivo lipid breakdown: For studies of intramuscular triglyceride synthesis, in vivo lipid breakdown can dilute the enrichment of intramuscular fatty acid metabolites.
Q3: How can I estimate precursor enrichment if the direct precursor pool is inaccessible?
A3: Several surrogate measures can be used to estimate precursor enrichment when the true precursor pool is difficult to sample:
-
Plasma Tracer Enrichment: In some cases, plasma enrichment of the tracer is used as a surrogate. However, this often overestimates the true intracellular enrichment.
-
Intracellular Free Amino Acid Pool: Measuring the isotopic enrichment of the free amino acid pool within the tissue of interest provides a better estimate than plasma. This requires tissue biopsies.
-
Ketoacid of the Tracer Amino Acid: For branched-chain amino acids like leucine, the enrichment of its corresponding ketoacid (α-ketoisocaproate or KIC) in plasma is considered a good surrogate for the intracellular leucine enrichment.
-
Body Water Enrichment: When using deuterated water (D₂O), the enrichment of body water (measured in plasma, saliva, or urine) can be used to infer the enrichment of non-essential amino acids like alanine, which are labeled through transamination reactions.
Q4: What is Mass Isotopomer Distribution Analysis (MIDA), and how does it help in determining precursor enrichment?
A4: Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the synthesis of biological polymers like lipids, carbohydrates, and proteins. It involves introducing a stable isotope-labeled precursor and then analyzing the resulting mass isotopomer patterns in the product molecule using mass spectrometry. By comparing the observed distribution of mass isotopomers to theoretical distributions, MIDA can simultaneously calculate both the enrichment of the precursor pool and the fractional synthesis rate of the product. This method has the advantage of not requiring direct measurement of the precursor pool enrichment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Calculated synthesis rates are unexpectedly low. | Underestimation of the true precursor pool enrichment. | - Use a more representative surrogate for the precursor pool (e.g., intracellular free amino acid pool or plasma KIC for leucine tracers instead of plasma leucine).- Employ Mass Isotopomer Distribution Analysis (MIDA) to mathematically determine precursor enrichment.- For D₂O studies, ensure the correct equilibration factor between body water and the amino acid of interest is used. |
| High variability in results between subjects or experiments. | Inconsistent sampling times or methods leading to variations in measured precursor enrichment. | - Standardize the timing of blood and tissue sampling relative to tracer administration.- For tissue biopsies, use consistent and rapid freezing techniques to minimize metabolic activity post-sampling. |
| Difficulty reaching isotopic steady state in the precursor pool. | Insufficient priming dose or duration of the constant infusion. | - Administer a priming bolus of the tracer at the beginning of the infusion to rapidly raise the enrichment to the expected plateau level.- Extend the infusion period to allow sufficient time for the precursor pool to reach a stable isotopic enrichment. |
| Discrepancy between plasma and intracellular precursor enrichment. | Cellular transport limitations or significant intracellular dilution of the tracer. | - Directly measure the intracellular free amino acid enrichment from tissue biopsies if possible.- Consider using a different tracer or experimental approach, such as the flooding dose technique, to minimize the gradient between extracellular and intracellular pools. |
| Inaccurate mass isotopomer ratios in MIDA. | Instrumental limitations or incorrect data processing. | - Optimize mass spectrometer settings for accurate and precise measurement of isotopomer ratios.- Use appropriate software and algorithms to correct for natural isotope abundances and tracer impurities. |
Experimental Protocols
Protocol 1: Measurement of Muscle Protein Synthesis using a Primed Constant Infusion of L-[ring-¹³C₆]phenylalanine
Objective: To determine the fractional synthetic rate (FSR) of muscle protein.
Methodology:
-
Subject Preparation: Subjects are studied after an overnight fast. Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein (kept in a heated box) for arterialized venous blood sampling.
-
Priming Dose: A priming bolus of L-[ring-¹³C₆]phenylalanine is administered to rapidly achieve isotopic steady state in the precursor pools.
-
Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine is maintained for several hours.
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma phenylalanine enrichment.
-
Muscle Biopsies: Muscle tissue biopsies are obtained from a muscle such as the vastus lateralis at two different time points during the infusion (e.g., at 2 hours and 5 hours) to measure the incorporation of the tracer into muscle protein.
-
Sample Analysis:
-
Plasma samples are analyzed for ¹³C-phenylalanine enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Muscle tissue is processed to isolate protein-bound and intracellular free amino acids. The enrichment of ¹³C-phenylalanine in both pools is determined by GC-MS or LC-MS.
-
-
FSR Calculation: The FSR is calculated using the precursor-product equation:
-
FSR (%/h) = [(E_p2 - E_p1) / E_precursor] * (1 / t) * 100
-
Where E_p1 and E_p2 are the enrichments of ¹³C-phenylalanine in the protein pool at the first and second biopsy, respectively, E_precursor is the average enrichment of the precursor pool (intracellular free ¹³C-phenylalanine) over the time between biopsies, and t is the time in hours between biopsies.
-
Protocol 2: Measurement of Protein Synthesis using Deuterated Water (D₂O)
Objective: To measure the cumulative synthesis rate of proteins over a longer duration.
Methodology:
-
D₂O Administration: Subjects consume a bolus of deuterated water (e.g., 70% D₂O).
-
Body Water Enrichment Monitoring: Saliva, urine, or blood samples are collected at various time points (e.g., daily or weekly) to monitor the enrichment of D₂O in the body water pool.
-
Tissue Sampling: A baseline tissue sample (e.g., muscle biopsy) is collected before D₂O administration, and a final sample is collected at the end of the study period.
-
Sample Analysis:
-
Body water enrichment is measured using isotope ratio mass spectrometry (IRMS) or other suitable mass spectrometry techniques.
-
Tissue samples are processed to isolate protein. The protein is hydrolyzed, and the deuterium enrichment of a non-essential amino acid, typically alanine, is measured by GC-MS.
-
-
FSR Calculation:
-
The enrichment of protein-bound alanine is divided by the average enrichment of the precursor pool (inferred from body water enrichment) over the study period.
-
A correction factor is applied to account for the number of deuterium atoms that can be incorporated into alanine from water (typically around 3.7).
-
Visualizations
Caption: Workflow for a primed constant infusion stable isotope tracer experiment.
Caption: Relationship between different precursor pools in a tracer experiment.
References
- 1. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of precursor labeling in stable isotope labeling in cell cultures (SILAC) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for isolating mitochondria for fatty acid oxidation studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of functional mitochondria for fatty acid oxidation (FAO) studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mitochondrial isolation process, presented in a question-and-answer format.
Question: Why is my mitochondrial yield consistently low?
Answer: Low mitochondrial yield can stem from several factors throughout the isolation protocol.[1][2][3] Key areas to investigate include:
-
Incomplete Cell Lysis: The initial homogenization is a critical step. Insufficient homogenization will fail to release an adequate number of mitochondria from the cells or tissue. Conversely, overly aggressive homogenization can damage the mitochondria, leading to their loss in subsequent centrifugation steps. The number of strokes with a Dounce homogenizer or the speed and duration of mechanical disruption should be optimized for the specific cell type or tissue being used.[1]
-
Incorrect Centrifugation Speeds and Times: The differential centrifugation steps are designed to separate organelles based on their size and density.[1] Using speeds that are too low during the mitochondrial pelleting step will result in a significant portion of the mitochondria remaining in the supernatant. Conversely, speeds that are too high during the initial low-speed spins to remove nuclei and cell debris can cause mitochondria to pellet prematurely with the unwanted cellular components.
-
Suboptimal Buffer Composition: The isolation buffer's composition is crucial for maintaining mitochondrial integrity. The absence of essential components like EGTA to chelate calcium and BSA to bind free fatty acids can lead to mitochondrial swelling and rupture.
-
Starting Material: The quantity and quality of the starting cells or tissue are fundamental. Using an insufficient amount of starting material will naturally lead to a low yield. Additionally, the physiological state of the cells or tissue can impact mitochondrial content.
Question: My isolated mitochondria show a low Respiratory Control Ratio (RCR). What could be the cause?
Answer: A low RCR value indicates poor coupling between substrate oxidation and ADP phosphorylation, suggesting damaged or dysfunctional mitochondria. Potential causes include:
-
Mechanical Damage: Overly harsh homogenization can disrupt the integrity of the inner mitochondrial membrane, where the electron transport chain is located.
-
Contamination: Contamination with other cellular components, particularly lysosomes containing proteases and lipases, can damage mitochondria. The presence of free fatty acids, which can act as uncouplers, is also detrimental. Including BSA in the isolation buffer can help sequester these fatty acids.
-
Suboptimal Temperature: It is critical to maintain a cold environment (0-4°C) throughout the entire isolation procedure to minimize enzymatic degradation and maintain mitochondrial integrity.
-
Aging of the Preparation: The functional integrity of isolated mitochondria diminishes over time. Assays should be performed as soon as possible after isolation, ideally within a few hours.
Question: How can I assess the purity of my mitochondrial preparation?
Answer: Assessing the purity of the mitochondrial fraction is essential to ensure that observed metabolic activities are not due to contaminants. The most common method is Western blotting for marker proteins of different subcellular compartments.
-
Mitochondrial Markers: Use antibodies against proteins known to be localized to the mitochondria, such as cytochrome c (inner membrane space), COX IV (inner membrane), or VDAC (outer membrane).
-
Contaminant Markers: Probe for markers of other organelles that are common contaminants. These include calnexin or KDEL (endoplasmic reticulum), GAPDH (cytosol), and histone H3 (nucleus). A pure mitochondrial fraction should show strong signals for mitochondrial markers and weak to no signal for contaminant markers.
Frequently Asked Questions (FAQs)
Q1: What is the best method for isolating mitochondria for fatty acid oxidation studies?
A1: Differential centrifugation is the most widely used and established method for isolating mitochondria from both cultured cells and tissues. This technique separates organelles based on their differential sedimentation rates in a centrifugal field. For higher purity, differential centrifugation can be followed by a density gradient centrifugation step, often using Percoll or sucrose gradients, which separates mitochondria from other contaminating organelles more effectively.
Q2: Which buffers should I use for mitochondrial isolation?
A2: The specific composition of the isolation buffer can vary depending on the starting material, but it generally contains a buffering agent (e.g., HEPES, MOPS), an osmoticum to prevent mitochondrial swelling (e.g., mannitol, sucrose), and a chelating agent to bind divalent cations that can activate phospholipases and proteases (e.g., EGTA). For fatty acid oxidation studies, it is highly recommended to include fatty acid-free Bovine Serum Albumin (BSA) in the isolation buffer to bind endogenous free fatty acids that can uncouple oxidative phosphorylation and inhibit CPT1.
Q3: How much starting material (cells or tissue) do I need?
A3: The amount of starting material will depend on the mitochondrial content of the specific cells or tissue and the desired final yield. As a general guideline, for cultured cells, starting with 50-100 million cells is common. For tissues rich in mitochondria like liver or heart, 1-2 grams of tissue is a typical starting amount. It is always advisable to perform a pilot experiment to determine the optimal amount of starting material for your specific experimental needs.
Q4: Can I freeze my isolated mitochondria for later use in FAO assays?
A4: It is strongly recommended to use freshly isolated mitochondria for fatty acid oxidation studies. The freeze-thaw process can damage the mitochondrial membranes, particularly the inner membrane, which is critical for maintaining the proton gradient necessary for ATP synthesis and coupled respiration. This damage will lead to unreliable and uninterpretable results in FAO assays.
Q5: What substrates should I use to measure fatty acid oxidation in isolated mitochondria?
A5: To specifically measure fatty acid oxidation, you need to provide the mitochondria with a long-chain fatty acid substrate and the necessary cofactors. A common substrate combination is palmitoyl-L-carnitine and malate. Palmitoyl-L-carnitine can be transported directly into the mitochondrial matrix, bypassing the need for CPT1, which can be a rate-limiting step. Malate is included as a source of oxaloacetate to allow the acetyl-CoA produced from β-oxidation to enter the TCA cycle. Alternatively, you can use palmitoyl-CoA in the presence of L-carnitine to assess the complete FAO pathway, including CPT1 activity.
Experimental Protocols
Detailed Methodology for Mitochondrial Isolation from Cultured Cells
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Harvesting:
-
Culture cells to 80-90% confluency.
-
Harvest cells by trypsinization or scraping, and collect them in a pre-chilled centrifuge tube.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Centrifuge at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and determine the wet weight of the cell pellet.
-
-
Homogenization:
-
Resuspend the cell pellet in 5 volumes of ice-cold mitochondrial isolation buffer (see table below).
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle. Perform 20-30 gentle strokes on ice. Check for cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Washing the Mitochondrial Pellet:
-
Resuspend the mitochondrial pellet in fresh, ice-cold mitochondrial isolation buffer.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. Repeat this washing step once more.
-
-
Final Mitochondrial Pellet:
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer (e.g., MAS buffer, see table below) for immediate use in fatty acid oxidation assays.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).
-
Data Presentation
Table 1: Composition of Buffers for Mitochondrial Isolation and Respiration
| Buffer Component | Mitochondrial Isolation Buffer | Mitochondrial Assay Solution (MAS) |
| Sucrose | 70 mM | 70 mM |
| Mannitol | 210 mM | 220 mM |
| HEPES (pH 7.2) | 5 mM | 10 mM |
| EGTA | 1 mM | 1 mM |
| Fatty Acid-Free BSA | 0.5% (w/v) | 0.2% (w/v) |
| KH2PO4 | - | 5 mM |
| MgCl2 | - | 5 mM |
Table 2: Centrifugation Parameters for Mitochondrial Isolation
| Step | Centrifugal Force (g) | Time (minutes) | Temperature (°C) | Purpose |
| 1. Pellet Nuclei & Debris | 600 - 800 | 10 | 4 | Remove larger cellular components |
| 2. Pellet Mitochondria | 8,000 - 10,000 | 15 | 4 | Collect the mitochondrial fraction |
| 3. Wash Mitochondria | 8,000 - 10,000 | 15 | 4 | Remove contaminants from the crude mitochondrial pellet |
Mandatory Visualizations
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for isolating mitochondria via differential centrifugation.
Signaling Pathway Regulating Mitochondrial Fatty Acid Oxidation
Caption: Key regulatory points in mitochondrial fatty acid oxidation.
References
Validation & Comparative
A Comparative Analysis of Palmitoyl-L-Carnitine and Palmitoyl-CoA on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key intermediates in fatty acid metabolism, palmitoyl-L-carnitine and palmitoyl-CoA, on mitochondrial function. The information presented is supported by experimental data to assist researchers in understanding the distinct roles and potential toxicities of these molecules in cellular bioenergetics.
Introduction
Palmitoyl-CoA is the activated form of the saturated fatty acid palmitate, which must be converted to palmitoyl-L-carnitine to be transported into the mitochondrial matrix for β-oxidation.[1][2][3] While both are essential for energy production from fats, their accumulation under certain metabolic conditions can have differential and detrimental effects on mitochondrial health. This guide will delve into their comparative impacts on mitochondrial membrane potential, the mitochondrial permeability transition pore, and the generation of reactive oxygen species.
At a Glance: Key Differences in Mitochondrial Effects
| Feature | Palmitoyl-L-Carnitine | Palmitoyl-CoA |
| Mitochondrial Membrane Potential (Δψm) | Biphasic effect: Hyperpolarization at low concentrations (1-5 µM), depolarization at high concentrations (10 µM).[4][5] | Dose-dependent depolarization. |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Opens the mPTP at high concentrations (10 µM). | Does not open the mPTP. |
| Reactive Oxygen Species (ROS) Production | Significant increase at high concentrations (10 µM). | Transient and slight increase. |
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Tominaga et al. (2008) comparing the effects of palmitoyl-L-carnitine and palmitoyl-CoA on isolated rat ventricular myocytes.
Table 1: Effect on Mitochondrial Membrane Potential (Δψm)
| Compound | Concentration (µM) | Change in TMRE Intensity (% of Baseline) |
| Palmitoyl-L-Carnitine | 1 | 115.5 ± 5.4% (Hyperpolarization) |
| 5 | 110.7 ± 1.6% (Hyperpolarization) | |
| 10 | 61.9 ± 12.2% (Depolarization) | |
| Palmitoyl-CoA | 0.1 | 90.8 ± 3.8% (Depolarization) |
| 0.5 | 84.7 ± 2.8% (Depolarization) | |
| 1 | 65.8 ± 4.2% (Depolarization) | |
| 5 | 56.9 ± 13.0% (Depolarization) |
Table 2: Effect on Mitochondrial Permeability Transition Pore (mPTP) Opening
| Compound | Concentration (µM) | Change in Calcein Intensity (% of Baseline) | mPTP Opening |
| Palmitoyl-L-Carnitine | 10 | 70.7 ± 2.8% (Decrease) | Yes |
| Palmitoyl-CoA | - | No significant change reported | No |
Table 3: Effect on Reactive Oxygen Species (ROS) Production
| Compound | Concentration (µM) | Change in DCF Fluorescence (Fold increase from Baseline) |
| Palmitoyl-L-Carnitine | 1 | 1.6 ± 0.2 |
| 10 | 3.4 ± 0.3 | |
| Palmitoyl-CoA | 10 | 1.8 ± 0.2 (transient) |
Signaling Pathways and Mechanisms
The distinct effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondria can be understood by their roles in fatty acid transport and metabolism.
Caption: Fatty acid transport into the mitochondria and points of action for palmitoyl-CoA and palmitoyl-L-carnitine.
Palmitoyl-CoA in the cytosol, when in excess, is thought to exert its effects from outside the mitochondria, leading to depolarization of the mitochondrial membrane. In contrast, palmitoyl-L-carnitine is transported into the mitochondrial matrix where, at high concentrations, it can lead to significant ROS production, mPTP opening, and subsequent membrane depolarization.
Experimental Protocols
The following are summaries of the methodologies used to obtain the comparative data.
Measurement of Mitochondrial Membrane Potential (Δψm)
This experiment utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Caption: Experimental workflow for measuring mitochondrial membrane potential using TMRE.
-
Cell Preparation: Cells are cultured on a suitable platform for microscopy.
-
Dye Loading: Cells are incubated with a working solution of TMRE in a culture medium. The concentration and incubation time may vary depending on the cell type.
-
Washing: After incubation, the cells are washed to remove the dye from the medium.
-
Treatment: The cells are then exposed to different concentrations of palmitoyl-L-carnitine or palmitoyl-CoA.
-
Imaging: Fluorescence is detected using a fluorescence microscope with appropriate filters for TMRE (Excitation/Emission ≈ 549/575 nm).
-
Analysis: The change in fluorescence intensity over time is quantified to determine the effect on mitochondrial membrane potential.
Measurement of Mitochondrial Permeability Transition Pore (mPTP) Opening
This assay uses Calcein-AM, a fluorescent dye, in conjunction with a quenching agent like CoCl₂.
Caption: Experimental workflow for the mPTP opening assay using Calcein-AM.
-
Cell Preparation: Cells are cultured as for the Δψm assay.
-
Dye Loading: Cells are loaded with Calcein-AM, which becomes fluorescent (Calcein) after hydrolysis by intracellular esterases.
-
Quenching: CoCl₂ is added to the medium. CoCl₂ quenches the fluorescence of Calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.
-
Treatment: The cells are treated with the compounds of interest.
-
Imaging: The remaining fluorescence within the mitochondria is imaged (Excitation/Emission ≈ 494/517 nm).
-
Analysis: A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter and quench the mitochondrial Calcein.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Caption: Experimental workflow for measuring ROS production with DCF-DA.
-
Cell Preparation: Cells are prepared as in the previous protocols.
-
Probe Loading: Cells are incubated with DCF-DA, which is cell-permeable. Inside the cell, it is deacetylated to DCFH, which is non-fluorescent.
-
Washing: Cells are washed to remove extracellular DCF-DA.
-
Treatment: The cells are exposed to the fatty acid intermediates.
-
Imaging: In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which is detected by fluorescence microscopy (Excitation/Emission ≈ 485/535 nm).
-
Analysis: The increase in fluorescence intensity is proportional to the rate of ROS production.
Conclusion
Palmitoyl-L-carnitine and palmitoyl-CoA, while both integral to fatty acid metabolism, exhibit distinct and concentration-dependent effects on mitochondrial function. At lower, physiological concentrations, palmitoyl-L-carnitine can enhance mitochondrial membrane potential. However, at higher concentrations, it becomes significantly more detrimental than palmitoyl-CoA, inducing substantial ROS production and opening of the mitochondrial permeability transition pore. In contrast, excess cytosolic palmitoyl-CoA primarily leads to a dose-dependent depolarization of the mitochondrial membrane without triggering the mPTP. These differences are critical for researchers investigating metabolic disorders and drug-induced mitochondrial toxicity, highlighting the importance of considering the specific fatty acid intermediates and their compartmentalization within the cell.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC/MS/MS Assays for Endogenous Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) assays for the quantification of endogenous acylcarnitines with the alternative method of Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). The information presented is supported by experimental data to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction
Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism. Their quantification in biological matrices is vital for the diagnosis and monitoring of inherited metabolic disorders and for investigating their role as biomarkers in various diseases. While both LC/MS/MS and FIA-MS/MS are utilized for acylcarnitine analysis, they differ significantly in their analytical performance and specificity.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of a validated LC/MS/MS method and a representative FIA-MS/MS method.
Table 1: Performance Characteristics of a Validated LC/MS/MS Assay for Acylcarnitines in Plasma
Data extracted from Giesbertz et al., 2015. The presented values are a selection for representative acylcarnitines.
| Analyte | Calibration Range (pmol/µl) | LLOQ (pmol/µl) | LOD (pmol/µl) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (% bias) |
| C2 (Acetylcarnitine) | 0.05 - 50 | 0.05 | 0.02 | 2.5 - 5.8 | 4.5 - 8.2 | -5.1 to 3.4 |
| C3 (Propionylcarnitine) | 0.005 - 5 | 0.005 | 0.002 | 3.1 - 7.2 | 5.3 - 9.8 | -4.2 to 2.8 |
| C4 (Butyrylcarnitine) | 0.005 - 5 | 0.005 | 0.001 | 3.5 - 8.1 | 6.1 - 10.5 | -3.8 to 4.1 |
| C5 (Valerylcarnitine) | 0.002 - 2 | 0.002 | 0.0005 | 4.2 - 9.5 | 7.3 - 12.1 | -2.9 to 5.3 |
| C8 (Octanoylcarnitine) | 0.002 - 2 | 0.002 | 0.0005 | 3.8 - 8.9 | 6.8 - 11.5 | -3.5 to 4.8 |
| C16 (Palmitoylcarnitine) | 0.005 - 5 | 0.005 | 0.001 | 4.5 - 10.2 | 8.1 - 13.5 | -2.1 to 6.2 |
Table 2: Representative Performance Characteristics of a Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) Assay
Data synthesized from multiple sources for illustrative purposes. Performance can vary based on the specific laboratory and instrumentation.
| Analyte Group | Linearity (R²) | Representative Precision (%CV) | Representative Accuracy (% Bias) |
| Short-chain Acylcarnitines | >0.99 | <15% | ±15% |
| Medium-chain Acylcarnitines | >0.99 | <15% | ±15% |
| Long-chain Acylcarnitines | >0.99 | <20% | ±20% |
Key Methodological Differences
The primary distinction between the two techniques lies in the use of a liquid chromatography step for separation prior to mass spectrometric analysis.
-
LC/MS/MS employs a chromatographic column to separate individual acylcarnitine species based on their physicochemical properties before they enter the mass spectrometer. This separation is crucial for distinguishing between isomers (molecules with the same mass but different structures), which is a significant advantage for accurate diagnosis and research.
-
FIA-MS/MS introduces the sample directly into the mass spectrometer without prior chromatographic separation. This approach is faster and offers higher throughput, making it suitable for newborn screening programs where rapid analysis of a large number of samples is required. However, its inability to separate isomers is a major limitation, potentially leading to false-positive results.[1]
Experimental Protocols
LC/MS/MS Assay Protocol (Based on Giesbertz et al., 2015)
-
Sample Preparation:
-
Plasma samples (20 µL) are deproteinized by adding 180 µL of methanol containing a mixture of stable isotope-labeled internal standards.
-
After vortexing and centrifugation, the supernatant is collected.
-
The acylcarnitines are then derivatized to their butyl esters by adding acetyl chloride in n-butanol and heating.
-
The butylated sample is dried and reconstituted in the mobile phase for injection.
-
-
Chromatography:
-
A reversed-phase C18 column is typically used for separation.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, both containing formic acid and a volatile salt, is employed to separate the acylcarnitines.
-
-
Mass Spectrometry:
-
Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion (typically m/z 85 for butylated acylcarnitines).
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) Protocol
-
Sample Preparation:
-
A dried blood spot is punched out and placed in a microtiter plate well.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards in a solvent like methanol is added to each well.
-
The plate is agitated to extract the acylcarnitines.
-
The supernatant is then transferred to a new plate for analysis. Derivatization to butyl esters is also commonly performed.
-
-
Flow Injection:
-
The extracted sample is directly injected into a continuous stream of mobile phase flowing into the mass spectrometer.
-
-
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer, similar to the LC/MS/MS method, with ESI in the positive ion mode.
-
Precursor ion scanning for the common m/z 85 fragment is often used to detect all acylcarnitine species present in the sample.
-
Method Comparison
| Feature | LC/MS/MS | Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) |
| Specificity | High: Separates isomeric and isobaric compounds, leading to more accurate identification and quantification. | Low: Cannot distinguish between isomers, which can lead to misinterpretation of results and false positives.[1] |
| Throughput | Lower: The chromatography step increases the analysis time per sample. | High: Rapid analysis due to the absence of a chromatographic separation. |
| Application | Confirmatory diagnostic testing, clinical research, drug development. | High-throughput screening (e.g., newborn screening). |
| Cost | Generally higher due to the cost of the LC system and columns. | Generally lower due to simpler instrumentation. |
| Data Complexity | More complex data requiring specialized software for analysis. | Simpler data output. |
Visualizing the Acylcarnitine Metabolic Pathway
Acylcarnitines are integral to the transport of fatty acids into the mitochondria for beta-oxidation, a key energy-generating process. The following diagram illustrates this pathway.
Caption: Fatty Acid Beta-Oxidation and the Carnitine Shuttle.
Conclusion
The choice between an LC/MS/MS and a FIA-MS/MS assay for endogenous acylcarnitine analysis depends heavily on the specific application. For high-throughput screening where speed is paramount and the primary goal is to identify potential cases that require further investigation, FIA-MS/MS is a suitable and cost-effective method. However, for applications demanding high specificity, accurate quantification, and the ability to distinguish between clinically significant isomers, such as in confirmatory diagnostics and in-depth research, the superior performance of a validated LC/MS/MS method is indispensable. The detailed experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision based on their analytical requirements.
References
A Researcher's Guide to Cross-Validation of CPTI Activity Assays: Tandem Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of Carnitine Palmitoyltransferase I (CPTI) activity is crucial for understanding metabolic regulation and developing novel therapeutics for metabolic diseases. CPTI is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway, making it a key target for interventions in conditions such as obesity, diabetes, and non-alcoholic fatty liver disease. This guide provides a comprehensive comparison of the state-of-the-art tandem mass spectrometry (MS/MS) based assay with established alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to CPTI and its Significance
Carnitine Palmitoyltransferase I (CPTI) is an essential enzyme located on the outer mitochondrial membrane. It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] This process is tightly regulated, and dysregulation of CPTI activity is implicated in various metabolic disorders. Therefore, robust and reliable methods for quantifying CPTI activity are indispensable for both basic research and drug discovery.
Comparison of CPTI Activity Assay Methodologies
The selection of an appropriate CPTI activity assay depends on various factors, including the specific research question, sample type, required throughput, and available instrumentation. Here, we compare three widely used methods: tandem mass spectrometry, spectrophotometric (colorimetric) assays, and cellular respiration-based assays.
| Feature | Tandem Mass Spectrometry (MS/MS) | Spectrophotometric (DTNB) Assay | Cellular Respiration (Seahorse XF) Assay |
| Principle | Direct quantification of the enzymatic product (acylcarnitine) by its mass-to-charge ratio. | Indirect measurement of Coenzyme A (CoA) release, which reacts with DTNB to produce a colored product. | Measures oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids. |
| Specificity | High, directly measures the product. | Moderate, can be prone to interference from other thiol-containing molecules. | Indirect, measures a downstream effect of CPTI activity. |
| Sensitivity | High, capable of detecting low levels of product. | Moderate, sensitivity can be limited. | High, sensitive to changes in cellular metabolism. |
| Throughput | Moderate to high, amenable to automation. | High, suitable for 96-well plate format. | High, 96-well format is standard. |
| Sample Type | Cell lysates, tissue homogenates, isolated mitochondria. | Cell lysates, tissue homogenates, isolated mitochondria. | Intact cells, isolated mitochondria. |
| Advantages | High specificity and sensitivity, provides direct measurement of product formation. | Simple, cost-effective, and high-throughput. | Provides functional data in a cellular context, allows for real-time measurements. |
| Disadvantages | Requires specialized and expensive equipment, potential for underestimation if product is further metabolized.[3] | Prone to interference, indirect measurement of activity. | Indirect measure of CPTI activity, can be influenced by other cellular processes. |
Mandatory Visualizations
CPTI Signaling Pathway
Caption: CPTI's role in fatty acid transport and oxidation.
Tandem Mass Spectrometry Experimental Workflow
Caption: Workflow for CPTI activity measurement by MS/MS.
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) Based CPTI Activity Assay
This method directly measures the formation of acylcarnitine, the product of the CPTI-catalyzed reaction.
Materials:
-
Cell lysates or tissue homogenates
-
Assay buffer: 50 mM HEPES, pH 7.4, 1 mM EGTA, 2.5% fatty acid-free BSA
-
Substrates: 100 µM Palmitoyl-CoA, 500 µM L-Carnitine
-
Internal standard: Deuterated palmitoylcarnitine (e.g., d3-palmitoylcarnitine)
-
Quenching solution: Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare cell lysates or tissue homogenates and determine protein concentration.
-
In a microcentrifuge tube, add 50 µg of protein to the assay buffer.
-
Initiate the reaction by adding the substrates (Palmitoyl-CoA and L-Carnitine).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate the acylcarnitines using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the specific acylcarnitine product and the internal standard using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer.
-
Calculate CPTI activity as the amount of product formed per unit of time per amount of protein.
Note: It is crucial to inhibit downstream enzymes, for example by using potassium cyanide, to prevent the degradation of the formed palmitoylcarnitine, which could otherwise lead to an underestimation of CPTI activity.[3]
Spectrophotometric (DTNB) CPTI Activity Assay
This assay indirectly measures CPTI activity by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[4]
Materials:
-
Cell lysates or tissue homogenates
-
Assay buffer: 116 mM Tris-HCl, pH 8.0, 2.5 mM EDTA
-
DTNB solution: 10 mM DTNB in assay buffer
-
Substrates: 100 µM Palmitoyl-CoA, 5 mM L-Carnitine
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates or tissue homogenates and determine protein concentration.
-
To each well of a 96-well plate, add 50 µg of protein, assay buffer, and DTNB solution.
-
Initiate the reaction by adding the substrates (Palmitoyl-CoA and L-Carnitine).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine CPTI activity using the molar extinction coefficient of the DTNB-CoA-SH product (13.6 mM⁻¹cm⁻¹).
Cellular Respiration (Seahorse XF) Based CPTI Activity Assay
This method assesses CPTI activity by measuring the rate of oxygen consumption (OCR) in live cells that is dependent on the oxidation of long-chain fatty acids.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium: Substrate-free base medium supplemented with L-carnitine and a long-chain fatty acid (e.g., palmitate conjugated to BSA).
-
CPTI inhibitor: Etomoxir
-
Mitochondrial stress test compounds (optional): Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the fatty acid-containing assay medium.
-
Equilibrate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Place the plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Inject the CPTI inhibitor (Etomoxir) to determine the proportion of OCR that is dependent on CPTI activity.
-
(Optional) Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess overall mitochondrial function.
-
CPTI-dependent respiration is calculated as the difference in OCR before and after the addition of etomoxir.
Conclusion
The choice of a CPTI activity assay is a critical decision that will impact the quality and relevance of your research findings. Tandem mass spectrometry offers the highest specificity and sensitivity for the direct measurement of CPTI product formation, making it an excellent choice for detailed mechanistic studies and for validating findings from other methods. The spectrophotometric DTNB assay provides a simple, cost-effective, and high-throughput option for initial screening and for laboratories without access to mass spectrometry. The cellular respiration-based assay using the Seahorse XF Analyzer offers the unique advantage of measuring CPTI-dependent fatty acid oxidation in a functional, cellular context, providing valuable insights into the physiological consequences of CPTI modulation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable assay to advance their studies on the crucial role of CPTI in health and disease.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHDs/CPT1B/VDAC1 axis regulates long-chain fatty acid oxidation in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoyl-Carnitine vs. Oleoyl-Carnitine: A Comparative Guide to Their Roles in Muscle Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Long-chain fatty acids are a critical energy source for skeletal muscle, particularly during periods of fasting and sustained exercise. Their entry into the mitochondrial matrix for β-oxidation is a tightly regulated process facilitated by the carnitine shuttle system. Palmitoyl-carnitine and oleoyl-carnitine, derived from the saturated fatty acid palmitic acid (C16:0) and the monounsaturated fatty acid oleic acid (C18:1) respectively, are key intermediates in this pathway. While both serve as transport molecules, emerging evidence suggests they exert distinct effects on muscle metabolism, mitochondrial function, and cellular signaling. This guide provides an objective comparison of their performance in muscle fatty acid oxidation, supported by experimental data, to inform research and therapeutic development.
Quantitative Comparison of Metabolic Effects
The metabolic impact of palmitoyl-carnitine and oleoyl-carnitine on muscle can be inferred from studies comparing their precursor fatty acids, palmitic acid and oleic acid. Oleic acid generally promotes a higher rate of fatty acid oxidation and is associated with more favorable metabolic outcomes compared to palmitic acid, which has been linked to mitochondrial dysfunction and insulin resistance.
| Parameter | Palmitic Acid (precursor to Palmitoyl-Carnitine) | Oleic Acid (precursor to Oleoyl-Carnitine) | Cell/System Type | Reference |
| Fat Oxidation Rate | Lower | Higher | Human Subjects | [1] |
| Fed State | 0.0005 ± 0.0001 mg/kg FFM/min | 0.0008 ± 0.0001 mg/kg FFM/min | Human Subjects | [1] |
| Complete Fatty Acid Oxidation (to CO2) | Lower | Higher | Human Myotubes | [2] |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Decreased Basal and Maximal Respiration | No significant change or intermediate effect | L6 Myotubes, Cardiomyocytes | [3][4] |
| Mitochondrial Biogenesis Gene Expression | ||||
| PGC-1α Protein Levels | Decreased | Increased | L6 Myotubes | |
| TFAM Protein Levels | Decreased | Increased | L6 Myotubes | |
| Insulin Signaling | ||||
| Insulin-stimulated Akt phosphorylation | Impaired | No effect or protective | Primary Human Myotubes, L6 Myotubes | |
| Stress Signaling | ||||
| JNK Phosphorylation | Increased | No effect or protective | L6 Myotubes | |
| Mitochondrial ROS Production | Increased | No effect | L6 Myotubes |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used to assess and compare the effects of fatty acids on muscle metabolism.
Fatty Acid Oxidation Measurement in Cultured Myotubes using Radiolabeled Substrates
This method quantifies the rate of complete and incomplete fatty acid oxidation by measuring the production of radiolabeled CO2 and acid-soluble metabolites (ASMs).
-
Cell Culture: Human primary myotubes or C2C12 myoblasts are differentiated into myotubes on multi-well plates.
-
Pre-incubation: Differentiated myotubes are serum-starved for a defined period (e.g., 3-4 hours) in DMEM.
-
Incubation with Radiolabeled Fatty Acids: Cells are incubated for 3 hours in DMEM containing the fatty acid of interest (e.g., 100 µM palmitic acid or oleic acid) complexed to BSA, along with a radiolabeled tracer such as [1-¹⁴C]palmitate or [1-¹⁴C]oleate.
-
Measurement of Complete Oxidation (CO2): The ¹⁴CO₂ produced is captured from the sealed wells, typically using a filter paper soaked in a trapping agent (e.g., NaOH). The radioactivity is then measured by scintillation counting.
-
Measurement of Incomplete Oxidation (ASMs): The incubation medium is collected, and proteins are precipitated with an acid (e.g., perchloric acid). The radioactivity in the acid-soluble supernatant, which contains incompletely oxidized fatty acid intermediates, is measured.
-
Data Normalization: Oxidation rates are typically normalized to the total protein content per well.
High-Resolution Respirometry for Mitochondrial Function in Permeabilized Muscle Fibers or Cultured Cells (e.g., using Seahorse XF Analyzer)
This technique measures real-time oxygen consumption rates (OCR) to assess mitochondrial respiration in response to different substrates.
-
Cell Seeding: Myoblasts are seeded in Seahorse XF cell culture microplates and differentiated into myotubes.
-
Assay Medium: Prior to the assay, the culture medium is replaced with a substrate-limited medium (e.g., DMEM with minimal glucose and glutamine).
-
Substrate Injection: A fatty acid substrate (e.g., palmitate or oleate conjugated to BSA) is injected into the wells, along with L-carnitine and a small amount of a TCA cycle substrate like malate to facilitate oxidation.
-
Mitochondrial Stress Test: A series of compounds are sequentially injected to assess different parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibitors of Complex I and III, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
Data Analysis: Key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements.
Signaling Pathways and Logical Relationships
The differential effects of palmitoyl-carnitine (via palmitate) and oleoyl-carnitine (via oleate) on muscle fatty acid oxidation are intertwined with their distinct impacts on key cellular signaling pathways.
Caption: Carnitine-dependent transport of long-chain fatty acids.
Palmitate exposure has been shown to induce cellular stress, leading to the activation of pathways that can impair metabolic function. In contrast, oleate often has neutral or even protective effects.
Caption: Differential effects of palmitate and oleate on muscle cell signaling.
Conclusion
The available evidence, primarily from studies on their precursor fatty acids, indicates that oleoyl-carnitine is associated with more efficient fatty acid oxidation in skeletal muscle compared to palmitoyl-carnitine. Palmitate, the precursor to palmitoyl-carnitine, is linked to impaired mitochondrial respiration, decreased expression of genes involved in mitochondrial biogenesis, and the induction of cellular stress pathways that contribute to insulin resistance. Conversely, oleate, the precursor to oleoyl-carnitine, appears to promote higher rates of fat oxidation, upregulate mitochondrial biogenesis, and protect against palmitate-induced cellular dysfunction.
For researchers and drug development professionals, these differences are critical. Therapeutic strategies aimed at enhancing muscle fatty acid oxidation should consider the specific type of fatty acid being targeted. Promoting the oxidation of monounsaturated fatty acids like oleate may offer a more beneficial metabolic profile than simply increasing the overall flux of all long-chain fatty acids, which could include detrimental saturated species like palmitate. Further research directly comparing the effects of palmitoyl-carnitine and oleoyl-carnitine is warranted to confirm these extrapolated findings and to fully elucidate their distinct roles in muscle health and disease.
References
A Comparative Analysis of Acylcarnitine Profiles in Metabolic and Neurodegenerative Disease Models
An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of acylcarnitine profiles in distinct disease models. This guide provides supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in mitochondrial energy metabolism. Their profiling in biological fluids and tissues offers a valuable window into the state of fatty acid oxidation and amino acid catabolism.[1][2][3] Alterations in acylcarnitine levels are well-established biomarkers for inborn errors of metabolism and are increasingly recognized as significant indicators in a range of complex diseases, including metabolic disorders and neurodegenerative conditions.[1][4] This guide provides a comparative analysis of acylcarnitine profiles in two distinct disease models: a streptozotocin (STZ)-induced model of type 1 diabetes, representing a metabolic disorder, and Alzheimer's disease, a progressive neurodegenerative disorder.
Quantitative Data Summary
The following table summarizes the quantitative changes in various acylcarnitine species observed in the plasma of a streptozotocin-treated diabetic mouse model and in the serum of human patients with Alzheimer's disease compared to their respective healthy controls.
| Acylcarnitine Species | Disease Model | Control Group (Mean ± SD, µmol/L) | Disease Group (Mean ± SD, µmol/L) | Fold Change | p-value | Reference |
| Short-Chain | ||||||
| Acetylcarnitine (C2) | STZ-Diabetic Mouse (Plasma) | 13.5 ± 2.1 | 25.8 ± 4.5 | 1.91 | < 0.01 | |
| Acetyl-L-carnitine | Alzheimer's Disease (Serum) | 5.6 ± 1.3 | 3.5 ± 0.6 | 0.63 | < 0.001 | |
| Propionylcarnitine (C3) | STZ-Diabetic Mouse (Plasma) | 0.21 ± 0.04 | 0.45 ± 0.09 | 2.14 | < 0.01 | |
| Butyrylcarnitine (C4) | STZ-Diabetic Mouse (Plasma) | 0.08 ± 0.02 | 0.19 ± 0.05 | 2.38 | < 0.01 | |
| Isovalerylcarnitine (C5) | STZ-Diabetic Mouse (Plasma) | 0.05 ± 0.01 | 0.28 ± 0.07 | 5.60 | < 0.001 | |
| Medium-Chain | ||||||
| Octanoylcarnitine (C8) | STZ-Diabetic Mouse (Plasma) | 0.03 ± 0.01 | 0.09 ± 0.02 | 3.00 | < 0.01 | |
| Long-Chain | ||||||
| Myristoylcarnitine (C14) | Alzheimer's Disease (Serum) | 0.11 ± 0.03 | 0.08 ± 0.02 | 0.73 | < 0.05 | |
| Palmitoylcarnitine (C16) | STZ-Diabetic Mouse (Plasma) | 0.09 ± 0.02 | 0.21 ± 0.05 | 2.33 | < 0.01 | |
| Oleylcarnitine (C18:1) | Alzheimer's Disease (Serum) | 0.24 ± 0.06 | 0.18 ± 0.05 | 0.75 | < 0.01 |
Experimental Protocols
The accurate quantification of acylcarnitines is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific measurement of a wide range of acylcarnitine species, including the separation of isomeric forms.
Sample Preparation (Plasma/Serum)
-
Thawing and Aliquoting: Frozen plasma or serum samples are thawed on ice. A small aliquot (e.g., 50-100 µL) is taken for analysis.
-
Protein Precipitation: A protein precipitation agent, typically cold methanol or acetonitrile containing internal standards (isotopically labeled acylcarnitines), is added to the sample at a specific ratio (e.g., 3:1 or 4:1, solvent to sample).
-
Vortexing and Incubation: The mixture is vortexed thoroughly to ensure complete protein precipitation and then incubated, often at a low temperature (e.g., -20°C) or ambient temperature, for a defined period (e.g., 10-30 minutes).
-
Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube or vial for analysis.
-
Derivatization (Optional but common): For butylation, the dried supernatant is reconstituted in butanolic HCl and heated. This step can improve chromatographic separation and ionization efficiency.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate the different acylcarnitine species based on their chain length and polarity. A gradient elution with solvents such as water and acetonitrile/methanol, both containing a modifier like formic acid, is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is the standard ionization method.
-
Quantification: Acylcarnitines are quantified using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular ion of the acylcarnitine) and a specific product ion (a characteristic fragment, often at m/z 85 for carnitine) for each analyte. The area under the peak for each transition is proportional to the concentration of the specific acylcarnitine.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic pathways involved, the following diagrams are provided.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylcarnitines: role in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Quantitative Biomarker Analysis: The Gold Standard of Stable Isotope Labeled Analogues
In the fields of clinical research, diagnostics, and drug development, the precise and accurate quantification of endogenous biomarkers is paramount. These molecular indicators provide critical insights into physiological and pathological processes. Among the various analytical techniques available, mass spectrometry (MS) coupled with stable isotope dilution (SID) has emerged as the gold standard for its unparalleled specificity and reliability. This guide offers an in-depth comparison of quantification strategies, highlighting the superior performance of stable isotope-labeled (SIL) internal standards, and provides detailed experimental protocols for their application.
The primary challenge in biomarker quantification is overcoming analytical variability.[1] In MS-based workflows, inconsistencies can arise from sample preparation, such as protein extraction and enzymatic digestion, as well as from instrumental analysis, including variations in liquid chromatography (LC) separation and ionization efficiency.[1] The most effective method to correct for this variability is the use of an internal standard (IS) that closely mimics the behavior of the analyte of interest.[1]
Comparison of Quantification Strategies
The choice of a quantification strategy significantly impacts the accuracy and precision of biomarker measurements. The three most common approaches are external calibration, internal calibration with a structural analogue, and internal calibration with a stable isotope-labeled analogue.
Table 1: Comparison of Performance Metrics for Different Quantification Strategies
| Quantification Strategy | Accuracy (% Bias) | Precision (% CV) | Susceptibility to Matrix Effects | Ability to Correct for Sample Loss & Digestion Variability |
| External Calibration | High (18-38% lower results observed due to matrix suppression)[2] | Poor | High | None |
| Structural Analogue IS | Moderate | Moderate | Moderate | Partial |
| Stable Isotope Labeled IS | High (<10% error)[3] | Excellent (<15%) | Low | Excellent |
Table 2: Advantages and Disadvantages of Different Internal Standards
| Internal Standard Type | Advantages | Disadvantages |
| Structural Analogue | - More readily available and less expensive than SIL-IS. | - Different physicochemical properties can lead to variations in extraction recovery and chromatographic retention time. - May not fully compensate for matrix effects. |
| Stable Isotope Labeled (SIL) | - Identical physicochemical properties to the analyte, ensuring co-elution and co-extraction. - Corrects for variations in sample preparation, chromatography, and ionization. - Considered the "gold standard" for quantitative MS. | - Can be expensive and may not be commercially available for all analytes. - Potential for isotopic interference if not carefully designed. |
Experimental Workflow and Protocols
The following section outlines a typical workflow for the targeted quantification of a protein biomarker from human plasma using a SIL peptide internal standard.
Diagram: Targeted Biomarker Quantification Workflow
Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide standard.
Protocol: Targeted Quantification of a Protein Biomarker using Isotope Dilution Mass Spectrometry
This protocol provides a step-by-step guide for quantifying a target protein in a complex biological sample like human plasma.
1. Standard Selection and Preparation:
-
Select a proteotypic peptide that is unique to the target protein.
-
Synthesize or procure a high-purity stable isotope-labeled version of this peptide (e.g., with one ¹³C/¹⁵N-labeled Arginine or Lysine). This will serve as the SIL internal standard.
-
Accurately determine the concentration of the SIL peptide stock solution.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Aliquot a precise volume (e.g., 10 µL) of plasma into a microcentrifuge tube.
-
Add a known, fixed amount of the SIL peptide internal standard to each plasma sample. This is a critical step for accurate quantification.
-
Add denaturation buffer (e.g., 8M Urea) to unfold the proteins.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to prevent refolding.
3. Protein Digestion:
-
Dilute the denatured sample to reduce the urea concentration (typically <2M) to ensure enzyme activity.
-
Add a protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C to digest the proteins into peptides.
4. Peptide Cleanup:
-
Acidify the digest to stop the enzymatic reaction.
-
Use a solid-phase extraction (SPE) C18 cartridge or tip to desalt and concentrate the peptides, removing interfering substances.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent for LC-MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. This involves selecting specific precursor-to-fragment ion transitions for both the endogenous ("light") peptide and the SIL ("heavy") peptide. This highly selective method ensures that only the target peptides are measured.
6. Data Analysis:
-
Calculate the peak area ratio of the endogenous peptide to the SIL standard for each sample.
-
Generate a calibration curve using known concentrations of the light peptide spiked into a representative matrix.
-
Determine the absolute concentration of the endogenous peptide in the original sample by interpolating its peak area ratio onto the calibration curve.
Visualizing the Role of SIL Analogues in Signaling Pathways
The accurate quantification of biomarkers is often crucial for understanding the dynamics of signaling pathways in both healthy and diseased states.
Diagram: Simplified MAPK Signaling Pathway
Caption: A generic Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Accurately quantifying changes in the levels of proteins like Raf, MEK, or ERK is critical to understanding disease pathology. Using SIL standards allows researchers to measure these changes with the high degree of confidence required for biomarker development.
References
Palmitoyl Carnitine's Role in Neuronal Calcium Overload: A Comparative Analysis
A detailed examination of palmitoyl carnitine's impact on neuronal calcium homeostasis, benchmarked against established inducers of calcium overload. This guide provides researchers, scientists, and drug development professionals with comparative data, experimental protocols, and mechanistic insights to facilitate further investigation into neurodegenerative processes.
This guide confirms the role of this compound in inducing calcium overload in neurons, a critical event implicated in various neurodegenerative diseases. Through a comparative analysis with well-characterized agents—glutamate, rotenone, and thapsigargin—this document provides a quantitative and mechanistic framework for understanding the neurotoxic potential of this lipid metabolite. Experimental data are presented in a standardized format for objective comparison, and detailed protocols are provided to aid in the replication and extension of these findings.
Comparative Analysis of Neuronal Calcium Overload
The following table summarizes the effects of this compound and other selected agents on intracellular calcium levels in neuronal cells. The data, primarily from studies on the SH-SY5Y neuroblastoma cell line, highlight the significant impact of this compound on calcium homeostasis.
| Compound | Cell Line | Concentration | Duration of Treatment | Fold Increase in [Ca2+]i (approx.) | Key Mechanistic Target(s) | Reference(s) |
| This compound | SH-SY5Y | Not Specified | Not Specified | ~1.5 - 2.0 | Mitochondrial Dysfunction, Potential Ryanodine Receptor Activation | [1],[2] |
| Glutamate | SH-SY5Y | 2.5 mM | 24 hours | Significant Increase | NMDA/AMPA Receptors, Oxidative Stress | [3],[4] |
| Rotenone | SH-SY5Y | 50 µM | 24 hours | > 5.0 | Mitochondrial Complex I Inhibition | [5] |
| Thapsigargin | SH-SY5Y | 1-10 µM | 24-48 hours | Induces Ca2+ Transient | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | , |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions and reporting metrics across studies. The fold increases are estimated based on reported fluorescence intensity changes.
Signaling Pathways of Neuronal Calcium Overload
The following diagrams illustrate the signaling cascades initiated by this compound and the comparative agents, leading to an overload of intracellular calcium and subsequent neuronal dysfunction.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide, focusing on the induction and measurement of neuronal calcium overload.
Protocol 1: this compound-Induced Calcium Overload in SH-SY5Y Cells
This protocol is based on the methodology described by Yoon et al. (2024).
1. Cell Culture and Treatment:
-
Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells onto appropriate culture vessels (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Prepare a stock solution of palmitoyl-L-carnitine conjugated to bovine serum albumin (BSA) to enhance solubility and cellular uptake. A corresponding BSA-only solution should be used as a vehicle control.
-
Treat the cells with the BSA-conjugated palmitoyl-L-carnitine at the desired final concentration and for the specified duration.
2. Intracellular Calcium Measurement using Fluo-4 AM:
-
After treatment, wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
Prepare a loading solution containing Fluo-4 AM, a fluorescent calcium indicator, at a final concentration of 1-5 µM in the buffered salt solution. Pluronic F-127 (at ~0.02%) can be included to aid in dye solubilization.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Following incubation, wash the cells twice with the buffered salt solution to remove excess dye.
-
Add fresh buffered salt solution to the cells.
-
Acquire fluorescence images using a fluorescence microscope or a plate reader equipped for fluorescence measurements. Excite Fluo-4 at ~494 nm and measure emission at ~516 nm.
-
Quantify the changes in fluorescence intensity in the this compound-treated cells relative to the BSA-treated control cells using appropriate image analysis software (e.g., ImageJ).
Protocol 2: Glutamate-Induced Calcium Overload in SH-SY5Y Cells
This protocol is adapted from methodologies used in studies of glutamate-induced excitotoxicity.
1. Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells as described in Protocol 1.
-
To enhance their neuronal phenotype and sensitivity to glutamate, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
2. Glutamate Treatment:
-
Prepare a stock solution of L-glutamate in a buffered salt solution.
-
On the day of the experiment, replace the culture medium with a buffered salt solution.
-
Expose the cells to glutamate at a final concentration typically ranging from 1 to 40 mM for the desired duration (e.g., 24 hours). A vehicle control (buffered salt solution without glutamate) should be run in parallel.
3. Intracellular Calcium Measurement:
-
Follow the steps for intracellular calcium measurement using Fluo-4 AM as detailed in Protocol 1, section 2.
Protocol 3: Rotenone-Induced Calcium Overload in SH-SY5Y Cells
This protocol is based on studies investigating rotenone-induced neurotoxicity.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells as described in Protocol 1.
-
Prepare a stock solution of rotenone in a suitable solvent like DMSO.
-
Treat the cells with rotenone at a final concentration (e.g., 10-50 µM) for the specified time (e.g., 24 hours). A vehicle control (DMSO at the same final concentration) must be included.
2. Intracellular Calcium Measurement:
-
Follow the steps for intracellular calcium measurement using Fluo-4 AM as detailed in Protocol 1, section 2.
Protocol 4: Thapsigargin-Induced Calcium Release in SH-SY5Y Cells
This protocol is based on the established action of thapsigargin as a SERCA inhibitor.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells as described in Protocol 1.
-
Prepare a stock solution of thapsigargin in DMSO.
-
Treat the cells with thapsigargin at a final concentration (e.g., 1-10 µM) for the desired duration (e.g., 24-48 hours). A vehicle control (DMSO) is essential.
2. Intracellular Calcium Measurement:
-
Follow the steps for intracellular calcium measurement using Fluo-4 AM as detailed in Protocol 1, section 2. For observing acute effects, calcium imaging can be performed immediately after the addition of thapsigargin.
Conclusion
The evidence presented confirms that this compound is a significant inducer of neuronal calcium overload. Its mechanism, which appears to be closely linked to mitochondrial dysfunction, positions it as a key metabolite of interest in the study of neurodegenerative diseases. By comparing its effects with those of glutamate, rotenone, and thapsigargin, this guide provides a valuable resource for researchers aiming to dissect the complex interplay between metabolic dysregulation, calcium homeostasis, and neuronal cell death. The provided protocols and signaling pathway diagrams are intended to serve as a foundation for future research in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vulnerability of Subcellular Structures to Pathogenesis Induced by Rotenone in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating CPT1 and CPT2 Enzyme Activity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase (CPT) enzymes are crucial for fatty acid metabolism, playing a vital role in cellular energy production. The two main isoforms, CPT1 and CPT2, are located in the outer and inner mitochondrial membranes, respectively, and together facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Distinguishing between the activities of these two enzymes is essential for studying metabolic diseases, drug development, and understanding fundamental cellular processes. This guide provides a comparative overview of in vitro methods to differentiate CPT1 and CPT2 enzyme activity, complete with experimental protocols and supporting data.
Key Differences Between CPT1 and CPT2
A fundamental understanding of the distinct characteristics of CPT1 and CPT2 is the basis for their differential analysis.
| Feature | CPT1 | CPT2 |
| Cellular Localization | Outer mitochondrial membrane | Inner mitochondrial membrane[1][2] |
| Function | Catalyzes the conversion of long-chain acyl-CoA to acylcarnitine | Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix |
| Isoforms | Three tissue-specific isoforms: CPT1A (liver), CPT1B (muscle), and CPT1C (brain)[1] | A single ubiquitous protein |
| Key Inhibitors | Malonyl-CoA, Etomoxir | L-aminocarnitine (more sensitive than CPT1), Perhexiline (inhibits both) |
Comparative Analysis of In Vitro Assay Methods
Two primary methods are employed to measure CPT activity in vitro: radioisotopic and spectrophotometric assays. The key to differentiating CPT1 and CPT2 activity lies in the selective use of inhibitors.
| Assay Method | Principle | CPT1 Measurement | CPT2 Measurement | Advantages | Disadvantages |
| Radioisotopic Assay | Measures the incorporation of a radiolabeled substrate (e.g., [³H]L-carnitine or [¹⁴C]palmitoyl-CoA) into the product. | Measured as the malonyl-CoA sensitive portion of total CPT activity. | Measured as the malonyl-CoA insensitive portion of total CPT activity. Alternatively, can be measured directly using palmitoylcarnitine as a substrate in the reverse reaction. | High sensitivity and specificity. | Requires handling of radioactive materials and specialized equipment for detection. |
| Spectrophotometric Assay | Measures the release of Coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB) measured at 412 nm. | Measured in the absence of specific CPT2 inhibitors and inhibited by malonyl-CoA. | Measured in the presence of a CPT1 inhibitor (malonyl-CoA) or by using palmitoylcarnitine as a substrate. | No radioactive materials, uses standard laboratory equipment (spectrophotometer). | Can be less sensitive than radioisotopic assays and prone to interference from other thiol-containing compounds. |
Inhibitor-Based Differentiation of CPT1 and CPT2 Activity
The differential sensitivity of CPT1 and CPT2 to specific inhibitors is the cornerstone of distinguishing their activities in a mixed sample, such as a tissue homogenate or isolated mitochondria.
| Inhibitor | Target(s) | Typical In Vitro Concentration/IC₅₀ | Notes |
| Malonyl-CoA | CPT1 | IC₅₀: ~0.034 µM - 0.61 µM for CPT1B, depending on assay conditions. CPT1A has a lower sensitivity. | The primary physiological inhibitor of CPT1. CPT2 is largely insensitive to malonyl-CoA. |
| Etomoxir | CPT1 (irreversible) | IC₅₀: 5-20 nM for CPT1A. IC₅₀ values of 0.1 µM, 1 µM, and 10 µM for human, guinea pig, and rat hepatocytes, respectively. | A potent and widely used CPT1 inhibitor. |
| L-Aminocarnitine | CPT2 >> CPT1 | K(d) for CPT2: 21.3 µM; K(d) for CPT1: 3.8 mM in human skeletal muscle. | CPT2 is significantly more sensitive to inhibition by L-aminocarnitine than CPT1, allowing for their differentiation. |
| Perhexiline | CPT1 and CPT2 | IC₅₀ for rat heart CPT1: 77 µM; IC₅₀ for rat liver CPT1: 148 µM; IC₅₀ for CPT2: 79 µM. | An inhibitor of both enzymes, useful for studying the overall impact of CPT inhibition. |
Experimental Protocols
Sample Preparation (General)
-
Tissue Homogenization: Homogenize fresh or frozen tissue in a suitable buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) on ice.
-
Mitochondrial Isolation (Optional): For more specific measurements, isolate mitochondria from the tissue homogenate using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the homogenate or mitochondrial fraction using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.
Radioisotopic "Forward" Assay for Differentiating CPT1 and CPT2
This assay measures the conversion of radiolabeled L-carnitine and palmitoyl-CoA to palmitoylcarnitine.
Reagents:
-
Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM DTT.
-
Substrate Mix:
-
Palmitoyl-CoA (final concentration ~50-100 µM)
-
[³H]L-carnitine (e.g., 1-5 mM, with a specific activity of ~1000 dpm/nmol)
-
Bovine Serum Albumin (BSA), fatty acid-free (final concentration ~0.5-1%)
-
-
Inhibitors:
-
Malonyl-CoA stock solution (for CPT1 inhibition, final concentration ~10-100 µM)
-
L-Aminocarnitine stock solution (for CPT2 inhibition, final concentration ~500 µM)
-
-
Stop Solution: 1 M HCl
-
Wash Solution: 1 M HCl
-
Scintillation fluid
Procedure:
-
Prepare reaction tubes on ice. Include tubes for total CPT activity, CPT1 inhibited activity (with malonyl-CoA), and CPT2 inhibited activity (with L-aminocarnitine).
-
Add the assay buffer to each tube.
-
Add the respective inhibitor to the designated tubes and pre-incubate with the sample (50-100 µg of protein) for 5-10 minutes on ice.
-
Initiate the reaction by adding the substrate mix.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted substrate ([³H]L-carnitine). This can be achieved by passing the reaction mixture through a small anion-exchange column. The positively charged [³H]palmitoylcarnitine will be in the flow-through, while the unreacted [³H]L-carnitine is retained.
-
Collect the flow-through, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculations:
-
Total CPT Activity: Activity in the absence of inhibitors.
-
CPT2 Activity: Activity in the presence of malonyl-CoA.
-
CPT1 Activity: Total CPT Activity - CPT2 Activity.
-
Confirm CPT2 inhibition with L-aminocarnitine.
-
Spectrophotometric Assay for Differentiating CPT1 and CPT2
This assay measures the production of Coenzyme A (CoA-SH) using DTNB.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
DTNB Solution: 2 mM DTNB in the assay buffer.
-
Substrate 1 (for total CPT and CPT1): Palmitoyl-CoA (final concentration ~50 µM) and L-carnitine (final concentration ~1-5 mM).
-
Substrate 2 (for CPT2 reverse reaction): Palmitoylcarnitine (final concentration ~50 µM) and Coenzyme A (final concentration ~50 µM).
-
Inhibitor: Malonyl-CoA stock solution (final concentration ~10-100 µM).
Procedure:
-
Set up a microplate reader or spectrophotometer to measure absorbance at 412 nm at 30°C.
-
To measure Total CPT and CPT1 activity:
-
In separate wells/cuvettes, add the assay buffer, DTNB solution, and the sample (20-50 µg of protein).
-
To measure CPT2 activity via inhibition of CPT1, add malonyl-CoA to the designated wells.
-
Initiate the reaction by adding L-carnitine followed by palmitoyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).
-
-
To measure CPT2 activity directly (reverse reaction):
-
In separate wells/cuvettes, add the assay buffer, DTNB solution, and the sample.
-
Initiate the reaction by adding Coenzyme A followed by palmitoylcarnitine.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Calculations:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate to specific activity (nmol/min/mg protein).
-
CPT1 Activity: (Rate without malonyl-CoA) - (Rate with malonyl-CoA).
-
CPT2 Activity: Rate with malonyl-CoA (forward reaction) or the rate measured in the reverse reaction.
-
Visualizing the Experimental Workflow
Caption: Workflow for differentiating CPT1 and CPT2 activity.
Signaling Pathway and Logical Relationships
Caption: Carnitine shuttle pathway for fatty acid transport.
References
A Researcher's Guide to Carnitine Palmitoyltransferase-1 (CPT-1) Interventions: A Specificity Assessment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of interventions targeting Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. This document summarizes key performance data, details experimental protocols for specificity assessment, and visualizes relevant biological and experimental frameworks.
Carnitine Palmitoyltransferase-1 (CPT-1) exists in three isoforms with distinct tissue distributions: CPT1A (liver, kidney, pancreas), CPT1B (muscle, heart, adipose tissue), and CPT1C (brain).[1][2][3] This isoform diversity, coupled with the enzyme's critical role in cellular metabolism, makes the specificity of therapeutic interventions a paramount concern. This guide delves into the specifics of CPT-1 inhibitors and activators, offering a comparative lens through which to evaluate their utility in research and drug development.
Comparative Analysis of CPT-1 Inhibitors
The development of CPT-1 inhibitors has been a focus for treating metabolic diseases and cancer.[4] However, off-target effects and lack of isoform specificity have been significant hurdles.[5] The following table summarizes the specificity and known off-target effects of prominent CPT-1 inhibitors.
| Inhibitor | Target(s) | IC50 Values | Known Off-Target Effects & Notes |
| Etomoxir | Irreversible inhibitor of CPT1A and CPT1B | CPT1A: ~5 µM (in T cells) | Inhibits Complex I of the electron transport chain at high concentrations (>5µM), induces severe oxidative stress. |
| Perhexiline | CPT1 and CPT2 inhibitor | Not specified in search results | Hepatotoxicity and peripheral neurotoxicity. Its effects may not be solely due to CPT-1 inhibition. |
| Oxfenicine | More specific for muscle CPT1B isoform | Not specified in search results | May induce cardiac hypertrophy. |
| Teglicar | Selective and reversible inhibitor of liver CPT1A | Not specified in search results | Developed to avoid cardiac effects associated with non-selective inhibitors. |
| ST1326 | Selective and reversible inhibitor of CPT1A | Not specified in search results | Investigated for its potential in chronic lymphocytic leukemia. |
| DHP-B | Covalent inhibitor of CPT1A | SW620 cells: 1.8 µM | Lower toxicity to normal colon epithelial cells (IC50: 97.1 µM). |
Comparative Analysis of CPT-1 Activators
While less common, CPT-1 activators are being explored for conditions characterized by impaired fatty acid oxidation.
| Activator | Target(s) | Efficacy Data | Notes |
| Baicalin | Allosteric activator of CPT1A | >3-fold increase in CPT1A activity in HeLa cells | Does not activate CPT1B or CPT1C. |
| C75 | Potent CPT1A activator | Not specified in search results | Also a fatty acid synthase (FAS) inhibitor. |
Experimental Protocols for Specificity Assessment
The following protocols are key to determining the on-target efficacy and off-target effects of CPT-1 interventions.
CPT-1 Mediated Respiration Assay in Permeabilized Cells
This protocol utilizes a Seahorse XF Analyzer to measure the potency and specificity of CPT-1 inhibitors by assessing their impact on fatty acid oxidation-driven respiration.
Workflow:
-
Cell Culture and Permeabilization: Adherent cells are cultured in Seahorse XF plates. Prior to the assay, the plasma membrane is permeabilized using a reagent like perfringolysin O, allowing direct access to the mitochondria.
-
Substrate and Inhibitor Injection: The assay medium contains substrates for fatty acid oxidation (e.g., palmitate-BSA) and L-carnitine. The CPT-1 inhibitor being tested is injected at various concentrations.
-
Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer measures the OCR in real-time. A decrease in OCR following inhibitor addition indicates inhibition of CPT-1-mediated respiration.
-
Specificity Control: To assess off-target effects on the electron transport chain, other mitochondrial substrates (e.g., pyruvate, glutamate/malate) can be injected after CPT-1 inhibition. A further decrease in OCR would suggest off-target effects.
In Vitro CPT-1 Enzyme Activity Assay (DTNB-based)
This spectrophotometric assay directly measures the enzymatic activity of purified or isolated CPT-1 and is suitable for high-throughput screening of inhibitors and activators.
Methodology:
-
Enzyme Preparation: CPT-1 is either purified or mitochondria containing CPT-1 are isolated from cells or tissues.
-
Reaction Mixture: The reaction buffer includes the CPT-1 enzyme, the compound to be tested (inhibitor or activator), and the substrates L-carnitine and palmitoyl-CoA.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of one of the substrates and proceeds for a set time at a controlled temperature (e.g., 37°C).
-
Detection: The reaction is stopped, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added. DTNB reacts with the free Coenzyme A (CoA-SH) produced by the CPT-1 reaction to generate a yellow product, 2-nitro-5-thiobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The amount of TNB produced is proportional to the CPT-1 activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound with CPT-1 within a cellular environment. It relies on the principle that ligand binding can alter the thermal stability of the target protein.
Protocol Overview:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble CPT-1 remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of CPT-1 in the presence of the compound indicates direct binding and stabilization.
CPT-1 Signaling Pathway
CPT-1 activity is intricately regulated by cellular energy status, primarily through the allosteric inhibitor malonyl-CoA, a key intermediate in fatty acid synthesis. Understanding this pathway is crucial for interpreting the effects of CPT-1 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
Safety Operating Guide
Proper Disposal of Palmitoyl Carnitine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Palmitoyl Carnitine, tailored for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Regulatory Compliance
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal, as requirements can vary. It is designated as slightly hazardous to water, and therefore should not be allowed to enter drains, sewers, or water systems.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. Recommended PPE includes:
| Protective Equipment | Specification |
| Gloves | Standard laboratory gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
III. Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound:
-
Small Quantities: For very small residual amounts, disposal with household waste may be permissible, but always verify with your institution's specific guidelines and local regulations first.
-
Laboratory Quantities:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[1]
-
Waste Classification: While not federally classified as hazardous, it is best practice to manage it as a chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific classification and segregation procedures.
-
Spill Cleanup: In case of a spill, use dry clean-up methods to avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Disposal Method: The primary recommended disposal method is to offer the surplus and non-recyclable solution to a licensed disposal company. An alternative is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Container Disposal: Dispose of empty or uncleaned packaging as chemical waste in accordance with official regulations.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
